molecular formula C10H11NO4 B1199213 2-Nitrophenyl butyrate CAS No. 2487-26-5

2-Nitrophenyl butyrate

Cat. No.: B1199213
CAS No.: 2487-26-5
M. Wt: 209.2 g/mol
InChI Key: DMBLCROMMOZRCN-UHFFFAOYSA-N
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Description

2-Nitrophenyl butyrate ( 2487-26-5) is an organic ester compound with the molecular formula C 10 H 11 NO 4 and a molecular weight of 209.20 g/mol . Also known as o-Nitrophenyl butyrate, it is a stable compound with a density of approximately 1.2 g/cm³ and a high boiling point of around 316.6 °C, making it suitable for various controlled experimental conditions . This compound is characterized by an aromatic ring substituted with a nitro group at the ortho (2-) position and a butyrate ester functional group . Researchers value this compound and its structural analogs as key substrates and intermediates in synthetic organic chemistry and biochemical studies. Its structure makes it a candidate for use in developing more complex molecules in pharmaceutical and chemical research . Safety and Handling: This product is labeled with GHS warning icons. Key hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all safety protocols, including the use of appropriate personal protective equipment (PPE). Product Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitrophenyl) butanoate
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InChI

InChI=1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3
Source PubChem
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InChI Key

DMBLCROMMOZRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
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DSSTOX Substance ID

DTXSID10179579
Record name 2-Nitrophenyl butyrate
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Molecular Weight

209.20 g/mol
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CAS No.

2487-26-5
Record name Butanoic acid, 2-nitrophenyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl butyrate (2-NPB) is a synthetic ester compound widely utilized in biochemical and diagnostic assays. Its primary application lies in its role as a chromogenic substrate for the detection and quantification of esterase and lipase activity. The enzymatic hydrolysis of 2-NPB by these enzymes releases 2-nitrophenol, a yellow-colored compound that can be readily measured spectrophotometrically. This property makes 2-NPB an invaluable tool for enzyme kinetics studies, inhibitor screening, and the development of diagnostic tests. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical and Physical Properties

This compound is a stable compound under standard laboratory conditions. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₄[1][2][3][4]
Molecular Weight 209.20 g/mol [2][4]
CAS Number 2487-26-5[1][2][3][4]
Appearance Pale yellow oil or liquid[5]
Boiling Point 316.6 °C (predicted)[2][6]
Density 1.216 g/cm³ (predicted)[2][6]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.
Storage Store at 2-8 °C in a tightly sealed container.[2]

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0d1HAr-H (ortho to NO₂)
~7.6t1HAr-H
~7.3t1HAr-H
~7.2d1HAr-H
~2.6t2H-C(=O)CH₂-
~1.8sextet2H-CH₂CH₂CH₃
~1.0t3H-CH₂CH₃

Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~171C=O (ester)
~146Ar-C (attached to O)
~142Ar-C (attached to NO₂)
~134Ar-CH
~126Ar-CH
~125Ar-CH
~122Ar-CH
~36-C(=O)CH₂-
~18-CH₂CH₂CH₃
~13-CH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST WebBook.[1]

Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2960-2850Aliphatic C-H stretch
~1760C=O (ester) stretch
~1525Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1200C-O (ester) stretch
Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[3]

Predicted Mass Spectrometry Fragmentation

m/zFragment
209[M]⁺ (Molecular ion)
139[M - C₄H₆O]⁺
121[M - C₄H₆O - H₂O]⁺
93[C₆H₅O₂]⁺
71[C₄H₇O]⁺
43[C₃H₇]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-nitrophenol with butyryl chloride or butyric anhydride in the presence of a base catalyst.

Materials:

  • 2-Nitrophenol

  • Butyryl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in anhydrous dichloromethane.

  • Add an equimolar amount of pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add an equimolar amount of butyryl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted acid chloride and pyridine hydrochloride.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Synthesis_Workflow

Caption: Synthesis workflow for this compound.

Enzymatic Assay for Esterase/Lipase Activity

This protocol describes a general method for measuring esterase or lipase activity using this compound as a substrate. The rate of hydrolysis is monitored by measuring the increase in absorbance at 405 nm due to the formation of 2-nitrophenolate.

Materials:

  • This compound (substrate stock solution in a suitable organic solvent like DMSO or ethanol)

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)

  • Enzyme solution (lipase or esterase)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer. The final concentration should be optimized for the specific enzyme being tested.

  • Pipette the assay buffer into the wells of a 96-well microplate.

  • Add the enzyme solution to the appropriate wells. Include control wells with buffer only (no enzyme) to measure the background rate of substrate hydrolysis.

  • Initiate the reaction by adding the this compound working solution to all wells.

  • Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 5-10 minutes).

  • Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 2-nitrophenolate at the specific pH of the assay.

Assay_Workflow

Caption: Workflow for a typical enzymatic assay using 2-NPB.

Signaling Pathways and Logical Relationships

This compound itself is not directly involved in biological signaling pathways. It is a synthetic molecule designed for in vitro assays. The logical relationship in its application is the direct correlation between the rate of its enzymatic hydrolysis and the activity of the target enzyme (lipase or esterase).

Logical_Relationship

Caption: Principle of the 2-NPB-based enzyme assay.

Conclusion

This compound is a robust and reliable tool for researchers and scientists in the fields of enzymology and drug development. Its well-defined chemical properties and its utility as a chromogenic substrate make it an essential component of many in vitro diagnostic and research assays. This guide provides the core technical information required for the effective use and understanding of this important chemical compound.

References

The Chromogenic Substrate 2-Nitrophenyl Butyrate: A Technical Guide to its Mechanism of Action and Application in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of 2-Nitrophenyl butyrate (2-NPB), a widely used chromogenic substrate for the detection and characterization of lipolytic and esterolytic enzymes. This document details the underlying biochemical principles, experimental protocols, and quantitative kinetic data to facilitate its effective use in research and development.

Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

This compound is a synthetic ester that serves as an artificial substrate for a variety of hydrolases, most notably lipases (EC 3.1.1.3) and carboxylesterases (EC 3.1.1.1). The core of its utility lies in a straightforward enzymatic reaction that results in a quantifiable color change.

The mechanism of action is centered on the enzymatic cleavage of the ester bond in 2-NPB. This hydrolysis reaction yields two products: butyric acid and 2-nitrophenol.[1] While 2-NPB itself is colorless, the liberated 2-nitrophenol, under neutral to alkaline pH conditions (typically pH > 7), exists predominantly in its anionic form, 2-nitrophenolate. This phenolate ion exhibits a distinct yellow color, with a maximum absorbance typically observed between 405 and 415 nm.[2][3] The intensity of the yellow color is directly proportional to the concentration of 2-nitrophenol, and therefore, to the activity of the enzyme. This property allows for a continuous and sensitive spectrophotometric monitoring of enzyme activity.[1]

Detailed Mechanism of Enzymatic Hydrolysis

The hydrolysis of this compound by serine hydrolases, a common class of lipases and esterases, proceeds through a well-established two-step "ping-pong" mechanism involving a catalytic triad in the enzyme's active site. This triad typically consists of a serine (Ser), a histidine (His), and an aspartate (Asp) residue.

The process can be broken down into two main phases:

a) Acylation:

  • Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the serine's hydroxyl group, transforming it into a potent nucleophile. This activated serine then attacks the carbonyl carbon of the ester bond in the 2-NPB substrate.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole" within the enzyme's active site.

  • Release of 2-Nitrophenol: The tetrahedral intermediate collapses. The histidine residue, now acting as a general acid, donates a proton to the 2-nitrophenoxy group, facilitating its departure as 2-nitrophenol. This leaves the butyryl group covalently attached to the serine residue, forming an acyl-enzyme intermediate.

b) Deacylation:

  • Water Activation: A water molecule enters the active site and is deprotonated by the histidine residue, which now acts as a general base, generating a highly nucleophilic hydroxide ion.

  • Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

  • Formation of a Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

  • Release of Butyric Acid and Enzyme Regeneration: The intermediate collapses, breaking the covalent bond between the butyryl group and the serine residue. The butyric acid product is released, and the catalytic triad is regenerated to its original state, ready to catalyze another reaction cycle.

Enzymatic Hydrolysis of this compound cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_2NPB Enzyme-Substrate Complex (E-2NPB) TI1 Tetrahedral Intermediate 1 E_2NPB->TI1 Nucleophilic attack by Serine AcylE Acyl-Enzyme Intermediate + 2-Nitrophenol TI1->AcylE Collapse of intermediate AcylE_H2O Acyl-Enzyme + H2O TI2 Tetrahedral Intermediate 2 AcylE_H2O->TI2 Nucleophilic attack by activated water E_Butyrate Regenerated Enzyme + Butyric Acid TI2->E_Butyrate Collapse of intermediate

Enzymatic hydrolysis of 2-NPB by a serine hydrolase.

Quantitative Data: Enzyme Kinetics

The interaction between an enzyme and this compound can be characterized by standard Michaelis-Menten kinetics, providing key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Below is a summary of kinetic parameters for various enzymes with this compound.

EnzymeSource OrganismKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Sub1 EsteraseStreptomyces scabies0.572361--[4]
Lipase ACandida rugosa----[5]
Lipase BCandida rugosa----[5]
Lipoprotein LipaseBovine Milk----[6]
Bxz2 LysBMycobacteriophage Bxz2----[7]
Ms6 LysBMycobacteriophage Ms6----[7]
EstU1Metagenome----[8]

Note: The table above is a representative sample. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition) and may vary between studies. "-" indicates data not provided in the cited sources.

Experimental Protocols

This section provides a generalized, detailed methodology for a standard lipase/esterase assay using this compound.

Reagent Preparation
  • Assay Buffer: A common choice is 50-100 mM sodium phosphate or Tris-HCl buffer, with a pH in the optimal range for the enzyme of interest (typically pH 7.0-8.0). The buffer may be supplemented with additives such as detergents (e.g., 0.2% Triton X-100) or salts (e.g., 150 mM NaCl), which can enhance enzyme activity.

  • Substrate Stock Solution: Due to the limited aqueous solubility of 2-NPB, a concentrated stock solution is typically prepared in an organic solvent.[9]

    • Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO), acetonitrile, or 2-methyl-2-butanol to a concentration of 10-50 mM.[10][11]

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., the assay buffer) and store it on ice. Immediately before the assay, dilute the enzyme to the desired final concentration in the assay buffer.

Assay Procedure (96-well plate format)
  • Reaction Mixture Preparation: In each well of a 96-well microplate, add the assay buffer.

  • Substrate Addition: Add a small volume of the 2-NPB stock solution to each well to reach the desired final concentration (e.g., 0.5-1.0 mM). The final concentration of the organic solvent should be kept low (typically ≤ 5% v/v) to avoid enzyme denaturation.

  • Blank/Control Wells: Include wells that contain the assay buffer and substrate but no enzyme (to measure the rate of non-enzymatic hydrolysis) and wells with buffer and enzyme but no substrate (to correct for any background absorbance from the enzyme solution).

  • Enzyme Addition and Reaction Initiation: To initiate the reaction, add the diluted enzyme solution to the appropriate wells.

  • Spectrophotometric Measurement: Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

  • Data Acquisition: Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-15 minutes) with readings taken at regular intervals (e.g., every 15-30 seconds).

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve (ΔAbs/min).

  • Correct for Background: Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction.

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for 2-nitrophenol at 405 nm is approximately 12,000-18,000 M-1cm-1, but it is recommended to determine it experimentally under the specific assay conditions.

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-nitrophenol per minute under the specified assay conditions.

Experimental Workflow for 2-NPB Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis P1 Prepare Assay Buffer P2 Prepare 2-NPB Stock Solution P3 Prepare Enzyme Dilutions A3 Initiate Reaction with Enzyme P3->A3 A1 Add Buffer to Microplate Wells A2 Add 2-NPB to Wells A1->A2 A2->A3 M1 Measure Absorbance at 405 nm over time A3->M1 M2 Plot Absorbance vs. Time M1->M2 M3 Calculate Initial Velocity (ΔAbs/min) M2->M3 M4 Calculate Enzyme Activity M3->M4

General experimental workflow for a 2-NPB based enzyme assay.

Conclusion

This compound remains a valuable and versatile tool for researchers in enzymology and drug development. Its simple and robust chromogenic properties, coupled with a well-understood mechanism of action, allow for the sensitive and continuous monitoring of lipase and esterase activity. By understanding the detailed biochemical mechanism and adhering to optimized experimental protocols, researchers can effectively utilize 2-NPB for a wide range of applications, including enzyme characterization, inhibitor screening, and the study of enzyme kinetics.

References

2-Nitrophenyl Butyrate: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl butyrate (2-NPB) and its isomer, 4-nitrophenyl butyrate (4-NPB), are chromogenic substrates extensively utilized in laboratory settings for the detection and quantification of lipolytic and esterolytic enzyme activity.[1][2] The primary application of these substrates lies in spectrophotometric assays that measure the activity of enzymes such as lipases and esterases.[1][3] This guide provides a comprehensive overview of the use of this compound and its related compounds in enzymatic assays, including detailed experimental protocols, quantitative data, and workflow visualizations. While this compound is specified, it is important to note that 4-nitrophenyl butyrate is more commonly cited in the literature; the principles and applications described herein are largely applicable to both isomers.

Principle of Action

The utility of this compound as an enzyme substrate stems from its chemical structure, which incorporates a butyrate group ester-linked to a nitrophenol molecule. In the presence of a hydrolytic enzyme like a lipase or an esterase, the ester bond is cleaved. This enzymatic hydrolysis releases butyric acid and 2-nitrophenol (or 4-nitrophenol in the case of 4-NPB).[3][4][5] The released nitrophenol, particularly in its phenolate form under neutral to alkaline pH conditions, is a yellow-colored compound that strongly absorbs light in the visible spectrum.[1][3][4] The intensity of the yellow color is directly proportional to the amount of nitrophenol produced, which in turn corresponds to the enzymatic activity. The increase in absorbance is typically monitored over time using a spectrophotometer at a wavelength of approximately 405-420 nm.[1][6][7]

Core Applications in Research and Development

The high sensitivity and specificity of nitrophenyl butyrate substrates make them invaluable tools in various research and drug development contexts:

  • Enzyme Kinetics Studies: These substrates are instrumental in determining key kinetic parameters of lipases and esterases, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).[7]

  • Inhibitor Screening: In drug development, 2-NPB and 4-NPB assays are employed to screen for and characterize potential inhibitors of lipolytic and esterolytic enzymes.

  • Activity Determination in Biological Samples: Researchers utilize these substrates to measure esterase and lipase activity in a variety of biological matrices, including serum, plasma, and cell lysates.[1]

  • Biocatalyst Characterization: In the field of biotechnology, these assays are fundamental for characterizing the activity of novel lipases and esterases from various sources, which have applications in industries ranging from pharmaceuticals to biofuels.[5][8]

Quantitative Data

The following tables summarize key quantitative data for assays utilizing nitrophenyl butyrate substrates.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateK_m (M)V_max (µmol/min/mg)Source
Sub1 (a suberinase from Streptomyces scabies)p-Nitrophenyl butyrate5.7 x 10⁻⁴2.36[7]
Cutinase from Fusarium solani pisip-Nitrophenyl butyrate3.5 x 10⁻⁴Not Reported[7]
Cutinase from Fusarium solani pisip-Nitrophenyl butyrate7.5 x 10⁻⁴Not Reported[7]

Table 2: Molar Extinction Coefficients of Nitrophenol

CompoundpHWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Source
o-Nitrophenol7.54205,000[9]
p-Nitrophenol7.542012,000[7]
p-NitrophenolNot Specified40014,800[10]
p-NitrophenolNot SpecifiedNot Specified17,000[11]

Table 3: Optimal Reaction Conditions

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Source
Epux1p-Nitrophenyl butyrate9-1015[11]
Epux2p-Nitrophenyl butyrate9-1015-20[11]

Experimental Protocols

Below are detailed methodologies for performing lipase and esterase activity assays using nitrophenyl butyrate substrates.

Protocol 1: Esterase Activity Assay

This protocol is adapted from a standard procedure for measuring esterase activity.[9]

Reagents:

  • Buffer (Reagent A): 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.

  • Substrate Stock Solution (Reagent B): 100 mM o-Nitrophenyl Butyrate (ONPB) in dimethyl sulfoxide (DMSO).

  • Enzyme Solution (Reagent C): A solution containing 0.5 - 1.0 unit/ml of esterase in cold Reagent A, prepared immediately before use.

Procedure:

  • Pipette the following into suitable cuvettes:

    • Test Cuvette: 2.87 ml of Reagent A and 0.03 ml of Reagent B.

    • Blank Cuvette: 2.87 ml of Reagent A and 0.03 ml of Reagent B.

  • Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 420 nm until constant using a thermostatted spectrophotometer.

  • To the Test Cuvette , add 0.10 ml of Reagent C.

  • To the Blank Cuvette , add 0.10 ml of Reagent A.

  • Immediately mix by inversion and record the increase in absorbance at 420 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₄₂₀nm/minute) from the maximum linear rate for both the Test and Blank.

Calculation of Enzyme Activity:

One unit of esterase will hydrolyze 1.0 µmole of o-nitrophenyl butyrate to o-nitrophenol and butyric acid per minute at pH 7.5 at 25°C.[9]

Units/ml enzyme = ( (ΔA₄₂₀nm/min Test - ΔA₄₂₀nm/min Blank) * 3 * df ) / ( 5.0 * 0.1 )

Where:

  • 3 = Total volume of the assay (in ml)

  • df = Dilution factor of the enzyme solution

  • 5.0 = Millimolar extinction coefficient of o-Nitrophenol at 420 nm at pH 7.5[9]

  • 0.1 = Volume of the enzyme solution used (in ml)

Protocol 2: Lipase Activity Assay

This protocol is a generalized method based on common practices for measuring lipase activity.[10][12]

Reagents:

  • Buffer: 100 mM Sodium Phosphate Buffer with 150 mM Sodium Chloride and 0.5% (v/v) Triton X-100, pH 7.2 at 37°C.[10]

  • Substrate Stock Solution: 50 mM p-Nitrophenyl Butyrate (pNPB) in acetonitrile.[10]

  • Enzyme Solution: A solution of lipoprotein lipase in cold buffer, prepared immediately before use.[10]

Procedure:

  • Pipette the following into suitable cuvettes:

    • Test Cuvette: 0.90 ml of Buffer and 0.10 ml of Enzyme Solution.

    • Blank Cuvette: 0.90 ml of Buffer and 0.10 ml of Enzyme Solution.

  • Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 400 nm until constant.

  • To the Test Cuvette , add 0.010 ml of the Substrate Stock Solution.

  • To the Blank Cuvette , add 0.010 ml of deionized water.

  • Immediately mix by inversion and record the increase in absorbance at 400 nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA₄₀₀nm/minute) from the maximum linear portion of the curve for both the Test and Blank.

Calculation of Enzyme Activity:

One unit of lipase will release 1.0 nanomole of p-nitrophenol per minute at pH 7.2 at 37°C.[10]

Units/ml enzyme = ( (ΔA₄₀₀nm/min Test - ΔA₄₀₀nm/min Blank) * 1.01 * df ) / ( 0.0148 * 0.1 )

Where:

  • 1.01 = Total volume of the assay (in ml)

  • df = Dilution factor of the enzyme solution

  • 0.0148 = Micromolar extinction coefficient of p-Nitrophenol at 400 nm[10]

  • 0.1 = Volume of the enzyme solution used (in ml)

Visualizations

Enzymatic Hydrolysis of this compound

G sub This compound enz Lipase / Esterase sub->enz prod1 2-Nitrophenol (Yellow Product) enz->prod1 prod2 Butyric Acid enz->prod2

Caption: Enzymatic cleavage of this compound.

General Experimental Workflow for Enzyme Activity Assay

G A Prepare Reagents (Buffer, Substrate, Enzyme) B Equilibrate Reaction Mixture (Buffer + Substrate) A->B C Initiate Reaction (Add Enzyme) B->C D Monitor Absorbance Change (Spectrophotometer) C->D E Calculate Enzyme Activity D->E G Activity Enzyme Activity Product Product Formation Rate Activity->Product Substrate Substrate Concentration Substrate->Product Absorbance Absorbance Change Rate Product->Absorbance

References

The Use of 2-Nitrophenyl Butyrate for Lipase Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 2-nitrophenyl butyrate (2-NPB) and its more common isomer, 4-nitrophenyl butyrate (4-NPB), as chromogenic substrates for the detection and quantification of lipase activity. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Their accurate measurement is vital in various fields, including drug discovery, diagnostics, and biotechnology.

Core Principle of the Assay

The spectrophotometric assay for lipase activity using nitrophenyl esters is based on a straightforward enzymatic reaction. Lipase catalyzes the hydrolysis of the ester bond in the nitrophenyl butyrate substrate. This reaction releases butyric acid and a nitrophenolate ion. In an alkaline environment (typically pH > 7.0), the nitrophenolate ion exhibits a distinct yellow color, which can be quantified by measuring the absorbance of light at a specific wavelength. The rate of the increase in absorbance is directly proportional to the enzymatic activity of the lipase. For this compound, the released 2-nitrophenolate ion has an absorption maximum around 416 nm.[1] For the more commonly used 4-nitrophenyl butyrate, the resulting 4-nitrophenolate ion's absorbance is typically measured between 405 and 415 nm.[2][3]

The pKa of 2-nitrophenol is approximately 7.2, meaning that in solutions with a pH above this value, the compound will predominantly exist in its deprotonated, colored phenolate form.[2][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a lipase assay using a nitrophenyl butyrate substrate.

Enzymatic Reaction Enzymatic Hydrolysis of this compound This compound This compound Butyric Acid Butyric Acid This compound->Butyric Acid Hydrolysis 2-Nitrophenolate (Yellow) 2-Nitrophenolate (Yellow) This compound->2-Nitrophenolate (Yellow) Lipase Lipase Lipase->this compound

Caption: Enzymatic hydrolysis of this compound by lipase.

Experimental Workflow Lipase Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) Reaction Mix Buffer, Enzyme, and Substrate in Microplate Buffer->Reaction Substrate Prepare Substrate Stock (e.g., 10 mM in Isopropanol) Substrate->Reaction Enzyme Prepare Enzyme Dilutions Enzyme->Reaction Incubate Incubate at Controlled Temperature Reaction->Incubate Measure Measure Absorbance at 405-416 nm (Kinetic or Endpoint) Incubate->Measure Rate Calculate Rate of Absorbance Change (ΔAbs/min) Measure->Rate Activity Calculate Lipase Activity (using Beer-Lambert Law) Rate->Activity

Caption: A typical experimental workflow for a lipase assay.

Quantitative Data Presentation

Lipase activity is highly dependent on the acyl chain length of the substrate. The following tables summarize kinetic parameters for wild-type lipases with various p-nitrophenyl esters, providing a basis for comparative analysis.

Table 1: Maximal Reaction Velocity (Vmax) of a Wild-Type Lipase with Various p-Nitrophenyl Esters

p-Nitrophenyl EsterAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetateC20.42
p-Nitrophenyl butyrateC40.95
p-Nitrophenyl octanoateC81.1
p-Nitrophenyl dodecanoateC120.78
p-Nitrophenyl palmitateC160.18

Note: Data is illustrative and derived from studies on a specific wild-type lipase.[2]

Table 2: Catalytic Efficiency (Vmax/Km) of a Wild-Type Lipase with p-Nitrophenyl Esters

p-Nitrophenyl EsterAcyl Chain LengthCatalytic Efficiency (Vmax/Km)
p-Nitrophenyl butyrateC40.83
p-Nitrophenyl palmitateC160.063

Note: The catalytic efficiency for pNP-butyrate is notably higher, indicating it is a more efficient substrate for this particular lipase.

Experimental Protocols

This section provides a detailed, generalized methodology for determining lipase activity using a nitrophenyl ester substrate. This protocol can be adapted for this compound or other nitrophenyl esters.

Materials and Reagents
  • Purified lipase or crude enzyme extract

  • This compound (or other p-nitrophenyl esters)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0

  • Solvent for substrate: Isopropanol or acetonitrile

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-416 nm

Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare the buffer and adjust the pH to 8.0 at the desired reaction temperature. For longer-chain, more hydrophobic substrates, the inclusion of a detergent like Triton X-100 (e.g., 0.5% v/v) may be necessary to ensure substrate emulsification.[2][5]

  • Substrate Stock Solution (e.g., 10 mM): Dissolve the nitrophenyl ester in a suitable organic solvent like isopropanol or acetonitrile to create a stock solution.[2][5] Store protected from light.

  • Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure (96-well plate format)
  • Reaction Mixture Preparation: In each well of the microplate, add the components in the following order:

    • Assay Buffer (e.g., 170 µL)

    • Enzyme Solution (e.g., 10 µL of various dilutions)

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the Substrate Solution (e.g., 20 µL of a working dilution prepared in assay buffer) to each well to start the reaction. The final volume in each well is 200 µL.

  • Absorbance Measurement:

    • Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at the appropriate wavelength (around 416 nm for 2-nitrophenolate or 405-415 nm for 4-nitrophenolate) every 30-60 seconds for a period of 5-10 minutes.

    • Endpoint Assay: Incubate the reaction for a fixed period (e.g., 15 minutes). Stop the reaction by adding a quenching solution (e.g., 1 M Na2CO3 or 1 N NaOH). Measure the final absorbance.

Calculation of Lipase Activity

The lipase activity is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:

Activity (U/mL) = (ΔAbs/min) * V_total / (ε * l * V_enzyme)

Where:

  • ΔAbs/min: The rate of change in absorbance per minute.

  • V_total: The total volume of the assay reaction in mL.

  • ε (Molar Extinction Coefficient): A critical parameter for the specific nitrophenolate ion under the assay conditions (in M⁻¹cm⁻¹).

  • l: The path length of the light through the well in cm (for a standard 96-well plate, this is typically calculated based on the volume).

  • V_enzyme: The volume of the enzyme solution added to the reaction in mL.

One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of nitrophenol per minute under the specified assay conditions.

Important Note on the Molar Extinction Coefficient of 2-Nitrophenol:

Protocol for Determining the Molar Extinction Coefficient of 2-Nitrophenol:

  • Prepare a stock solution of 2-nitrophenol of a known concentration in the assay buffer.

  • Create a series of dilutions of the 2-nitrophenol stock solution in the assay buffer.

  • Measure the absorbance of each dilution at 416 nm.

  • Plot a graph of absorbance versus the concentration of 2-nitrophenol.

  • The slope of the resulting line from a linear regression analysis will be the molar extinction coefficient (ε), assuming a path length of 1 cm.

Conclusion

The use of nitrophenyl esters, including this compound, provides a robust and convenient method for the detection and quantification of lipase activity. This technical guide outlines the fundamental principles, provides detailed experimental protocols, and presents comparative quantitative data to aid researchers in their studies of lipolytic enzymes. For the most accurate results with this compound, the experimental determination of the molar extinction coefficient of 2-nitrophenol is a critical step.

References

The Core Principle and Application of Esterase Activity Assays Utilizing 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The determination of esterase activity is a fundamental technique in various scientific disciplines, including biochemistry, molecular biology, and pharmaceutical development. A widely adopted method for this purpose is the spectrophotometric assay employing 2-nitrophenyl butyrate (2-NPB) or its isomer, p-nitrophenyl butyrate (p-NPB), as a substrate. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and relevant quantitative data associated with this assay, tailored for researchers, scientists, and professionals in drug development.

The Underlying Principle: A Chromogenic Reaction

The esterase assay using nitrophenyl butyrate hinges on a straightforward enzymatic reaction that results in a quantifiable color change. Esterases, a class of hydrolase enzymes, catalyze the cleavage of ester bonds. When presented with this compound or p-nitrophenyl butyrate, the esterase hydrolyzes the substrate into butyric acid and the corresponding nitrophenol (2-nitrophenol or 4-nitrophenol).[1][2]

The key to this assay lies in the chromogenic properties of the nitrophenol product.[2][3] Under alkaline conditions, the hydroxyl group of the nitrophenol molecule is deprotonated, leading to the formation of a nitrophenolate anion. This anion exhibits a distinct yellow color and strongly absorbs light at a specific wavelength.[2][4] The intensity of the color, measured as absorbance, is directly proportional to the amount of nitrophenol produced, which in turn is a direct measure of the esterase activity.

The enzymatic reaction can be summarized as follows:

  • For this compound: this compound + H₂O ---(Esterase)--> 2-Nitrophenol + Butyric Acid[1]

  • For p-Nitrophenyl Butyrate: p-Nitrophenyl Butyrate + H₂O ---(Esterase)--> p-Nitrophenol + Butyric Acid

The rate of the increase in absorbance is monitored over time to determine the reaction velocity, from which the enzyme activity can be calculated.

Quantitative Data Summary

The efficiency and optimal conditions for the esterase assay can vary depending on the specific enzyme and the isomeric form of the substrate used. The following tables summarize key quantitative data gathered from various studies.

ParameterValueSubstrateEnzyme SourceReference
Wavelength (λmax) 420 nmo-Nitrophenyl ButyrateNot Specified (Generic)[1]
405 nmp-Nitrophenyl ButyrateNot Specified (Generic)[5]
415 nmp-Nitrophenyl ButyrateCandida rugosa Lipase[4]
400 nmp-Nitrophenyl ButyrateLipoprotein Lipase[6]
Molar Extinction Coefficient (ε) 5.0 mM⁻¹cm⁻¹ at pH 7.5o-NitrophenolNot Specified (Generic)[1]
12,000 M⁻¹cm⁻¹ at pH 7.5p-NitrophenolNot Specified (Generic)[7]
0.0148 µM⁻¹cm⁻¹ (14,800 M⁻¹cm⁻¹)p-NitrophenolNot Specified (Generic)[6]
Optimal pH 7.5o-Nitrophenyl ButyrateNot Specified (Generic)[1]
9.0 - 10.0p-Nitrophenyl ButyratePseudomonas Esterases[8]
Optimal Temperature 25°Co-Nitrophenyl ButyrateNot Specified (Generic)[1]
15°C - 20°Cp-Nitrophenyl ButyratePseudomonas Esterases[8]
30°Cp-Nitrophenyl ButyrateNot Specified (Generic)[5]
37°Cp-Nitrophenyl ButyrateLipoprotein Lipase[6]
EnzymeSubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)Reference
Sub1 Esterasep-Nitrophenyl Butyrate0.57 ± 0.04 mM55.8 ± 2.0 U nmol⁻¹ Sub1[7]
Cutinases (from Fusarium solani)p-Nitrophenyl Butyrate0.35 mM and 0.75 mMNot Specified[7]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing the esterase assay using either o-nitrophenyl butyrate or p-nitrophenyl butyrate.

Protocol Using o-Nitrophenyl Butyrate

This protocol is adapted from a standard enzymatic assay procedure.[1]

Reagents:

  • A. 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C: Prepare by dissolving potassium phosphate, monobasic in deionized water and adjusting the pH to 7.5 with 1 M KOH.

  • B. 100 mM o-Nitrophenyl Butyrate (ONPB) Solution: Prepare by dissolving o-nitrophenyl butyrate in dimethyl sulfoxide (DMSO).

  • C. Esterase Enzyme Solution: Immediately before use, prepare a solution containing a suitable concentration of the esterase in cold Reagent A.

Procedure:

  • Pipette the following into suitable cuvettes:

    • Test Cuvette: 2.87 ml of Reagent A (Buffer) and 0.03 ml of Reagent B (ONPB).

    • Blank Cuvette: 2.87 ml of Reagent A (Buffer) and 0.03 ml of Reagent B (ONPB).

  • Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 420 nm until constant using a thermostatted spectrophotometer.

  • To the Test Cuvette , add 0.10 ml of Reagent C (Enzyme Solution).

  • To the Blank Cuvette , add 0.10 ml of Reagent A (Buffer).

  • Immediately mix by inversion and record the increase in absorbance at 420 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₄₂₀/min) from the maximum linear rate for both the test and blank.

Calculation of Enzyme Activity:

One unit of esterase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of o-nitrophenyl butyrate per minute at pH 7.5 at 25°C.[1]

Units/ml enzyme = [(ΔA₄₂₀/min Test - ΔA₄₂₀/min Blank) * Total Volume (ml) * Dilution Factor] / [Molar Extinction Coefficient (5.0) * Volume of Enzyme (ml)]

Protocol Using p-Nitrophenyl Butyrate

This protocol is a generalized procedure based on several sources.[5][9]

Reagents:

  • A. Buffer: 50 mM phosphate buffer (pH 7.2) or other suitable buffer depending on the optimal pH of the enzyme.

  • B. Substrate Stock Solution: p-Nitrophenyl butyrate (p-NPB) dissolved in a suitable solvent like 2-methyl-2-butanol or acetonitrile.

  • C. Enzyme Solution: A suitably diluted solution of the esterase in the assay buffer.

Procedure:

  • In a 96-well microtiter plate or cuvettes, add the buffer and the substrate solution.

  • Equilibrate the plate/cuvettes to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution to the wells/cuvettes.

  • Immediately monitor the increase in absorbance at 405 nm over a period of 5 minutes.

  • Include a blank reaction containing the buffer and substrate but no enzyme.

  • Calculate the rate of the reaction (ΔA₄₀₅/min) from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of activity is typically defined as the amount of enzyme required to hydrolyze 1 µmol of substrate per minute.[5] The calculation is similar to the one for o-nitrophenyl butyrate, using the appropriate molar extinction coefficient for p-nitrophenol.

Visualizing the Process

Diagrams can aid in understanding the enzymatic reaction and the experimental workflow.

Esterase_Reaction sub This compound enz Esterase sub->enz Substrate Binding h2o H₂O h2o->enz prod1 2-Nitrophenol (Chromogenic Product) enz->prod1 Product Release prod2 Butyric Acid enz->prod2 Esterase_Assay_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) setup 2. Reaction Setup (Mix Buffer and Substrate) prep->setup equil 3. Temperature Equilibration setup->equil init 4. Reaction Initiation (Add Enzyme) equil->init measure 5. Spectrophotometric Measurement (Monitor Absorbance Change) init->measure calc 6. Data Analysis (Calculate Enzyme Activity) measure->calc

References

An In-depth Technical Guide to the Hydrolysis of 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl butyrate is a chromogenic ester substrate utilized in biochemical assays to detect and quantify the activity of lipolytic and esterolytic enzymes. Its hydrolysis, catalyzed by enzymes such as lipases and esterases, results in the release of 2-nitrophenol and butyric acid. The production of 2-nitrophenol, which under alkaline conditions forms the yellow-colored 2-nitrophenolate anion, can be monitored spectrophotometrically, providing a direct measure of enzymatic activity.[1] This guide provides a comprehensive overview of the hydrolysis of this compound, including the reaction mechanism, detailed experimental protocols for activity assays, and relevant quantitative data, tailored for professionals in research and drug development.

A notable portion of the detailed experimental data and protocols available in scientific literature pertains to the isomeric compound, p-nitrophenyl butyrate (4-nitrophenyl butyrate). Due to the chemical similarity and analogous reaction mechanism, this guide leverages the extensive data on p-nitrophenyl butyrate to provide a robust framework for assays involving this compound, with appropriate notations.

The Hydrolysis Reaction

The core of the assay is the enzyme-catalyzed cleavage of the ester bond in this compound. This reaction yields two primary products:

  • 2-Nitrophenol: A chromogenic compound that is colorless in its protonated form and yellow as the 2-nitrophenolate anion at alkaline pH.

  • Butyric Acid: A short-chain fatty acid.

The intensity of the yellow color, measured by its absorbance at approximately 405 nm, is directly proportional to the amount of 2-nitrophenol released and, consequently, to the enzyme's activity.[1]

Reaction Pathway

Hydrolysis_Reaction This compound This compound 2-Nitrophenol 2-Nitrophenol This compound->2-Nitrophenol Hydrolysis Butyric Acid Butyric Acid This compound->Butyric Acid Hydrolysis Enzyme (Lipase/Esterase) Enzyme (Lipase/Esterase) Enzyme (Lipase/Esterase)->this compound H2O H2O H2O->this compound

Caption: Enzymatic hydrolysis of this compound.

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the enzymatic hydrolysis of nitrophenyl butyrate esters. These values are essential for enzyme characterization and assay development.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₄[1]
Molecular Weight209.2 g/mol [1]
AppearanceNeat oil
Storage Temperature2-8°C[1]
λmax (for detection)~405 nm (for 2-nitrophenolate)[1]

Table 2: Kinetic Parameters of Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Butyrate

Enzyme SourceK_m_ (mM)V_max_ (U/mg or µmol/min/mg)Reference
Thermomyces lanuginosus Lipase-0.95 U/mg protein[2]
Sub1 from Streptomyces scabies0.57 ± 0.042361 ± 84.5 U/mg[3]
Wild-type Lipase-0.95 U/mg protein[2]

Experimental Protocols

A generalized experimental protocol for determining lipase or esterase activity using a nitrophenyl butyrate substrate is provided below. This can be adapted for this compound.

Spectrophotometric Assay for Lipase/Esterase Activity

Objective: To measure the rate of hydrolysis of a nitrophenyl butyrate substrate by monitoring the increase in absorbance due to the release of the nitrophenolate anion.

Materials:

  • This compound (or p-nitrophenyl butyrate)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

  • Enzyme solution (lipase or esterase of interest)

  • Solvent for substrate (e.g., 2-methyl-2-butanol, acetonitrile, or DMSO)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~405 nm

Procedure:

  • Preparation of Substrate Stock Solution: Dissolve this compound in a suitable organic solvent to a concentration of 10-50 mM.

  • Preparation of Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing the buffer and the substrate solution. A common approach is to mix one volume of the substrate stock solution with nine volumes of the buffer.

  • Enzyme Addition: Add a small volume of the enzyme solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be such that the rate of reaction is linear over the measurement period.

  • Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at ~405 nm at a constant temperature (e.g., 30°C or 37°C). Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Determine the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total reaction volume) / (ε * Path length * Enzyme volume) Where:

      • ε is the molar extinction coefficient of the nitrophenolate anion at the specific pH and wavelength (a value for p-nitrophenolate is often used as an approximation).

      • Path length is the light path of the cuvette or the well (in cm).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Substrate Stock Prepare Substrate Stock Mix Substrate and Buffer Mix Substrate and Buffer Prepare Substrate Stock->Mix Substrate and Buffer Prepare Buffer Prepare Buffer Prepare Buffer->Mix Substrate and Buffer Prepare Enzyme Dilutions Prepare Enzyme Dilutions Initiate with Enzyme Initiate with Enzyme Prepare Enzyme Dilutions->Initiate with Enzyme Mix Substrate and Buffer->Initiate with Enzyme Measure Absorbance at 405 nm Measure Absorbance at 405 nm Initiate with Enzyme->Measure Absorbance at 405 nm Plot Absorbance vs. Time Plot Absorbance vs. Time Measure Absorbance at 405 nm->Plot Absorbance vs. Time Calculate Rate (ΔAbs/min) Calculate Rate (ΔAbs/min) Plot Absorbance vs. Time->Calculate Rate (ΔAbs/min) Calculate Enzyme Activity Calculate Enzyme Activity Calculate Rate (ΔAbs/min)->Calculate Enzyme Activity

Caption: Standard workflow for an enzyme activity assay.

Signaling Pathways and Applications

The hydrolysis of this compound is primarily an in vitro analytical tool rather than a component of a biological signaling pathway. Its main application lies in the characterization of enzymes and the screening of potential enzyme inhibitors, which is of significant interest in drug development. For instance, identifying inhibitors of lipases is a therapeutic strategy for conditions like obesity and hyperlipidemia. This assay provides a high-throughput method for screening compound libraries for potential lipase inhibitors.

Conclusion

The enzymatic hydrolysis of this compound offers a straightforward and sensitive method for assaying lipase and esterase activity. While specific quantitative data for this isomer is sparse in the literature, the well-documented protocols and kinetic data for its analogue, p-nitrophenyl butyrate, provide a reliable foundation for developing robust and accurate enzymatic assays. This technical guide serves as a valuable resource for researchers and professionals in drug development, enabling the effective application of this chromogenic substrate in their work.

References

Probing Enzyme Specificity: A Technical Guide to 2-Nitrophenyl Butyrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of 2-nitrophenyl butyrate and its isomer, p-nitrophenyl butyrate, as chromogenic substrates to characterize the specificity of lipases and esterases. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and a compilation of kinetic data to facilitate robust enzyme analysis in research and drug development settings.

Core Principles of the Nitrophenyl Butyrate Assay

This compound and its more commonly utilized isomer, p-nitrophenyl butyrate, are valuable tools for the continuous spectrophotometric measurement of lipolytic and esterolytic activity. The fundamental principle of this assay lies in the enzymatic hydrolysis of the ester bond in the nitrophenyl butyrate substrate. This cleavage reaction releases butyric acid and a nitrophenolate ion. In an alkaline environment, the nitrophenolate product imparts a distinct yellow color, which can be quantified by measuring the absorbance at approximately 405-415 nm. The rate of color development is directly proportional to the enzymatic activity, allowing for the determination of kinetic parameters. By comparing the enzymatic activity across a panel of nitrophenyl esters with varying acyl chain lengths, researchers can elucidate the substrate specificity of a given enzyme.[1][2]

Enzymatic Hydrolysis of p-Nitrophenyl Butyrate

The enzymatic hydrolysis of p-nitrophenyl butyrate by a lipase or esterase follows a well-established mechanism. The reaction proceeds through the formation of a tetrahedral intermediate, leading to the release of p-nitrophenol and the acylated enzyme. Subsequently, the acylated enzyme is hydrolyzed to release the fatty acid and regenerate the free enzyme.

Enzymatic_Hydrolysis sub p-Nitrophenyl Butyrate + Enzyme complex Enzyme-Substrate Complex sub->complex Binding inter Tetrahedral Intermediate complex->inter Nucleophilic Attack prod1 p-Nitrophenolate + Acyl-Enzyme inter->prod1 Release of p-Nitrophenolate prod2 Butyric Acid + Enzyme prod1->prod2 Hydrolysis

Enzymatic hydrolysis of p-nitrophenyl butyrate.

Substrate Specificity of Various Enzymes

The following tables summarize the kinetic parameters for the hydrolysis of p-nitrophenyl butyrate and other p-nitrophenyl esters by a selection of lipases and esterases. This data provides a comparative overview of their substrate specificities.

Note: The majority of published data refers to p-nitrophenyl butyrate (pNPB). Given the context of substrate specificity profiling using a panel of nitrophenyl esters, this data is directly relevant.

Table 1: Kinetic Parameters of Various Enzymes with p-Nitrophenyl Esters

EnzymeSubstrateVmax (U/mg protein)Km (mM)Catalytic Efficiency (Vmax/Km)Reference
Wild-Type Lipasep-Nitrophenyl acetate (C2)0.42--[3]
p-Nitrophenyl butyrate (C4)0.95-0.83[3]
p-Nitrophenyl octanoate (C8)1.1--[3]
p-Nitrophenyl dodecanoate (C12)0.78--[3]
p-Nitrophenyl palmitate (C16)0.18-0.063[3]
Sub1 (Esterase)p-Nitrophenyl butyrate (C4)23610.574142.1[4]
Lipase A (Candida rugosa)p-Nitrophenyl butyrate (C4)---[5]
Lipase B (Candida rugosa)p-Nitrophenyl butyrate (C4)---[5]
Bovine Milk Lipoprotein Lipasep-Nitrophenyl butyrate (C4)---[6]

Table 2: Relative Substrate Specificity of LipC12 Lipase [7]

Substrate (p-Nitrophenyl Ester)Acyl Chain LengthRelative Activity (%)
AcetateC2< 35
ButyrateC4< 35
CaproateC6< 35
CaprylateC8-
CaprateC10> 75
LaurateC12> 75
MyristateC14> 75
PalmitateC16> 75

Experimental Protocols

This section provides a detailed methodology for a standard lipase/esterase assay using p-nitrophenyl butyrate.

Materials and Reagents
  • Purified lipase or esterase solution

  • p-Nitrophenyl butyrate (pNPB)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Triton X-100 (optional, for emulsification of longer-chain esters)

  • Isopropanol or acetonitrile

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Thermostatically controlled incubator or plate reader

Preparation of Solutions
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.

  • Substrate Stock Solution: Dissolve p-nitrophenyl butyrate in isopropanol or acetonitrile to a final concentration of 10 mM.

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer at a concentration that ensures a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add 180 µL of the assay buffer to each well.

  • Add 10 µL of the p-nitrophenyl butyrate stock solution to each well.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well and mix gently.

  • Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained throughout the measurement.

  • Blank Measurement: Include a blank control containing the assay buffer and substrate but no enzyme to account for any non-enzymatic hydrolysis of the substrate.

Data Analysis
  • Subtract the rate of the blank reaction from the rate of the enzymatic reaction.

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Convert the rate of reaction to specific activity (U/mg) using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenolate (a commonly used value is 18,000 M⁻¹ cm⁻¹ at pH > 9.2 and 405 nm).[8]

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps in the experimental workflow for determining enzyme specificity using p-nitrophenyl esters and the logical relationship of the assay components.

Experimental_Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up Assay Plate (Buffer + Substrate) prep->setup pre_incubate Pre-incubate at Reaction Temperature setup->pre_incubate initiate Initiate Reaction (Add Enzyme) pre_incubate->initiate measure Measure Absorbance at 405 nm initiate->measure analyze Analyze Data (Calculate Rate, Specificity) measure->analyze

Experimental workflow for lipase/esterase specificity assay.

Logical_Relationships Enzyme Enzyme Activity Enzyme Activity Enzyme->Activity Substrate p-Nitrophenyl Butyrate Substrate->Activity Product p-Nitrophenolate (Yellow) Absorbance Absorbance at 405 nm Product->Absorbance Absorbance->Activity Activity->Product

Logical relationships in the p-nitrophenyl butyrate assay.

References

understanding enzyme kinetics with 2-Nitrophenyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Understanding Enzyme Kinetics with 2-Nitrophenyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of this compound (2-NPB), also commonly referred to as p-Nitrophenyl butyrate (p-NPB), in the study of enzyme kinetics. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who are engaged in the characterization of lipolytic and esterolytic enzymes.

Core Principles of the this compound Assay

The use of this compound as a chromogenic substrate is a cornerstone of in vitro enzyme kinetics for a variety of hydrolases, particularly lipases and esterases. The principle of this assay is straightforward and relies on the enzymatic hydrolysis of the ester bond in 2-NPB. This reaction yields two products: butyric acid and 2-nitrophenol (or p-nitrophenol).

Under alkaline conditions (typically above its pKa of ~7.1), the liberated 2-nitrophenol tautomerizes to the 2-nitrophenolate ion, which is a vibrant yellow compound.[1] The intensity of this yellow color is directly proportional to the amount of 2-nitrophenol produced and, consequently, to the activity of the enzyme. The formation of the 2-nitrophenolate ion can be monitored over time by measuring the absorbance of light at a wavelength between 405 and 420 nm.[1][2][3][4]

This method offers a continuous and high-throughput means of determining enzyme activity, making it a valuable tool for enzyme characterization, inhibitor screening, and optimization of reaction conditions.

Quantitative Enzyme Kinetic Data

The Michaelis-Menten kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for characterizing the efficiency and substrate affinity of an enzyme. Below is a summary of reported kinetic parameters for various enzymes utilizing this compound as a substrate.

EnzymeSource OrganismKm (mM)Vmax (U/mg or µmol/mL/min)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
LipaseBacillus amyloliquefaciens11.513 (mm/min)Not Reported[5]
Immobilized LipaseBacillus amyloliquefaciens15.0222.7 (mm/min)Not Reported[5]
Suberinase (Sub1)Streptomyces scabies0.572361 (U/mg)Not Reported[3]
LysB EsteraseMycobacteriophage Ms6Not ReportedNot ReportedNot Reported[6]
LysB EsteraseMycobacteriophage Bxz2Not ReportedNot ReportedNot Reported[6]
Hydroxynitrile Lyase (Wild Type)Hevea brasiliensisNot ReportedNot Reported84 (M-1min-1)[7]
Hydroxynitrile Lyase (HNL7V variant)Hevea brasiliensisNot ReportedNot Reported25,000 (M-1min-1)[7]

Note: The units for Vmax and catalytic efficiency can vary between studies. Direct comparison should be made with caution.

Detailed Experimental Protocols

This section provides a generalized protocol for a standard lipase/esterase assay using this compound. This protocol can be adapted for various enzymes and experimental setups, such as 96-well microplates for high-throughput screening.

Materials
  • Purified enzyme or crude enzyme extract

  • This compound (p-NPB)

  • Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer with 150 mM Sodium Chloride, pH 7.2 at 37°C.[8] Other buffers such as Tris-HCl may also be used.

  • Solvent for substrate: Acetonitrile or isopropanol

  • (Optional) Surfactant: Triton X-100 or Tween 80

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405-420 nm.

Reagent Preparation
  • Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal level for the enzyme of interest. For lipoprotein lipase, a buffer of 100 mM Sodium Phosphate with 150 mM NaCl and 0.5% (v/v) Triton X-100 at pH 7.2 is recommended.[8]

  • Substrate Stock Solution: Prepare a stock solution of 2-NPB (e.g., 50 mM) in a suitable solvent like acetonitrile.[8]

  • Enzyme Solution: Prepare a solution of the enzyme in cold assay buffer immediately before use. The concentration should be sufficient to provide a linear rate of reaction over the desired time course.

Assay Procedure
  • Pipette the assay buffer into a cuvette or microplate well. For a standard 1 mL cuvette assay, 0.90 mL of buffer can be used.[8]

  • Add the enzyme solution to the buffer and mix by inversion. Equilibrate the mixture to the desired temperature (e.g., 37°C).[8]

  • Initiate the reaction by adding a small volume of the 2-NPB stock solution (e.g., 10 µL of 50 mM stock for a final concentration of 0.5 mM).[8]

  • Immediately mix and start monitoring the increase in absorbance at 405-420 nm for a set period (e.g., 5 minutes).[8]

  • Record the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.

  • A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity

The enzyme activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA/minTest - ΔA/minBlank) * Total Assay Volume (mL) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

  • U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute.

  • ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 12,000 M-1cm-1 at pH 7.5 and 420 nm).[3]

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of enzyme kinetics with this compound.

Enzymatic Hydrolysis of this compound

G sub This compound enz Lipase / Esterase sub->enz Substrate Binding prod1 Butyric Acid enz->prod1 Product Release prod2 2-Nitrophenol (Colorless) enz->prod2 Product Release prod3 2-Nitrophenolate (Yellow) prod2->prod3 pH > 7.1

Caption: Enzymatic hydrolysis of this compound by lipase or esterase.

Experimental Workflow for Enzyme Assay

G start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents mix Mix Buffer and Enzyme prep_reagents->mix equilibrate Equilibrate to Temperature mix->equilibrate add_substrate Add 2-NPB Substrate equilibrate->add_substrate measure Measure Absorbance at 410 nm add_substrate->measure calculate Calculate Enzyme Activity measure->calculate end End calculate->end

Caption: A typical experimental workflow for a this compound enzyme assay.

Butyrate-Mediated Signaling Pathway

The product of the enzymatic reaction, butyrate, is a short-chain fatty acid known to have significant biological effects. One such effect is the activation of the cAMP-PKA-CREB signaling pathway.[9]

G butyrate Butyrate atp Increased ATP Production butyrate->atp camp cAMP atp->camp Substrate for Adenylyl Cyclase pka PKA camp->pka Activation creb CREB pka->creb Phosphorylation gene_exp Gene Expression creb->gene_exp Regulation

Caption: Activation of the cAMP-PKA-CREB signaling pathway by butyrate.

Bacterial Butyrate Synthesis Pathways

In the context of the gut microbiome, various bacteria produce butyrate through distinct metabolic pathways. Understanding these pathways is crucial for research into gut health and disease. The four main pathways converge on the production of butyryl-CoA, which is then converted to butyrate.[10][11]

G cluster_0 Butyrate Synthesis Pathways acetyl_coa Acetyl-CoA Pathway crotonyl_coa Crotonyl-CoA acetyl_coa->crotonyl_coa glutarate Glutarate Pathway glutarate->crotonyl_coa aminobutyrate 4-Aminobutyrate Pathway aminobutyrate->crotonyl_coa lysine Lysine Pathway lysine->crotonyl_coa butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Bcd-Etf butyrate Butyrate butyryl_coa->butyrate But / Buk

Caption: Overview of the four main bacterial pathways for butyrate synthesis.

This technical guide provides a solid foundation for utilizing this compound in enzyme kinetics research. By understanding the core principles, having access to comparative quantitative data, and following detailed protocols, researchers can effectively characterize lipolytic and esterolytic enzymes for various applications in science and drug development.

References

An In-depth Technical Guide to 2-Nitrophenyl Butyrate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenyl butyrate (2-NPB) is a synthetic chromogenic substrate pivotal for the detection and quantification of esterase and lipase activity. Its hydrolysis by these enzymes yields 2-nitrophenol, a yellow-colored product, enabling straightforward spectrophotometric analysis. This guide provides a comprehensive overview of 2-NPB, including its discovery, detailed synthesis protocols, chemical properties, and extensive applications in enzyme kinetics and inhibitor screening. It also presents standardized experimental procedures and kinetic data for various enzymes, serving as a critical resource for researchers in biochemistry, drug discovery, and diagnostics.

Introduction: The Advent of Chromogenic Substrates

The development of chromogenic substrates revolutionized enzyme assays by providing a simple and continuous method for monitoring catalytic activity. While the precise first synthesis of this compound is not extensively documented, its use is part of a broader history of employing nitrophenyl esters for detecting hydrolytic enzymes. The principle relies on the enzymatic cleavage of an ester bond, releasing a nitrophenolate ion which absorbs light in the visible spectrum. This innovation offered a significant advantage over earlier methods that were often discontinuous and more labor-intensive. The position of the nitro group on the phenyl ring influences the substrate's reactivity and the spectral properties of the resulting chromophore.

Chemical Properties and Data

This compound is a stable and reliable substrate for in vitro enzymatic assays. Its key chemical properties are summarized in the table below.

PropertyValue
CAS Number 2487-26-5[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
Appearance Pale yellow oil or solid
Boiling Point 316.6 °C[1]
Density 1.216 g/cm³[1]
Flash Point 140.3 °C[1]
Storage 2°C - 8°C, protect from light and moisture[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-nitrophenol with a butyryl group donor. A common and effective method involves the reaction of 2-nitrophenol with butyryl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis via Butyryl Chloride

Materials:

  • 2-Nitrophenol

  • Butyryl chloride

  • Pyridine or triethylamine

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-nitrophenol in anhydrous diethyl ether.

  • Cool the solution in an ice bath and slowly add an equimolar amount of pyridine or triethylamine with stirring.

  • To this mixture, add butyryl chloride dropwise, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the pyridinium or triethylammonium hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Applications in Research and Drug Development

The primary application of this compound is as a chromogenic substrate for a wide range of esterases and lipases.[1] Its hydrolysis provides a convenient and sensitive method for determining enzyme activity in various contexts.

Enzyme Kinetics and Characterization

2-NPB is an invaluable tool for studying the kinetic properties of esterolytic enzymes. By measuring the rate of 2-nitrophenol release at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined.

Quantitative Data: Kinetic Parameters of Enzymes with Nitrophenyl Butyrates

EnzymeSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)Source
Sub1 from Streptomyces scabiesp-Nitrophenyl butyrate0.572361-[2]
Honey Bee Esterasep-Nitrophenylacetate0.02271.49-[3]
Est16p-Nitrophenyl butyrate---[4]
Yarrowia lipolytica Lipasep-Nitrophenyl butyrate---[5]

Note: Data for this compound is limited in readily available literature; p-nitrophenyl butyrate data is often used as a proxy.

High-Throughput Screening for Enzyme Inhibitors

In drug discovery, 2-NPB is frequently used in high-throughput screening (HTS) campaigns to identify inhibitors of target esterases or lipases. The simplicity of the colorimetric assay makes it amenable to automation and miniaturization in microplate formats.

Quantitative Data: Inhibition Constants (Kᵢ and IC₅₀)

EnzymeInhibitorSubstrateKᵢ (µM)IC₅₀ (µM)Inhibition TypeSource
AcetylcholinesteraseCompound 6a-1.15--[6]
CholinesterasesVarious--Various-[7]

Note: Specific inhibition data using this compound is not widely tabulated and is often specific to the inhibitors being studied.

Diagnostic Assays

2-NPB can be employed in diagnostic assays to measure the activity of specific esterases or lipases in biological samples, such as serum or plasma, which can be indicative of certain disease states.[1]

Experimental Protocols

Standard Esterase/Lipase Activity Assay

This protocol provides a general method for determining the activity of an esterase or lipase using this compound.

Materials:

  • Enzyme solution (in appropriate buffer)

  • Tris-HCl or phosphate buffer (e.g., 50 mM, pH 7.5)

  • This compound stock solution (e.g., 10 mM in isopropanol or DMSO)

  • Microplate reader or spectrophotometer

  • 96-well microplates

Procedure:

  • Prepare a reaction buffer appropriate for the enzyme being studied.

  • Add a defined volume of the enzyme solution to each well of a 96-well plate.

  • Initiate the reaction by adding the this compound stock solution to each well to a final desired concentration (e.g., 1 mM).

  • Immediately place the microplate in a spectrophotometer pre-set to the optimal temperature for the enzyme.

  • Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).

  • Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for 2-nitrophenol under the specific assay conditions is required for converting the rate of change in absorbance to the rate of product formation.

Enzyme Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of a compound on an esterase or lipase.

Materials:

  • Same as the standard activity assay

  • Inhibitor stock solution (in a suitable solvent, e.g., DMSO)

Procedure:

  • Prepare a series of dilutions of the inhibitor in the reaction buffer.

  • In a 96-well plate, add the enzyme solution and the inhibitor dilutions.

  • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the desired temperature to allow for binding.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the reaction rate as described in the standard activity assay.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Signaling Pathways and Cellular Applications

While this compound itself is primarily a tool for in vitro assays, its hydrolysis product, butyrate, is a well-known short-chain fatty acid with significant biological activity. Butyrate is a potent inhibitor of histone deacetylases (HDACs) and can influence gene expression, cell cycle progression, and apoptosis. However, the use of 2-NPB to study these intracellular signaling pathways is limited due to its poor cell permeability and the rapid extracellular hydrolysis by serum esterases. Therefore, its application in studying cellular signaling is generally indirect, through the generation of butyrate in the extracellular environment.

Visualizations

Enzymatic Hydrolysis of this compound

G sub This compound enz Esterase / Lipase sub->enz Substrate Binding prod1 2-Nitrophenol (Yellow Product) enz->prod1 Product Release prod2 Butyrate enz->prod2 Product Release

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for Enzyme Activity Assay

G start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents add_enzyme Add Enzyme to Plate prep_reagents->add_enzyme add_substrate Add 2-NPB Substrate add_enzyme->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure_abs analyze Calculate Reaction Rate (V₀) measure_abs->analyze end End analyze->end

Caption: General workflow for an enzyme activity assay.

Workflow for Enzyme Inhibition Assay

G start Start prep_reagents Prepare Reagents & Inhibitor Dilutions start->prep_reagents add_enzyme_inhibitor Add Enzyme & Inhibitor to Plate prep_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate add_substrate Add 2-NPB Substrate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs analyze Calculate IC₅₀ / Kᵢ measure_abs->analyze end End analyze->end

Caption: Workflow for determining enzyme inhibition.

Conclusion

This compound remains a cornerstone in the study of esterases and lipases. Its utility as a chromogenic substrate provides a robust, sensitive, and straightforward method for enzyme characterization and inhibitor screening. This guide has provided a detailed overview of its discovery, synthesis, and diverse applications, along with practical experimental protocols and available quantitative data. As research in enzymology and drug discovery continues to advance, 2-NPB will undoubtedly continue to be an essential tool for scientists and researchers in the field.

References

Methodological & Application

Application Notes and Protocols for 2-Nitrophenyl Butyrate Lipase Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the determination of lipase activity using 2-Nitrophenyl butyrate (2-NPB), also commonly referred to as p-Nitrophenyl butyrate (p-NPB), as a chromogenic substrate. This spectrophotometric assay is a reliable and widely used method for measuring the activity of lipases and esterases in purified enzyme preparations, crude extracts, and other biological samples.[1][2][3]

Principle of the Assay

The this compound lipase assay is based on the enzymatic hydrolysis of the ester bond in this compound by a lipase.[4] This reaction releases butyric acid and 2-nitrophenol (or p-nitrophenol).[5][6][7] In an alkaline environment, 2-nitrophenol is converted to the 2-nitrophenolate anion (or p-nitrophenolate), which is a yellow-colored compound.[2][6][7] The intensity of the yellow color is directly proportional to the amount of 2-nitrophenol released and can be measured spectrophotometrically by monitoring the increase in absorbance at a wavelength of 400-415 nm.[1][2][5][6][7][8] The rate of the increase in absorbance is therefore proportional to the lipase activity in the sample.

G cluster_reaction Enzymatic Reaction 2_NPB This compound (Colorless) Products Butyric Acid + 2-Nitrophenol 2_NPB->Products Hydrolysis H2O Water H2O->Products Lipase Lipase/Esterase Lipase->Products 2_Nitrophenolate 2-Nitrophenolate (Yellow) Products->2_Nitrophenolate Ionization Alkaline_pH Alkaline pH Alkaline_pH->2_Nitrophenolate

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for performing the this compound lipase assay.

Materials and Reagents
ReagentStock ConcentrationFinal ConcentrationPreparation Notes
Assay Buffer 100 mM99 mMSodium Phosphate Buffer with 150 mM Sodium Chloride and 0.5% (v/v) Triton X-100, pH 7.2 at 37°C. Adjust pH with 1 M NaOH.[5]
Substrate (this compound) 50 mM0.50 mMDissolve in Acetonitrile.[5] Store protected from light.
Acetonitrile N/A1% (v/v)Used as the solvent for the substrate stock solution.[5]
Lipase Enzyme Solution Variable6 - 7 units/mLPrepare a solution of the lipase enzyme in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically.[2][5]
Deionized Water N/AN/AUsed for the blank control.
Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 400-415 nm.

  • Thermostatted cuvette holder or incubator to maintain the reaction temperature at 37°C.

  • Pipettes and tips.

  • Cuvettes or a 96-well microplate.

Assay Procedure

The following workflow outlines the key steps of the experimental procedure.

G cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->Prepare_Reagents Pipette_Reagents Pipette Reagents into Cuvettes (Buffer and Enzyme Solution) Prepare_Reagents->Pipette_Reagents Equilibrate Equilibrate to 37°C Pipette_Reagents->Equilibrate Add_Substrate Add Substrate (2-NPB) to Test Sample Equilibrate->Add_Substrate Add_Water Add Deionized Water to Blank Equilibrate->Add_Water Mix Mix Immediately Add_Substrate->Mix Add_Water->Mix Measure_Absorbance Measure Absorbance at 400-415 nm for ~5 minutes Mix->Measure_Absorbance End End Measure_Absorbance->End

Caption: Experimental workflow for the lipase assay.

Step-by-Step Protocol:

  • Prepare the Reagents: Prepare all reagents as described in the table above.

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 400 nm and the temperature to 37°C.

  • Pipette Reagents: Into suitable cuvettes, pipette the following:

    • Test Sample: 0.90 mL of Assay Buffer and 0.10 mL of the Lipase Enzyme Solution.

    • Blank: 0.90 mL of Assay Buffer and 0.10 mL of the Lipase Enzyme Solution.

  • Equilibrate: Mix the contents of the cuvettes by inversion and allow them to equilibrate to 37°C for a few minutes. Monitor the absorbance at 400 nm until it is constant.

  • Initiate the Reaction:

    • Test Sample: Add 0.010 mL of the 50 mM this compound solution.

    • Blank: Add 0.010 mL of deionized water.

  • Measure Absorbance: Immediately after adding the substrate or water, mix the contents by inversion and start recording the increase in absorbance at 400 nm for approximately 5 minutes.[5]

Data Analysis and Interpretation

The activity of the lipase enzyme is determined by calculating the rate of change in absorbance over time.

Calculations
  • Determine the Rate of Absorbance Change (ΔA/min): From the recorded data, determine the maximum linear rate of increase in absorbance per minute (ΔA400nm/minute) for both the test sample and the blank.

  • Calculate Lipase Activity: The lipase activity is calculated using the Beer-Lambert law. The following formula can be used to determine the enzyme activity in units per milliliter (U/mL)[5]:

    Units/mL enzyme = [(ΔA400nm/min Test - ΔA400nm/min Blank) * Total Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient (ε) * Volume of Enzyme (mL)]

    • Total Volume: The total reaction volume in the cuvette (in this protocol, 1.01 mL).

    • Dilution Factor (df): If the enzyme solution was diluted prior to the assay, this factor must be included.

    • Molar Extinction Coefficient (ε): The micromolar extinction coefficient for p-nitrophenol at 400 nm is 0.0148 µM⁻¹cm⁻¹.[5]

    • Volume of Enzyme: The volume of the enzyme solution added to the cuvette (in this protocol, 0.1 mL).

One unit of lipase activity is defined as the amount of enzyme that releases 1.0 nanomole of p-nitrophenol per minute at pH 7.2 and 37°C.[5]

G cluster_data_analysis Data Analysis Workflow Record_Absorbance Record Absorbance vs. Time Data Plot_Data Plot Absorbance vs. Time Record_Absorbance->Plot_Data Determine_Linear_Rate Determine Linear Rate (ΔA/min) for Test and Blank Plot_Data->Determine_Linear_Rate Calculate_Activity Calculate Lipase Activity (U/mL) using the Beer-Lambert Law Determine_Linear_Rate->Calculate_Activity Final_Result Report Final Lipase Activity Calculate_Activity->Final_Result

Caption: Workflow for data analysis of lipase activity.

Considerations and Troubleshooting
  • Linearity: The reaction rate should be linear for the duration of the measurement. If the rate decreases over time, the enzyme concentration may be too high, or the substrate may be depleted. In such cases, the enzyme solution should be further diluted. The reaction is generally linear up to a ΔA400nm/minute of 0.1.[5]

  • Substrate Solubility: this compound has limited solubility in aqueous solutions. The use of a co-solvent like acetonitrile and a detergent like Triton X-100 helps to maintain the substrate in solution.

  • Spontaneous Hydrolysis: A blank reaction without the enzyme should always be included to account for any non-enzymatic hydrolysis of the substrate.

  • Temperature and pH: Lipase activity is highly dependent on temperature and pH. Ensure that these parameters are accurately controlled and maintained throughout the experiment. The optimal pH and temperature may vary for different lipases.

References

Application Notes: Spectrophotometric Assay for Esterase Activity using 2-Naphthyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a diverse group of hydrolytic enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological and metabolic processes. The quantification of esterase activity is fundamental in biochemical research, drug discovery, and diagnostics. This application note provides a detailed protocol for a sensitive and reliable spectrophotometric assay to determine esterase activity using 2-naphthyl butyrate (2-NPB) as a substrate. The assay is based on the enzymatic hydrolysis of 2-NPB to 2-naphthol, which subsequently reacts with Fast Blue B salt to form a stable, colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the esterase activity in the sample.

Principle of the Assay

The spectrophotometric assay for esterase activity using 2-naphthyl butyrate involves a two-step reaction. In the first step, esterase present in the sample catalyzes the hydrolysis of the substrate, 2-naphthyl butyrate, to yield 2-naphthol and butyric acid. In the second step, the liberated 2-naphthol couples with a diazonium salt, Fast Blue B, to produce a distinctly colored azo dye. The concentration of this colored product can be quantified by measuring its absorbance at a specific wavelength, which allows for the determination of the initial rate of the enzymatic reaction.

Data Presentation

The following tables summarize the key quantitative data and reagent specifications for the successful implementation of this assay.

Table 1: Reagents and Materials

Reagent/MaterialSpecificationStorage
2-Naphthyl Butyrate (2-NPB)High purity, ≥98%2-8°C
Fast Blue B SaltDye content ≥95%2-8°C, protected from light
Phosphate Buffer50 mM, pH 7.42-8°C
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Room Temperature
Esterase Enzyme(e.g., Porcine Liver Esterase)-20°C
96-well MicroplateClear, flat-bottomRoom Temperature
SpectrophotometerMicroplate reader capable of reading absorbance at ~560 nm-

Table 2: Key Assay Parameters

ParameterValueNotes
Substrate2-Naphthyl Butyrate (2-NPB)-
Chromogenic AgentFast Blue B SaltForms a colored adduct with 2-naphthol.
Wavelength of Maximum Absorbance (λmax)~560 nmThis is the typical wavelength for the azo dye formed with 2-naphthol and Fast Blue B.[1]
Molar Extinction Coefficient (ε) of Azo DyeTo be determined empiricallyA standard curve of 2-naphthol should be prepared to determine the molar extinction coefficient.
Assay Temperature25°C or 37°CShould be kept constant throughout the assay.
pH7.4Optimal for many esterases.

Experimental Protocols

This section provides detailed methodologies for performing the spectrophotometric esterase assay using 2-naphthyl butyrate.

Reagent Preparation
  • 50 mM Phosphate Buffer (pH 7.4):

    • Prepare a solution containing 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic.

    • Adjust the pH to 7.4 using a pH meter by adding a concentrated solution of NaOH or HCl.

    • Store at 4°C.

  • 10 mM 2-Naphthyl Butyrate (2-NPB) Stock Solution:

    • Dissolve 21.4 mg of 2-naphthyl butyrate in 10 mL of DMSO.

    • Store this stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • 10 mg/mL Fast Blue B Salt Solution:

    • Dissolve 10 mg of Fast Blue B salt in 1 mL of deionized water.

    • This solution is light-sensitive and should be prepared fresh before each experiment.

  • Enzyme Solution:

    • Prepare a stock solution of the esterase enzyme in 50 mM phosphate buffer (pH 7.4).

    • The optimal concentration of the enzyme should be determined empirically to ensure that the reaction rate is linear over the desired time course.

Assay Protocol for 96-Well Microplate Format
  • Prepare the Reaction Mixture:

    • In each well of a 96-well microplate, add the following components in the specified order:

      • 150 µL of 50 mM Phosphate Buffer (pH 7.4)

      • 20 µL of the Enzyme Solution (or buffer for the blank)

      • 20 µL of 10 mg/mL Fast Blue B Salt Solution

  • Initiate the Reaction:

    • To start the reaction, add 10 µL of the 10 mM 2-Naphthyl Butyrate Stock Solution to each well.

  • Incubation and Measurement:

    • Immediately place the microplate in a spectrophotometer pre-set to the desired temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at ~560 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

  • Data Analysis:

    • Plot the absorbance values against time for each sample.

    • Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔAbsorbance/Δtime).

    • Subtract the rate of the blank (no enzyme) from the rate of the samples.

    • Calculate the esterase activity using the Beer-Lambert law: Activity (U/mL) = (V₀ * V_total) / (ε * l * V_enzyme) Where:

      • V₀ = Initial reaction rate (ΔAbsorbance/min)

      • V_total = Total reaction volume in the well (in mL)

      • ε = Molar extinction coefficient of the azo dye (in M⁻¹cm⁻¹)

      • l = Path length of the light through the well (in cm)

      • V_enzyme = Volume of the enzyme solution added to the well (in mL)

    • One unit (U) of esterase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified assay conditions.

Visualizations

Enzymatic Reaction and Signaling Pathway

G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_quantification Quantification Esterase Esterase TwoNaphthol 2-Naphthol Esterase->TwoNaphthol ButyricAcid Butyric Acid Esterase->ButyricAcid TwoNPB 2-Naphthyl Butyrate TwoNPB->Esterase FastBlueB Fast Blue B Salt TwoNaphthol->FastBlueB AzoDye Colored Azo Dye FastBlueB->AzoDye Spectrophotometer Spectrophotometer (Absorbance at ~560 nm) AzoDye->Spectrophotometer G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Buffer Prepare Phosphate Buffer AddBuffer Add Buffer Buffer->AddBuffer Substrate Prepare 2-NPB Stock AddSubstrate Initiate with 2-NPB Substrate->AddSubstrate Dye Prepare Fast Blue B Solution AddDye Add Fast Blue B Dye->AddDye Enzyme Prepare Enzyme Dilutions AddEnzyme Add Enzyme/Blank Enzyme->AddEnzyme AddBuffer->AddEnzyme AddEnzyme->AddDye AddDye->AddSubstrate Measure Measure Absorbance at ~560 nm (Kinetic Mode) AddSubstrate->Measure Plot Plot Absorbance vs. Time Measure->Plot CalculateRate Calculate Initial Rate (V₀) Plot->CalculateRate CalculateActivity Calculate Esterase Activity CalculateRate->CalculateActivity

References

Application Notes and Protocols for Preparing 2-Nitrophenyl Butyrate (2-NPB) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl butyrate (2-NPB) is a chromogenic substrate widely employed in biochemical assays to determine the activity of lipases and esterases. The enzymatic hydrolysis of the ester bond in 2-NPB liberates 2-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The rate of 2-nitrophenol formation is directly proportional to the enzyme's activity. This document provides detailed protocols for the preparation, storage, and quality control of a 2-NPB stock solution for use in enzymatic assays.

Quantitative Data Summary

For accurate and reproducible results, it is crucial to use precise concentrations and molar extinction coefficients. The table below summarizes the key quantitative data for this compound and its hydrolysis product, 2-nitrophenol.

ParameterValueSource(s)
This compound (2-NPB)
Molecular Weight209.2 g/mol [1]
CAS Number2487-26-5[1]
Recommended Storage (Solid)2°C - 8°C, protect from light and moisture[1]
2-Nitrophenol (Hydrolysis Product)
Wavelength of Maximum Absorbance (λmax)approx. 405 nm[1]
Molar Extinction Coefficient (ε)To be determined empirically
Recommended Solvents for Stock Solution Acetonitrile, Ethanol, Dimethyl Sulfoxide (DMSO)[2]

Note on the Molar Extinction Coefficient of 2-Nitrophenol: An exact published value for the molar extinction coefficient of 2-nitrophenol at 405 nm under typical aqueous buffer conditions (pH 7-8) could not be definitively sourced. It is highly recommended that researchers determine this value experimentally in the specific buffer system being used for their assay. A protocol for this determination is provided in the Quality Control section. For the isomer p-nitrophenol, the molar extinction coefficient is approximately 18,000 M⁻¹cm⁻¹ at 405 nm in alkaline buffer[3][4][5]. This value should not be used for 2-nitrophenol as the ortho- and para-isomers have different spectrophotometric properties.

Experimental Protocols

Materials and Reagents
  • This compound (solid, high purity)

  • Acetonitrile (ACS grade or higher)

  • Ethanol (absolute)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Amber glass vials for storage

  • Vortex mixer

  • Spectrophotometer

Preparation of 2-NPB Stock Solution (50 mM in Acetonitrile)

This protocol is adapted from established methods for the similar substrate, p-nitrophenyl butyrate, and provides a starting point for optimization.[2]

  • Calculate the required mass of 2-NPB:

    • For 10 mL of a 50 mM stock solution:

      • Mass (g) = 0.050 mol/L * 0.010 L * 209.2 g/mol = 0.1046 g

  • Weighing:

    • Using a calibrated analytical balance, carefully weigh out 104.6 mg of this compound.

  • Dissolution:

    • Transfer the weighed 2-NPB to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of acetonitrile to the flask.

    • Vortex the mixture until the 2-NPB is completely dissolved. A brief sonication may aid in dissolution.

  • Final Volume Adjustment:

    • Once fully dissolved, bring the solution to the final volume of 10 mL with acetonitrile.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Transfer the stock solution to a clean, amber glass vial.

    • Store the stock solution at -20°C. For long-term storage, it is advisable to aliquot the solution to minimize freeze-thaw cycles.

Alternative Solvents

If acetonitrile is not suitable for your experimental setup, ethanol or DMSO can be used as alternative solvents. The preparation procedure remains the same. The choice of solvent should be based on the tolerance of the enzyme to the solvent in the final assay mixture.

Quality Control

1. Visual Inspection: The prepared stock solution should be clear and free of any particulate matter.

2. Determination of the Molar Extinction Coefficient (ε) of 2-Nitrophenol:

This is a critical step for accurate enzyme activity calculations.

  • Materials:

    • 2-Nitrophenol (high purity)

    • The same buffer to be used in the enzymatic assay (e.g., 50 mM Tris-HCl, pH 8.0)

    • Spectrophotometer and cuvettes

  • Procedure:

    • Prepare a 1 mM stock solution of 2-nitrophenol in the assay buffer.

    • Create a series of dilutions from the stock solution in the assay buffer (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM, 100 µM).

    • Measure the absorbance of each dilution at 405 nm, using the assay buffer as a blank.

    • Plot the absorbance at 405 nm versus the concentration of 2-nitrophenol (in M).

    • Perform a linear regression on the data. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

Stability of 2-NPB Stock Solution

  • Stock solutions in anhydrous organic solvents (acetonitrile, DMSO, ethanol) are generally stable for at least one month when stored at -20°C in a tightly sealed amber vial.

  • Aqueous working solutions of 2-NPB are prone to hydrolysis and should be prepared fresh daily. It is not recommended to store aqueous solutions for more than one day.[6]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for 2-NPB Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & QC start Start calculate Calculate Mass of 2-NPB start->calculate 1. weigh Weigh 2-NPB calculate->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. adjust_vol Adjust to Final Volume dissolve->adjust_vol 4. mix Mix Thoroughly adjust_vol->mix 5. aliquot Aliquot into Vials mix->aliquot 6. store Store at -20°C aliquot->store 7. qc Perform Quality Control store->qc 8. (Before Use)

Caption: Workflow for Preparing 2-NPB Stock Solution.

Signaling Pathway: Enzymatic Hydrolysis of this compound

G cluster_reaction Enzymatic Reaction cluster_detection Detection enzyme Lipase / Esterase product1 2-Nitrophenol (Yellow) enzyme->product1 product2 Butyric Acid enzyme->product2 substrate This compound (Colorless) substrate->enzyme spectrophotometer Spectrophotometer (Absorbance at 405 nm) product1->spectrophotometer

References

Application Notes and Protocols for Calculating Enzyme Activity with 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

The determination of enzyme activity is fundamental in biochemical research, drug discovery, and diagnostics. A widely used method for assaying hydrolytic enzymes, such as lipases and esterases, employs the chromogenic substrate 2-Nitrophenyl butyrate (2-NPB).[1][2] The principle of this assay is based on the enzymatic hydrolysis of the colorless 2-NPB into butyric acid and 2-nitrophenol.[3][4] In an aqueous solution, particularly at neutral to alkaline pH, the liberated 2-nitrophenol forms the 2-nitrophenolate anion, which has a distinct yellow color.[4][5] The intensity of this color, which can be quantified by measuring the absorbance of light at a wavelength of approximately 405-415 nm, is directly proportional to the amount of product formed and thus to the enzyme's activity.[5][6][7]

This spectrophotometric assay is simple, rapid, sensitive, and well-suited for high-throughput screening of enzyme activity or inhibitor compounds.[8][9]

Signaling and Reaction Pathway

The enzymatic reaction involves the cleavage of an ester bond in the this compound substrate by a hydrolase enzyme, typically a lipase or esterase. Water acts as a nucleophile in this hydrolytic reaction.

G sub This compound + H2O prod 2-Nitrophenol (Yellow) + Butyric Acid sub->prod Enzymatic Hydrolysis enzyme Hydrolase Enzyme (e.g., Lipase, Esterase) enzyme->sub

Figure 1: Enzymatic hydrolysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (2-NPB) substrate

  • Enzyme sample (e.g., purified lipase, cell lysate, or culture supernatant)

  • Assay Buffer: e.g., 50 mM Sodium Phosphate buffer (pH 7.2) or 50 mM Tris-HCl (pH 7.5)[4][10]

  • Organic Solvent: e.g., Acetonitrile, DMSO, or 2-methyl-2-butanol to dissolve the substrate[7][10][11]

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microtiter plates (for plate reader assays) or cuvettes

  • Pipettes and tips

  • Incubator or water bath set to the desired temperature (e.g., 37°C)[10]

Protocol 1: Standard End-Point Enzyme Activity Assay

This protocol is suitable for determining the enzyme activity at a single time point.

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Sodium Phosphate buffer and adjust the pH to 7.2 at the desired assay temperature.

    • Substrate Stock Solution (e.g., 50 mM): Dissolve an appropriate amount of 2-NPB in acetonitrile.[10] For example, dissolve 10.46 mg of 2-NPB (MW: 209.2 g/mol ) in 1 mL of acetonitrile. Store protected from light.

    • Enzyme Solution: Prepare a dilution of the enzyme sample in cold Assay Buffer to ensure the final absorbance reading falls within the linear range of the spectrophotometer.[10]

  • Assay Procedure:

    • Set up reactions in microcentrifuge tubes or a 96-well plate. For each reaction, prepare a "Test" and a "Blank".

    • Reaction Mix: Prepare a master mix. For a 1 mL final reaction volume, a typical composition is:

      • 970 µL of Assay Buffer

      • 10 µL of Substrate Stock Solution (for a final concentration of 0.5 mM)[10]

    • Pipette 980 µL of the Reaction Mix into "Test" and "Blank" tubes/wells.

    • Pre-incubate the tubes/wells at the assay temperature (e.g., 37°C) for 5 minutes to equilibrate.

    • To start the reaction, add 20 µL of the diluted Enzyme Solution to the "Test" tubes.

    • To the "Blank" tubes, add 20 µL of Assay Buffer (without enzyme).

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping reagent (e.g., 100 µL of 1 M NaOH to ensure full color development of the phenolate ion) or by measuring the absorbance immediately.[6]

    • Measure the absorbance of the "Test" and "Blank" samples at 405 nm.

    • Calculate the change in absorbance (ΔA) by subtracting the blank reading from the test reading.

Protocol 2: Continuous Kinetic Enzyme Activity Assay

This protocol measures the rate of the reaction in real-time and is generally more accurate.

  • Reagent Preparation: As described in Protocol 1.

  • Assay Procedure:

    • Set the spectrophotometer to maintain the desired temperature (e.g., 37°C) and to take readings at 405 nm every 30 or 60 seconds for a total period of 5-10 minutes.

    • In a temperature-controlled cuvette or microplate well, pipette the following:

      • 970 µL of Assay Buffer

      • 20 µL of diluted Enzyme Solution

    • Mix and incubate for 2-3 minutes to equilibrate.

    • To start the reaction, add 10 µL of the Substrate Stock Solution, mix quickly by inversion (for cuvettes) or gentle pipetting (for plates).

    • Immediately start recording the absorbance at 405 nm over time.

    • For the blank, repeat the procedure using Assay Buffer instead of the Enzyme Solution.

    • Determine the rate of reaction (ΔA/minute) from the initial, linear portion of the absorbance vs. time graph.

Data Analysis and Calculation Workflow

The calculation of enzyme activity relies on the Beer-Lambert law (A = εcl), which relates absorbance to the concentration of the product. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product (2-nitrophenol) per minute under the specified assay conditions.[6][12]

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Calculation cluster_3 Final Result A_vs_T Raw Data: Absorbance vs. Time Rate Calculate Rate (ΔA/min) from linear slope A_vs_T->Rate CorrectedRate Correct for Blank: ΔA_corrected = ΔA_sample - ΔA_blank Rate->CorrectedRate Formula Apply Activity Formula: Activity = (ΔA_corr * V_total) / (ε * l * V_enzyme) CorrectedRate->Formula Result Enzyme Activity (U/mL) Formula->Result G start Start prep Prepare Reagents (Buffer, Substrate, Enzyme) start->prep mix Set Up Assay (Mix Buffer and Substrate) prep->mix equilibrate Equilibrate to Assay Temp. mix->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate measure Measure Absorbance (405 nm) (Kinetic or End-Point) initiate->measure analyze Analyze Data and Calculate Activity measure->analyze end End analyze->end

References

Application Notes and Protocols for Continuous Kinetic Assay Using 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Nitrophenyl butyrate (2-NPB), also referred to as p-Nitrophenyl butyrate (p-NPB), in continuous kinetic assays. This colorimetric method is widely employed for the determination of esterase and lipase activity and is adaptable for high-throughput screening of enzyme inhibitors.

Introduction

The continuous kinetic assay utilizing this compound is a simple, sensitive, and robust spectrophotometric method for measuring the activity of hydrolytic enzymes such as lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1).[1][2] The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, 2-NPB, to butyric acid and 2-nitrophenol (or p-nitrophenol).[3][4] In an alkaline buffer, the released 2-nitrophenol forms the 2-nitrophenolate anion, which is a yellow-colored chromophore with a characteristic absorbance maximum around 405-415 nm.[1][2][3][5] The rate of formation of this colored product is directly proportional to the enzyme activity and can be monitored continuously using a spectrophotometer or a microplate reader.[6][7][8]

This assay is highly valuable in various research and development areas, including:

  • Enzyme characterization: Determining kinetic parameters (Km, Vmax) and specific activity.

  • Drug Discovery: High-throughput screening for enzyme inhibitors.[9]

  • Bioprocess Monitoring: Real-time monitoring of lipase/esterase activity in fermentations and other bioprocesses.[1][2]

  • Detergent and Food Industry: Quality control and development of enzyme-based products.[10]

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the ester bond in this compound by a lipase or esterase. This reaction releases butyric acid and 2-nitrophenol. The 2-nitrophenol, in its anionic form (2-nitrophenolate) under alkaline conditions, can be quantified by measuring the increase in absorbance at approximately 405 nm.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2-NPB This compound (Colorless) Enzyme Lipase / Esterase 2-NPB->Enzyme + H₂O H2O H₂O 2-Nitrophenol 2-Nitrophenol (Yellow, absorbs at ~405 nm) Enzyme->2-Nitrophenol Butyric_Acid Butyric Acid Enzyme->Butyric_Acid

Figure 1: Enzymatic hydrolysis of this compound.

Materials and Reagents

  • This compound (2-NPB)

  • Buffer solution (e.g., phosphate buffer, Tris-HCl)

  • Organic solvent for 2-NPB stock solution (e.g., acetonitrile, 2-methyl-2-butanol, DMSO)[6][8][11][12]

  • Enzyme solution (lipase or esterase)

  • 96-well microtiter plates (transparent, flat-bottom)[6]

  • Microplate reader or spectrophotometer with temperature control, capable of measuring absorbance at 405 nm.[6][8]

  • Optional: Enzyme inhibitors for drug screening applications.

Experimental Protocols

The following protocols provide a general framework for performing a continuous kinetic assay with 2-NPB. Specific parameters may require optimization depending on the enzyme and experimental goals.

This protocol is designed for a 96-well plate format, but can be adapted for single cuvette-based spectrophotometers.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Buffer - 2-NPB Stock Solution - Enzyme Dilutions add_buffer Add Buffer to wells prep_reagents->add_buffer add_enzyme Add Enzyme Solution (Test wells) add_buffer->add_enzyme add_blank Add Buffer (Blank wells) add_buffer->add_blank incubate Equilibrate plate to desired temperature (e.g., 37°C) add_enzyme->incubate add_blank->incubate add_substrate Add 2-NPB Solution to all wells to start reaction incubate->add_substrate mix Mix plate (e.g., orbital shaking) add_substrate->mix measure Measure absorbance at 405 nm kinetically over time (e.g., 5-30 min) mix->measure calc_rate Calculate rate of change in absorbance (ΔA/min) measure->calc_rate calc_activity Calculate Enzyme Activity (U/mL) calc_rate->calc_activity

Figure 2: General experimental workflow for the 2-NPB assay.

Protocol Steps:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of appropriate pH for the enzyme of interest (e.g., 100 mM Sodium Phosphate Buffer, pH 7.2).[11]

    • 2-NPB Stock Solution: Prepare a stock solution of 2-NPB in a suitable organic solvent (e.g., 50 mM 2-NPB in acetonitrile).[11]

    • Enzyme Solution: Prepare dilutions of the enzyme in cold assay buffer immediately before use.[11]

  • Assay Setup:

    • Pipette the assay buffer into the wells of a 96-well plate.

    • Add the enzyme solution to the "test" wells and an equal volume of assay buffer to the "blank" wells.

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C) in the microplate reader.[11]

  • Initiation and Measurement:

    • To start the reaction, add the 2-NPB working solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 15-60 seconds) for a defined period (e.g., 5-30 minutes).[6][11][12]

  • Data Analysis:

    • Determine the rate of the reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from the rate of the test samples.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of 2-nitrophenol.

Enzyme Activity Calculation:

Units/mL enzyme = [(ΔA405/min Test - ΔA405/min Blank) * Total Assay Volume (mL)] / [Molar Extinction Coefficient (ε) * Light Path (cm) * Enzyme Volume (mL)]

  • The molar extinction coefficient (ε) for p-nitrophenol at 405 nm is approximately 18,000 M-1cm-1, but can vary with buffer conditions and should be determined experimentally if high accuracy is required. A micromolar extinction coefficient of 0.0148 µM-1cm-1 has also been reported.[11]

This protocol is an adaptation of the general activity assay for identifying and characterizing enzyme inhibitors.

  • Reagent Preparation: As in the general protocol, with the addition of preparing stock solutions of the inhibitor compounds, often in DMSO.[8]

  • Assay Setup:

    • Add assay buffer, enzyme solution, and the inhibitor solution (or vehicle control, e.g., DMSO) to the wells.

    • Incubate the enzyme with the inhibitor for a predefined period to allow for binding.

  • Initiation, Measurement, and Analysis:

    • Initiate the reaction by adding the 2-NPB substrate.

    • Monitor the reaction kinetically as described previously.

    • Calculate the percentage of inhibition relative to the vehicle control.

Data Presentation

The following tables summarize typical experimental conditions and performance data for the 2-NPB assay with various enzymes.

Table 1: Summary of Experimental Conditions for 2-NPB Assay

ParameterLipoprotein LipaseCandida rugosa LipaseGeneral Esterase
Substrate p-Nitrophenyl butyratep-Nitrophenyl butyratep-Nitrophenyl butyrate
Buffer 100 mM Sodium Phosphate, 150 mM NaCl, 0.5% Triton X-1000.05 M Sodium Acetate, 4% Triton X-10050 mM Phosphate Buffer
pH 7.25.67.2
Temperature 37°C37°C30-37°C
Wavelength 400 nm405 nm405 nm
Reference [11][7][6][13]

Table 2: Performance Characteristics of the 2-NPB Assay

Enzyme/SystemLinear RangeDetection LimitRemarksReference
Candida antarctica Lipase B (SIA system)0.05–1.60 U/mLNot specifiedCapable of high sample dilution[1][2]
Candida rugosa Lipase (in methyl ricinoleate)0.0054 to 0.1 g/LLower than in OMW mediumMethod is sensitive and precise[7]
Candida rugosa Lipase (in olive mill wastewater)0.093 to 0.5 g/LHigher than in MR mediumDemonstrates applicability in complex media[7]

Troubleshooting

  • High background absorbance: This may be due to the spontaneous hydrolysis of 2-NPB. Ensure the buffer pH is not excessively high and prepare the substrate solution fresh.

  • Non-linear reaction rate: This could be due to substrate depletion, enzyme instability, or product inhibition. Use a lower enzyme concentration or a shorter measurement time.

  • Low signal: The enzyme activity may be too low. Increase the enzyme concentration or the incubation time. Ensure the buffer pH and temperature are optimal for the enzyme.

  • Precipitation of substrate: 2-NPB has limited water solubility. Ensure the concentration of the organic solvent from the stock solution is not too high in the final reaction mixture. The use of detergents like Triton X-100 can help maintain substrate solubility.[7][11][13]

Conclusion

The continuous kinetic assay with this compound is a versatile and efficient method for the quantification of lipase and esterase activity. Its simplicity, sensitivity, and adaptability to high-throughput formats make it an indispensable tool in academic research, drug discovery, and industrial biotechnology. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Screening Lipase Inhibitors with 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that play a crucial role in the digestion and metabolism of fats. Inhibiting lipase activity, particularly pancreatic lipase, is a clinically validated strategy for the management of obesity and hyperlipidemia. The screening of compound libraries for potential lipase inhibitors is a critical step in the discovery of new therapeutic agents. This document provides a detailed protocol for an in vitro assay to screen for lipase inhibitors using the chromogenic substrate 2-Nitrophenyl butyrate (2-NPB).

The assay is based on the enzymatic hydrolysis of 2-NPB by lipase, which liberates 2-nitrophenol. Under alkaline conditions, 2-nitrophenol forms a yellow-colored 2-nitrophenolate anion, which can be quantified by measuring its absorbance. The rate of 2-nitrophenol formation is directly proportional to the lipase activity. In the presence of an inhibitor, this rate decreases, allowing for the quantification of the inhibitory effect. This method is adaptable for various lipases and is well-suited for a high-throughput screening format in 96-well plates.

Assay Principle

The fundamental principle of this assay is the lipase-catalyzed hydrolysis of the ester bond in this compound. This reaction yields butyric acid and 2-nitrophenol. The released 2-nitrophenol, in an alkaline buffer, ionizes to the 2-nitrophenolate anion, which exhibits a characteristic yellow color and a strong absorbance at a specific wavelength (typically around 405-415 nm). The intensity of the color is directly proportional to the amount of 2-nitrophenol produced and thus to the lipase activity. A reduction in the rate of color formation in the presence of a test compound indicates inhibition of the lipase.

Experimental Protocols

This section details the necessary materials, reagent preparation, and step-by-step procedure for performing the lipase inhibitor screening assay. While the following protocol is optimized for porcine pancreatic lipase, it can be adapted for other lipases with appropriate adjustments to buffer conditions and enzyme concentration.

Materials and Reagents
  • Lipase: Porcine Pancreatic Lipase (PPL, Type II) is commonly used.[1]

  • Substrate: this compound (2-NPB). A stock solution is typically prepared in a suitable organic solvent like isopropanol or acetonitrile.

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.0-8.5) is a common choice. The buffer should also contain a salt such as calcium chloride (e.g., 5 mM), which can be essential for lipase activity.

  • Emulsifying Agent (optional but recommended): Detergents like Triton X-100 or sodium deoxycholate can be included in the buffer to improve substrate solubility and enzyme activity.[2][3]

  • Test Compounds: Stock solutions of test compounds are typically prepared in dimethyl sulfoxide (DMSO).

  • Positive Control: Orlistat is a well-characterized, potent lipase inhibitor and should be used as a positive control.

  • Microplates: 96-well, clear, flat-bottom plates are suitable for this colorimetric assay.

  • Microplate Reader: A spectrophotometer capable of reading absorbance at the optimal wavelength for 2-nitrophenol (around 405 nm) is required.[1]

Reagent Preparation
  • Assay Buffer (100 mM Tris-HCl, 5 mM CaCl₂, pH 7.0):

    • Dissolve the required amount of Tris-HCl and CaCl₂ in deionized water.

    • Adjust the pH to 7.0 at the desired reaction temperature (e.g., 37°C).

    • Store at 4°C.

  • Lipase Stock Solution (1 mg/mL):

    • Prepare fresh before each experiment.

    • Dissolve porcine pancreatic lipase in cold Assay Buffer.

    • Keep the solution on ice. The optimal final concentration in the assay should be determined empirically to ensure a linear reaction rate.

  • Substrate Stock Solution (10 mM 2-NPB):

    • Dissolve this compound in dimethylformamide or isopropanol.

    • Store protected from light at -20°C.

  • Test Compound and Control Solutions:

    • Prepare stock solutions of test compounds and Orlistat in 100% DMSO.

    • Create serial dilutions of the stock solutions to achieve the desired final concentrations in the assay. The final DMSO concentration in the reaction mixture should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.

Assay Procedure
  • Dispense Reagents:

    • To the wells of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound solution (or DMSO for the no-inhibitor control, and Orlistat for the positive control).

      • Lipase solution.

    • The final volume at this stage will depend on the desired final concentrations. A typical pre-incubation volume is around 180-195 µL.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.[1]

  • Initiate the Reaction:

    • Add the 2-NPB substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 405 nm.[1] Readings can be taken in kinetic mode (e.g., every minute for 15-30 minutes) or as an endpoint measurement after a fixed incubation time.

  • Controls:

    • 100% Activity Control (No Inhibitor): Contains enzyme, buffer, and DMSO (at the same concentration as the test compound wells).

    • Blank (No Enzyme): Contains buffer, substrate, and the highest concentration of the test compound solvent (DMSO) to account for any non-enzymatic hydrolysis of the substrate.

    • Positive Control: Contains enzyme, buffer, and a known concentration of Orlistat.

Data Presentation and Analysis

The inhibitory activity of the test compounds is determined by calculating the percentage of lipase inhibition. For compounds showing significant inhibition, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Calculation of Percentage Inhibition

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the rate of absorbance change (or endpoint absorbance) in the well with no inhibitor (100% activity).

  • A_sample is the rate of absorbance change (or endpoint absorbance) in the well with the test compound.

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table summarizes the IC₅₀ values of some known lipase inhibitors determined using similar nitrophenyl ester-based assays. Note that these values can vary depending on the specific experimental conditions.

InhibitorLipase SourceSubstrateIC₅₀ Value
OrlistatPorcine Pancreatic Lipasep-Nitrophenyl palmitate9.32 - 12.80 ng/mL
OrlistatPorcine Pancreatic Lipasep-Nitrophenyl butyrate~2.73 µg/mL
Myristica fragrans (ethanolic extract)Porcine Pancreatic Lipasep-Nitrophenyl butyrate66.24% inhibition at 100 µg/mL
Flavonoid F01Pancreatic LipaseNot Specified17.68 ± 1.43 µM
IsoliquiritigeninPancreatic LipaseNot Specified7.3 µM

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing assay conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the lipase inhibitor screening assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds, Controls) prep_plate Prepare 96-Well Plate prep_reagents->prep_plate add_reagents Add Buffer, Inhibitor/Control, and Lipase Solution to Wells prep_plate->add_reagents pre_incubate Pre-incubate at 37°C (15 min) add_reagents->pre_incubate add_substrate Add 2-NPB Substrate to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for lipase inhibitor screening.

Enzymatic Reaction and Inhibition Pathway

This diagram illustrates the enzymatic reaction of lipase with this compound and how an inhibitor interferes with this process.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Lipase Lipase Product 2-Nitrophenol (Yellow, Absorbs at ~405 nm) Lipase->Product Hydrolysis Byproduct Butyric Acid Lipase->Byproduct Inactive_Lipase Inactive Lipase-Inhibitor Complex Lipase->Inactive_Lipase Forms Substrate This compound (Colorless) Substrate->Lipase Inhibitor Lipase Inhibitor (e.g., Orlistat) Inhibitor->Lipase Binding Inhibitor->Inactive_Lipase Inactive_Lipase->Product Blocks Reaction

Caption: Lipase reaction with 2-NPB and its inhibition.

References

Application Note and Protocols for Determining Esterase Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterases are a diverse group of enzymes that catalyze the hydrolysis of ester bonds, resulting in the formation of an acid and an alcohol.[1] These enzymes are ubiquitous in biological systems and play crucial roles in various physiological processes, including xenobiotic metabolism and drug activation.[2][3] Consequently, the accurate determination of esterase activity in cellular lysates is of significant interest in biomedical research and drug development.

This document provides detailed protocols for two common methods used to measure esterase activity in cell lysates: the colorimetric p-nitrophenyl acetate (p-NPA) assay and the fluorometric fluorescein diacetate (FDA) assay. These assays are robust, relatively simple to perform, and can be adapted for high-throughput screening.

General Considerations for Sample Preparation

Accurate measurement of esterase activity requires proper preparation of cell lysates. Endogenous proteases and phosphatases released during cell lysis can degrade target proteins and interfere with the assay.[4] Therefore, it is crucial to work quickly, keep samples on ice, and use a lysis buffer supplemented with a protease inhibitor cocktail.[5][6][7]

2.1. Cell Lysis Protocol

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer, or a simple buffer like 50 mM Tris-HCl, pH 7.4) containing a broad-spectrum protease inhibitor cocktail.

  • Homogenization: Further disrupt the cells by sonication or by passing the lysate through a fine-gauge needle.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method such as the Bradford or BCA assay. This is essential for normalizing esterase activity.

Method 1: p-Nitrophenyl Acetate (p-NPA) Assay

This colorimetric assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by esterases to produce p-nitrophenol (pNP), which is a yellow-colored product with an absorbance maximum at 405 nm.[8] The rate of pNP formation is directly proportional to the esterase activity in the sample.

3.1. Signaling Pathway

EsteraseActivity

3.2. Experimental Workflow

pNPA_Workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, p-NPA solution) start->prepare_reagents prepare_lysate Prepare Cell Lysate start->prepare_lysate prepare_plate Prepare 96-well Plate (Add buffer, lysate, and controls) prepare_reagents->prepare_plate prepare_lysate->prepare_plate initiate_reaction Initiate Reaction (Add p-NPA substrate) prepare_plate->initiate_reaction incubate Incubate at RT initiate_reaction->incubate read_absorbance Read Absorbance at 405 nm (Kinetic or Endpoint) incubate->read_absorbance analyze_data Analyze Data (Calculate Esterase Activity) read_absorbance->analyze_data end End analyze_data->end

3.3. Experimental Protocol

Materials:

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5[9]

  • Cell lysate

  • p-Nitrophenol (for standard curve)

  • Dimethyl sulfoxide (DMSO) or methanol to dissolve p-NPA[8][10]

Reagent Preparation:

  • p-NPA Stock Solution (100 mM): Dissolve p-NPA in DMSO or methanol. Store at -20°C.

  • p-NPA Working Solution (1 mM): Dilute the stock solution in Assay Buffer immediately before use.[3]

  • p-Nitrophenol Standards: Prepare a series of dilutions of p-nitrophenol in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to generate a standard curve.

Procedure:

  • Add 50 µL of Assay Buffer to each well of a 96-well plate.

  • Add 20 µL of cell lysate to the sample wells. For the blank (no enzyme control), add 20 µL of lysis buffer.[11]

  • To initiate the reaction, add 100 µL of the p-NPA working solution to each well.[12]

  • Immediately measure the absorbance at 405 nm in a microplate reader. For a kinetic assay, take readings every minute for 10-30 minutes. For an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then take a single reading.

  • Standard Curve: Add 170 µL of Assay Buffer and 10 µL of each p-Nitrophenol standard to separate wells. Measure the absorbance at 405 nm.

3.4. Data Presentation

Table 1: p-NPA Assay Plate Layout

Well Content
A1-A3 Blank (Lysis Buffer + p-NPA)
B1-B3 Cell Lysate Sample 1 + p-NPA
C1-C3 Cell Lysate Sample 2 + p-NPA

| D1-H1 | p-Nitrophenol Standards (0-100 µM) |

Table 2: Sample Data for Esterase Activity Calculation

Sample Absorbance at 405 nm (ΔAbs/min) Protein Conc. (mg/mL)
Blank 0.005 N/A
Lysate 1 0.050 1.5

| Lysate 2 | 0.075 | 1.5 |

Calculation of Esterase Activity:

  • Subtract the rate of the blank from the rate of the samples.

  • Use the standard curve to convert the change in absorbance per minute to µmoles of pNP produced per minute.

  • Normalize the activity to the protein concentration of the lysate.

Unit Definition: One unit of esterase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-NPA to p-nitrophenol per minute at a specific pH and temperature.[9]

Method 2: Fluorescein Diacetate (FDA) Assay

This fluorometric assay utilizes fluorescein diacetate (FDA), a non-fluorescent substrate that can freely diffuse across cell membranes.[13] Intracellular esterases hydrolyze FDA to produce the highly fluorescent compound fluorescein, which can be measured with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[14][15]

4.1. Signaling Pathway

FDA_Pathway

4.2. Experimental Workflow

FDA_Workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, FDA solution) start->prepare_reagents prepare_lysate Prepare Cell Lysate start->prepare_lysate prepare_plate Prepare 96-well Black Plate (Add buffer, lysate, and controls) prepare_reagents->prepare_plate prepare_lysate->prepare_plate initiate_reaction Initiate Reaction (Add FDA substrate) prepare_plate->initiate_reaction incubate Incubate at RT (protected from light) initiate_reaction->incubate read_fluorescence Read Fluorescence (Ex: 490 nm, Em: 520 nm) incubate->read_fluorescence analyze_data Analyze Data (Calculate Esterase Activity) read_fluorescence->analyze_data end End analyze_data->end

4.3. Experimental Protocol

Materials:

  • 96-well black flat-bottom microplate

  • Microplate fluorometer

  • Fluorescein diacetate (FDA)

  • Assay Buffer: 60 mM phosphate buffer, pH 7.6[14]

  • Cell lysate

  • Fluorescein sodium salt (for standard curve)

  • Acetone[16]

Reagent Preparation:

  • FDA Stock Solution (e.g., 2-5 mg/mL): Dissolve FDA in acetone. Store in the dark at 4°C.[16]

  • FDA Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration immediately before use.

  • Fluorescein Standards: Prepare a series of dilutions of fluorescein sodium salt in Assay Buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL) to generate a standard curve.[14]

Procedure:

  • Add 100 µL of Assay Buffer to each well of a 96-well black plate.

  • Add 50 µL of cell lysate to the sample wells. For the blank, add 50 µL of lysis buffer.

  • To initiate the reaction, add 50 µL of the FDA working solution to each well.

  • Incubate the plate at room temperature for 15-60 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Standard Curve: Add 150 µL of Assay Buffer and 50 µL of each Fluorescein standard to separate wells. Measure the fluorescence.

4.4. Data Presentation

Table 3: FDA Assay Plate Layout

Well Content
A1-A3 Blank (Lysis Buffer + FDA)
B1-B3 Cell Lysate Sample 1 + FDA
C1-C3 Cell Lysate Sample 2 + FDA

| D1-H1 | Fluorescein Standards (0-1.0 µg/mL) |

Table 4: Sample Data for Esterase Activity Calculation

Sample Relative Fluorescence Units (RFU) Protein Conc. (mg/mL)
Blank 150 N/A
Lysate 1 2500 1.5

| Lysate 2 | 3500 | 1.5 |

Calculation of Esterase Activity:

  • Subtract the RFU of the blank from the RFU of the samples.

  • Use the standard curve to determine the concentration of fluorescein produced.

  • Calculate the rate of fluorescein production and normalize to the protein concentration.

Troubleshooting

Table 5: Common Issues and Solutions

Issue Possible Cause Solution
High background in p-NPA assay Spontaneous hydrolysis of p-NPA.[11] Prepare p-NPA working solution fresh. Always include a no-enzyme control.[11]
Low or no signal Inactive enzyme due to improper storage or degradation. Use fresh lysates and always include protease inhibitors.[4] Ensure proper storage of reagents.
Inconsistent readings Pipetting errors or air bubbles in wells. Use calibrated pipettes and be careful to avoid bubbles.[17]

| Non-linear standard curve | Improper dilution of standards or reagent instability. | Prepare fresh standards and ensure all components are properly dissolved.[17] |

Conclusion

The p-NPA and FDA assays are reliable and sensitive methods for determining esterase activity in cell lysates. The choice between the two often depends on the available equipment and the desired level of sensitivity, with the FDA assay generally offering higher sensitivity. Proper sample preparation and adherence to the detailed protocols are critical for obtaining accurate and reproducible results. These assays are valuable tools for researchers in various fields, including pharmacology, toxicology, and molecular biology.

References

Application Notes and Protocols: 2-Nitrophenyl Butyrate in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical uses of 2-Nitrophenyl butyrate (o-NPB) as a chromogenic substrate in various biotechnological applications. Detailed protocols and data are included to facilitate the implementation of these methods in the laboratory.

Introduction to this compound

This compound is a valuable tool in biotechnology, primarily serving as a chromogenic substrate for the detection and quantification of esterase and lipase activity.[1] Its utility stems from the straightforward enzymatic reaction it undergoes. In the presence of a hydrolytic enzyme such as an esterase or lipase, the ester bond in this compound is cleaved. This reaction releases butyric acid and 2-nitrophenol.[2] At a pH of 7.5 or higher, 2-nitrophenol is ionized to the 2-nitrophenolate anion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at approximately 420 nm, is directly proportional to the amount of 2-nitrophenol produced and, consequently, to the enzymatic activity.[2] This property allows for a simple and continuous spectrophotometric assay of enzyme activity.

Key Applications

The principal applications of this compound include:

  • Enzyme Activity Assays: Determining the catalytic activity of known esterases and lipases in purified preparations or crude biological samples like cell lysates, serum, and plasma.[1]

  • Enzyme Kinetics: Elucidating the kinetic parameters of hydrolytic enzymes, such as the Michaelis constant (Km) and maximum velocity (Vmax), to understand their efficiency and substrate affinity.[3][4]

  • Screening for Novel Enzymes: High-throughput screening of genomic or metagenomic libraries to identify novel microorganisms or genes that encode for enzymes with desired lipolytic or esterolytic activities.[3][5]

  • Inhibitor Screening: Evaluating the potency of potential enzyme inhibitors, which is a critical step in drug discovery and development.[1]

  • Diagnostics: Potential use in diagnostic assays where the activity of specific esterases or lipases serves as a biomarker.[1]

Data Presentation

Table 1: Quantitative Data for Esterase/Lipase Assays Using Nitrophenyl Butyrates
ParameterValueSubstrateEnzymeSource
Wavelength for Detection ~420 nmo-Nitrophenyl butyrateEsterase[2]
400 nmp-Nitrophenyl butyrateLipoprotein Lipase
405 nmThis compoundLipases and Esterases[1]
415 nmp-Nitrophenyl butyrateLipase/Esterase[6]
Final Assay Concentration (Esterase) 50 mM Potassium Phosphate, pH 7.5o-Nitrophenyl butyrateEsterase[2]
1 mM o-Nitrophenyl butyrate[2]
0.05 - 0.10 units of esterase[2]
Final Assay Concentration (Lipoprotein Lipase) 99 mM Sodium Phosphate, pH 7.2p-Nitrophenyl butyrateLipoprotein Lipase
149 mM Sodium Chloride
0.5% (v/v) Triton X-100
0.50 mM p-Nitrophenyl butyrate
1% (v/v) Acetonitrile
Kinetic Parameters (Novel Esterase DS-007) Km: 321.69 ± 11.27 µMp-Nitrophenyl butyrateEsterase DS-007[3]
Vmax: 238.86 ± 5.30 µM/min[3]
kcat: 398.11 s⁻¹[3]
kcat/Km: 1.24 x 10⁶ s⁻¹ M⁻¹[3]
Molar Extinction Coefficient (o-Nitrophenol) 5.0 mM⁻¹ cm⁻¹ at 420 nm (pH 7.5)N/AN/A[2]
Molar Extinction Coefficient (p-Nitrophenol) 0.0148 µM⁻¹ cm⁻¹ at 400 nmN/AN/A

Note: Much of the detailed kinetic data available is for p-Nitrophenyl butyrate, a close analog of o-Nitrophenyl butyrate. The principles and protocols are largely transferable.

Experimental Protocols

Protocol 1: Standard Esterase Activity Assay using this compound

This protocol is adapted from a standard procedure for determining esterase activity.[2]

A. Materials and Reagents:

  • Reagent A: 50 mM Potassium Phosphate Buffer, pH 7.5

    • Prepare by dissolving Potassium Phosphate, Monobasic in deionized water.

    • Adjust the pH to 7.5 at 25°C using 1 M KOH.

  • Reagent B: 100 mM this compound (o-NPB) Solution

    • Prepare by dissolving this compound in Dimethylsulfoxide (DMSO).

  • Reagent C: Esterase Enzyme Solution

    • Immediately before use, prepare a solution containing 0.5 - 1.0 unit/mL of Esterase in cold Reagent A. The optimal concentration may need to be determined empirically.

  • Spectrophotometer capable of measuring absorbance at 420 nm.

  • Cuvettes.

  • Pipettes.

B. Assay Procedure:

  • Set the spectrophotometer to 420 nm and equilibrate to 25°C.

  • Prepare the reaction mixture in cuvettes as follows:

    • Test Cuvette:

      • 2.87 mL of Reagent A (Buffer)

      • 0.03 mL of Reagent B (o-NPB Solution)

    • Blank Cuvette:

      • 2.87 mL of Reagent A (Buffer)

      • 0.03 mL of Reagent B (o-NPB Solution)

  • Mix the contents of the cuvettes by inversion and allow them to equilibrate to 25°C. Monitor the absorbance at 420 nm (A420nm) until it is constant.

  • To initiate the reaction, add the following:

    • Test Cuvette: 0.10 mL of Reagent C (Enzyme Solution)

    • Blank Cuvette: 0.10 mL of Reagent A (Buffer)

  • Immediately mix by inversion and start recording the increase in A420nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA420nm/minute) using the maximum linear rate for both the Test and Blank samples.

C. Calculation of Enzyme Activity:

The activity of the enzyme in units per mL is calculated using the following formula:

Units/mL enzyme = ((ΔA₄₂₀nm/min Test - ΔA₄₂₀nm/min Blank) * 3 * df) / (5.0 * 0.1)

Where:

  • 3 = Total volume of the assay in milliliters.

  • df = Dilution factor of the enzyme solution.

  • 5.0 = Millimolar extinction coefficient of o-Nitrophenol at 420 nm at pH 7.5.[2]

  • 0.1 = Volume of the enzyme solution used in milliliters.

Unit Definition: One unit of esterase will hydrolyze 1.0 µmole of o-nitrophenyl butyrate to butyric acid and o-nitrophenol per minute at pH 7.5 at 25°C.[2]

Visualizations

Enzymatic Reaction of this compound

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_detection Detection 2-NPB This compound Enzyme Esterase / Lipase 2-NPB->Enzyme Substrate Binding H2O Water H2O->Enzyme 2-NP 2-Nitrophenol (colorless at acidic/neutral pH) Enzyme->2-NP Hydrolysis Butyric_Acid Butyric Acid Enzyme->Butyric_Acid 2-NPh 2-Nitrophenolate (yellow, absorbs at ~420 nm) 2-NP->2-NPh Ionization OH- Alkaline pH (>7.1)

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for Enzyme Activity Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer (A), Substrate (B), and Enzyme (C) Setup Pipette Buffer and Substrate into Test and Blank Cuvettes Reagents->Setup Equilibrate Equilibrate to 25°C and Zero Spectrophotometer Setup->Equilibrate Initiate Add Enzyme to Test Cuvette and Buffer to Blank Cuvette Equilibrate->Initiate Measure Record Absorbance at 420 nm for 5 minutes Initiate->Measure Rate Calculate Rate of Absorbance Change (ΔA/min) Measure->Rate Activity Calculate Enzyme Activity (Units/mL) Rate->Activity

Caption: Workflow for a typical enzyme activity assay.

Application Logic for Enzyme Screening

Screening_Logic Library Genomic / Metagenomic Library (e.g., in E. coli) Plating Plate Clones on Agar Containing 2-NPB Library->Plating Incubation Incubate Plates Plating->Incubation Observation Screen for Yellow Halos Around Colonies Incubation->Observation Positive_Hit Positive Hit (Clone with Esterase/Lipase Activity) Observation->Positive_Hit Yellow Halo No_Hit No Color Change Observation->No_Hit No Halo Characterization Isolate and Characterize Positive Clones and Enzymes Positive_Hit->Characterization

Caption: Logic for functional screening of enzyme libraries.

References

Application Notes and Protocols for High-Throughput Screening using 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl butyrate (2-NPB), also commonly referred to as p-nitrophenyl butyrate (p-NPB), is a chromogenic substrate widely employed for the continuous monitoring of lipase and esterase activity.[1][2][3] Its application is particularly valuable in high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors or identifying enzymes with desired catalytic properties. The principle of the assay is based on the enzymatic hydrolysis of the colorless 2-NPB substrate to produce butyric acid and 2-nitrophenol (or p-nitrophenol). Under alkaline conditions, the resulting nitrophenol tautomerizes to a phenolate ion, which imparts a distinct yellow color to the solution, with a maximum absorbance typically measured between 405 and 415 nm.[4][5][6] The rate of color formation is directly proportional to the enzymatic activity, providing a simple and robust method for quantifying enzyme kinetics and inhibition.

Assay Principle and Advantages

The enzymatic reaction at the core of this assay is the hydrolysis of the ester bond in this compound by a hydrolase, such as a lipase or esterase. This releases 2-nitrophenol, which is monitored spectrophotometrically.

Key Advantages for High-Throughput Screening:

  • Simplicity and Convenience: The assay is a straightforward "mix-and-read" procedure, minimizing complex steps and making it amenable to automation.[7]

  • Continuous Monitoring: The production of the colored product can be monitored in real-time (kinetic mode), providing detailed information about the reaction rate.

  • High-Throughput Compatibility: The assay is readily adaptable to microplate formats (e.g., 96-well or 384-well plates), enabling the simultaneous screening of a large number of compounds.[3][8]

  • Sensitivity: The high extinction coefficient of the p-nitrophenolate anion allows for the detection of low levels of enzymatic activity.

  • Cost-Effectiveness: Compared to other substrate types, p-nitrophenyl esters are relatively inexpensive, which is a significant consideration for large-scale screening campaigns.

Key Experimental Parameters and Assay Validation

To ensure the reliability and reproducibility of HTS data, careful optimization and validation of the assay are crucial.

  • pH: The optimal pH for the assay depends on the specific enzyme being studied. Generally, a pH range of 7.0 to 9.0 is suitable.[9][10] It is important to note that at highly alkaline pH, spontaneous hydrolysis of the substrate can occur, leading to a high background signal.[10]

  • Temperature: Enzyme activity is temperature-dependent. Assays are typically performed at a constant temperature, for example, 30°C or 37°C.[11][12]

  • Substrate Concentration: The concentration of this compound should be carefully chosen. For kinetic studies, concentrations around the Michaelis-Menten constant (Km) are often used. For inhibitor screening, a substrate concentration at or below the Km is generally preferred to ensure sensitivity to competitive inhibitors.

  • Detergents: Lipases are often activated at lipid-water interfaces. Detergents such as Triton X-100 are frequently included in the assay buffer to create micelles, which can enhance enzyme activity.[1]

  • Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13][14][15] It reflects the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][13] The formula for calculating the Z'-factor is:

    Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    where:

    • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., enzyme without inhibitor).

    • μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., buffer with substrate, no enzyme).

Data Presentation

Enzyme Kinetic Parameters with this compound

The following table summarizes the kinetic parameters for various lipases using this compound (p-NPB) as a substrate.

Enzyme SourceKm (mM)Vmax (U/mg protein)Catalytic Efficiency (Vmax/Km)Reference
Thermomyces lanuginosus (Wild Type)1.10.950.86[16]
Thermomyces lanuginosus (Variant 2)1.21.090.91[16]
Candida rugosa Lipase A---[5]
Candida rugosa Lipase B---[5]
Bovine Milk Lipoprotein Lipase--High specificity[17]

Note: Specific values for Km and Vmax for Candida rugosa lipases and Bovine Milk Lipoprotein Lipase with 2-NPB were not explicitly detailed in the provided search results in a comparable format.

IC50 Values of Lipase Inhibitors

This table presents the half-maximal inhibitory concentration (IC50) values for known lipase inhibitors determined using p-nitrophenyl ester substrates.

InhibitorEnzymeSubstrateIC50 (µg/mL)Reference
OrlistatPorcine Pancreatic Lipasep-Nitrophenyl palmitate-[10][18]
Safflower Seed OilPorcine Pancreatic Lipasep-Nitrophenyl butyrate43.6 ± 0.09[19]
Rosmarinus officinalis extractPancreatic Lipase--[19]

Note: Specific IC50 values for Orlistat with 2-NPB were not consistently found across the search results, though it is a standard inhibitor. The IC50 value for Rosemary extract was not provided numerically.

Experimental Protocols

Protocol 1: High-Throughput Screening of Lipase/Esterase Inhibitors in a 96-Well Plate Format

This protocol is designed for screening a compound library for inhibitors of a specific lipase or esterase.

Materials:

  • Purified lipase/esterase

  • This compound (2-NPB)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) Triton X-100)

  • Inhibitor compound library dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Orlistat)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405-415 nm and maintaining a constant temperature.

Procedure:

  • Prepare Reagents:

    • Enzyme Solution: Prepare a working solution of the enzyme in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

    • Substrate Solution: Prepare a stock solution of 2-NPB in a solvent like acetonitrile or isopropanol.[1] Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).[1] This solution should be prepared fresh daily.

    • Compound Plates: Prepare plates containing the test compounds, positive control inhibitor, and vehicle control (e.g., DMSO) at the desired concentrations.

  • Assay Protocol:

    • Add 2 µL of the compound solution (or vehicle/positive control) to the appropriate wells of the 96-well plate.

    • Add 178 µL of the Enzyme Solution to all wells.

    • Incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately start monitoring the increase in absorbance at 410 nm in the microplate reader. Take readings every minute for 15-30 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • For compounds showing significant inhibition, determine the IC50 value by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.

Protocol 2: Determination of Enzyme Kinetics in a 96-Well Plate

This protocol is for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of a lipase or esterase.

Materials:

  • Purified lipase/esterase

  • This compound (2-NPB)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.2, containing 150 mM NaCl and 0.5% (v/v) Triton X-100)[1]

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the 2-NPB substrate in Assay Buffer, covering a range of concentrations above and below the estimated Km.

  • Assay Protocol:

    • Add 180 µL of each substrate dilution to multiple wells of the 96-well plate.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.

    • Immediately start monitoring the increase in absorbance at 410 nm in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear phase of the reaction.

    • Plot V₀ versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.

Mandatory Visualizations

Enzymatic_Reaction Enzymatic Hydrolysis of this compound Substrate This compound (Colorless) Products Butyric Acid + 2-Nitrophenol Substrate->Products Hydrolysis Enzyme Lipase / Esterase Enzyme->Products Colored_Product 2-Nitrophenolate (Yellow) Products->Colored_Product Alkaline pH Measurement Absorbance at 405-415 nm Colored_Product->Measurement

Caption: Enzymatic hydrolysis of this compound.

HTS_Workflow High-Throughput Screening Workflow for Inhibitor Discovery cluster_0 Plate Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Compound_Addition Add Compounds/ Controls to Plate Enzyme_Addition Add Enzyme Solution Compound_Addition->Enzyme_Addition Substrate_Addition Initiate with Substrate Solution Enzyme_Addition->Substrate_Addition Kinetic_Read Kinetic Measurement (Absorbance at 410 nm) Substrate_Addition->Kinetic_Read Rate_Calculation Calculate Reaction Rates Kinetic_Read->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation Hit_Identification Hit Identification Inhibition_Calculation->Hit_Identification

Caption: Workflow for HTS-based inhibitor screening.

Z_Factor_Logic Logic for Z'-Factor Assay Validation Assay HTS Assay Positive_Control Positive Control (Maximal Activity) Assay->Positive_Control Negative_Control Negative Control (No Activity) Assay->Negative_Control Calculate_Stats Calculate Mean (μ) & Std Dev (σ) Positive_Control->Calculate_Stats Negative_Control->Calculate_Stats Calculate_Z Calculate Z'-Factor Calculate_Stats->Calculate_Z Decision Z' > 0.5? Calculate_Z->Decision Excellent_Assay Excellent Assay Proceed with Screen Decision->Excellent_Assay Yes Marginal_Assay Marginal Assay Optimize Further Decision->Marginal_Assay No

Caption: Z'-Factor validation logic for HTS assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Nitrophenyl Butyrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 2-Nitrophenyl butyrate (2-NPB) assays for the characterization of esterase and lipase activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for a this compound (2-NPB) assay?

The optimal pH for a 2-NPB assay is highly dependent on the specific enzyme being studied. While many esterases and lipases exhibit maximal activity in the alkaline range (pH 8.0-10.0), the ideal pH can vary significantly.[1][2] It is crucial to perform a pH optimization experiment for your particular enzyme. The hydrolysis of 2-NPB releases 2-nitrophenol, which undergoes a color change to the yellow 2-nitrophenolate ion at alkaline pH. This color development is pH-dependent, with a pKa value around 7.2.[3] Therefore, the observed increase in absorbance at higher pH values may be a combination of enzymatic activity and the chemical properties of the reaction product.

Q2: My blank (no enzyme) is showing a color change at high pH. What is happening?

This is a common issue caused by the spontaneous hydrolysis of the this compound substrate in alkaline conditions.[3] The ester bond in 2-NPB is susceptible to base-catalyzed hydrolysis, leading to the release of 2-nitrophenol independent of enzymatic activity. The rate of this spontaneous hydrolysis increases with increasing pH.[3]

Troubleshooting Steps:

  • Run a proper blank: For each pH value tested, run a corresponding blank containing the substrate and buffer but no enzyme.

  • Subtract the blank: Subtract the rate of spontaneous hydrolysis (the change in absorbance over time in your blank) from the rate observed in your enzyme-containing reactions.

  • Work at a lower pH if possible: If your enzyme is active at a more neutral pH, consider running the assay at a pH where spontaneous hydrolysis is minimized.

Q3: The color intensity of the product seems to vary even at the same concentration at different pH values. Why?

The product of the reaction, 2-nitrophenol, is a pH indicator. The yellow color is characteristic of the deprotonated form, 2-nitrophenolate. The equilibrium between the protonated (colorless) and deprotonated (yellow) forms is dependent on the pH of the solution, with a pKa of approximately 7.2.[3] Therefore, for accurate measurements of enzyme activity across a range of pH values, it is essential to stop the reaction and adjust the pH of all samples to a uniform, alkaline value (e.g., pH 9-10) before measuring the absorbance.[3] This ensures that all the 2-nitrophenol produced is converted to the colored 2-nitrophenolate ion, allowing for accurate comparison.

Q4: I am not seeing any enzyme activity, or the activity is very low. What are some potential causes?

Several factors could contribute to low or no detectable activity:

  • Incorrect pH: The pH of your buffer may be outside the optimal range for your enzyme.

  • Enzyme denaturation: The solvent used to dissolve the 2-NPB substrate (e.g., isopropanol, ethanol) can denature the enzyme if present at a high final concentration in the assay well.[4] It is recommended to keep the final concentration of organic solvents as low as possible, typically below 1-3%.[4]

  • Substrate inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. It is advisable to determine the optimal substrate concentration.

  • Inactive enzyme: Ensure your enzyme has been stored correctly and has not lost activity.

  • Insufficient incubation time: The reaction may be too slow to detect a significant change in absorbance over a short period. Try increasing the incubation time.

Q5: What buffer should I use for my 2-NPB assay?

The choice of buffer is critical and can influence enzyme activity. Tris-HCl is a commonly used buffer for 2-NPB assays in the pH range of 7.5-9.0.[5][6] Phosphate buffers can also be used.[7] It is important to choose a buffer system that is effective at the desired pH and does not inhibit the enzyme. For broader pH ranges, a Britton-Robinson buffer can be considered.[1]

Quantitative Data Summary

The optimal pH for enzymatic activity using nitrophenyl butyrate substrates can vary significantly between different enzymes. The following table summarizes the optimal pH for various esterases and lipases as reported in the literature.

Enzyme SourceSubstrateOptimal pHBuffer SystemReference
Polluted River Esterases (Epux1 & Epux2)p-Nitrophenyl butyrate9.0 - 10.0Britton-Robinson[1]
Kid Pregastric Esterasep-Nitrophenyl butyrate7.5Not Specified[8]
Burkholderia cepacia Lipase (S31)p-Nitrophenyl butyrate9.0Not Specified[2]
Lipoprotein Lipasep-Nitrophenyl butyrate7.2Sodium Phosphate[7]
Esterase (Lip2)p-Nitrophenyl butyrate8.0Tris-HCl[9]
Lactococcus lactis Lipasep-Nitrophenyl butyrate7.0 - 8.0Not Specified[6]

Experimental Protocols

Standard Protocol for this compound (2-NPB) Assay

This protocol provides a general framework for determining esterase or lipase activity. It is recommended to optimize the concentrations of substrate and enzyme, as well as the incubation time and temperature, for your specific experimental conditions.

Materials:

  • This compound (2-NPB) substrate

  • Enzyme solution (e.g., purified enzyme or cell lysate)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Organic solvent (e.g., isopropanol or ethanol) to dissolve the substrate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve 2-NPB in an organic solvent like isopropanol to a concentration of 10-20 mM.

  • Prepare Reaction Buffer: Prepare the desired buffer at the appropriate pH. For some lipases, the addition of a detergent like Triton X-100 (0.1-0.5% v/v) to the buffer may be necessary to emulsify the substrate.[5][10]

  • Prepare Enzyme Dilutions: Prepare a series of enzyme dilutions in the reaction buffer.

  • Assay Setup:

    • In a 96-well microplate, add the reaction buffer to each well.

    • Add a small volume of the enzyme dilution to the appropriate wells.

    • Include a "no enzyme" control (blank) for each condition to measure spontaneous substrate hydrolysis.

  • Initiate the Reaction:

    • To start the reaction, add a small volume of the 2-NPB stock solution to each well. The final concentration of the organic solvent should be kept to a minimum (ideally <1-3%) to avoid enzyme denaturation.[4]

  • Measure Absorbance:

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm.

    • Take kinetic readings at regular intervals (e.g., every 30 seconds) for a period of 5-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from the rates of the enzyme-containing wells.

    • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of 2-nitrophenol at the specific pH of the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate (2-NPB in isopropanol) add_substrate Initiate reaction: Add 2-NPB substrate prep_substrate->add_substrate prep_buffer Prepare Reaction Buffer (e.g., Tris-HCl, pH 8.0) setup_plate Set up 96-well plate: Buffer + Enzyme prep_buffer->setup_plate prep_enzyme Prepare Enzyme Dilutions prep_enzyme->setup_plate setup_plate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Rate (ΔAbs/min) measure_abs->calc_rate subtract_blank Subtract Blank Rate calc_rate->subtract_blank calc_activity Calculate Enzyme Activity subtract_blank->calc_activity

Caption: Experimental workflow for a this compound assay.

reaction_principle cluster_reaction Enzymatic Reaction cluster_ph_effect pH Influence substrate This compound (Colorless) enzyme Esterase / Lipase substrate->enzyme products 2-Nitrophenol + Butyrate nitrophenol 2-Nitrophenol (Colorless) products->nitrophenol Product Detection enzyme->products ph_node Alkaline pH (pH > 7.2) nitrophenol->ph_node Deprotonation nitrophenolate 2-Nitrophenolate (Yellow, Abs @ 405 nm) ph_node->nitrophenolate

Caption: Principle of the 2-NPB assay and the influence of pH.

References

Technical Support Center: 2-Nitrophenyl Butyrate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 2-Nitrophenyl butyrate (2-NPB), a common substrate for esterase and lipase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the hydrolysis of this compound?

The optimal temperature for the enzymatic hydrolysis of this compound is dependent on the specific enzyme being used. For many lipases, the optimal temperature is often in the range of 30-40°C. For instance, a lipase from Chryseobacterium polytrichastri showed maximum activity at 37°C.[1] Similarly, a lipase from Naranga aenescens exhibited its highest activity between 35-37°C.[2] However, some enzymes have a broad activity range, like a lipase active between 5-65°C.[1] It is crucial to determine the optimal temperature for each specific enzyme empirically.

Q2: How does temperature affect the rate of this compound hydrolysis?

Temperature significantly influences the rate of 2-NPB hydrolysis. As the temperature increases from a suboptimal level, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate.[3] This trend continues up to the optimal temperature. Beyond this point, the enzyme begins to denature, causing a rapid decrease in activity and, consequently, a slower hydrolysis rate.[3]

Q3: What is the principle behind using this compound to measure enzyme activity?

This compound is a chromogenic substrate used to measure the activity of lipases and esterases.[4][5] The enzymatic hydrolysis of the ester bond in 2-NPB releases butyric acid and 2-nitrophenol.[5] In a solution with a pH above its pKa (around 7.1), 2-nitrophenol converts to the 2-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 410-420 nm.[5][6][7] The rate of increase in absorbance is directly proportional to the enzyme's activity.

Q4: What is a typical pH for conducting this compound hydrolysis assays?

The optimal pH for 2-NPB hydrolysis assays is also enzyme-dependent but is generally in the neutral to slightly alkaline range to ensure the formation of the chromogenic 2-nitrophenolate. Many lipase assays are performed at a pH of around 8.0.[1] For example, a lipase from Chryseobacterium polytrichastri and a human lipase, h1Lip1, both show optimal activity at pH 8.0.[1][8] It is recommended to perform a pH optimization experiment for the specific enzyme under investigation.

Troubleshooting Guide

Issue 1: Low or no enzyme activity detected.

  • Possible Cause 1: Suboptimal Temperature.

    • Solution: Ensure the incubation temperature is optimal for your specific enzyme. If the optimal temperature is unknown, perform a temperature optimization assay by measuring the activity across a range of temperatures (e.g., 20°C to 60°C).

  • Possible Cause 2: Incorrect pH.

    • Solution: The pH of the buffer system is critical. Verify that the buffer pH is within the optimal range for your enzyme (typically pH 7-9 for many lipases).[2] Also, ensure the pH is high enough for the detection of the 2-nitrophenolate product.

  • Possible Cause 3: Enzyme Instability or Inactivation.

    • Solution: Enzymes can lose activity over time, especially at non-optimal temperatures or pH. Prepare fresh enzyme solutions for your assays. If you suspect the enzyme was inactivated, obtain a new batch. Some enzymes may require specific co-factors or ions for activity, which should be present in the reaction buffer.[1]

Issue 2: High background absorbance or non-linear reaction kinetics.

  • Possible Cause 1: Spontaneous hydrolysis of 2-NPB.

    • Solution: At alkaline pH and elevated temperatures, 2-NPB can undergo spontaneous hydrolysis, leading to a high background signal.[9] Always include a "no-enzyme" control (blank) in your experiments to measure and subtract the rate of spontaneous hydrolysis.

  • Possible Cause 2: Substrate Precipitation.

    • Solution: this compound has limited solubility in aqueous solutions. If the substrate precipitates, it can cause turbidity and interfere with spectrophotometric readings.[9] Ensure the final concentration of the organic solvent used to dissolve the substrate is low and does not affect enzyme activity. The use of an emulsifier, such as Triton X-100, can help maintain substrate solubility.[10]

Issue 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Inaccurate Temperature Control.

    • Solution: Use a calibrated water bath or incubator to maintain a constant and accurate temperature throughout the experiment. Even small temperature fluctuations can significantly impact enzyme activity.

  • Possible Cause 2: Pipetting Errors.

    • Solution: Ensure accurate and consistent pipetting of all reagents, especially the enzyme solution. Use calibrated pipettes and proper pipetting techniques.

  • Possible Cause 3: Variation in Reagent Preparation.

    • Solution: Prepare fresh buffers and substrate solutions for each set of experiments to avoid degradation. Ensure all reagents are fully dissolved and at the correct pH before use.

Experimental Protocols

Determining the Optimal Temperature for this compound Hydrolysis

This protocol outlines a method to determine the optimal temperature for a given lipase or esterase using 2-NPB as a substrate.

Materials:

  • Purified enzyme solution of known concentration

  • This compound (2-NPB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Organic solvent (e.g., 2-methyl-2-butanol or isopropanol)

  • Spectrophotometer capable of reading at 415 nm

  • Temperature-controlled water baths or incubators set to various temperatures (e.g., 20, 30, 37, 40, 50, 60°C)

  • 96-well plate or cuvettes

Procedure:

  • Prepare a stock solution of 2-NPB: Dissolve 2-NPB in an organic solvent to a concentration of 27 mM.[2]

  • Prepare the reaction mixture: For each temperature point, prepare a reaction mixture in a microcentrifuge tube or well of a 96-well plate. A typical reaction mixture consists of:

    • 50 µL of 2-NPB stock solution

    • 835 µL of 50 mM Tris-HCl buffer (pH 8.0)

  • Equilibrate to temperature: Place the reaction mixtures in the respective temperature-controlled environments and allow them to equilibrate for at least 5 minutes.

  • Initiate the reaction: Add 15 µL of the enzyme solution to the reaction mixture and mix gently.[2]

  • Monitor the reaction: Immediately start monitoring the increase in absorbance at 415 nm over a set period (e.g., 5 minutes) using the spectrophotometer.

  • Calculate the reaction rate: Determine the initial reaction velocity (rate of change in absorbance per minute) for each temperature.

  • Determine the optimal temperature: Plot the reaction rate as a function of temperature. The temperature at which the highest reaction rate is observed is the optimal temperature for the enzyme under these conditions.

Data Presentation

Table 1: Effect of Temperature on the Relative Activity of a Hypothetical Lipase

Temperature (°C)Relative Activity (%)
2045
3085
37100
4092
5060
6025

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the enzyme used.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) add_reagents Add Buffer and Substrate to Reaction Tubes prep_reagents->add_reagents set_temp Set Water Baths to Desired Temperatures equilibrate Equilibrate Tubes at Set Temperatures set_temp->equilibrate add_reagents->equilibrate add_enzyme Initiate Reaction (Add Enzyme) equilibrate->add_enzyme measure_abs Measure Absorbance at 415 nm add_enzyme->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate plot_data Plot Rate vs. Temperature calc_rate->plot_data det_optimum Determine Optimal Temperature plot_data->det_optimum

Caption: Experimental workflow for determining the optimal temperature for 2-NPB hydrolysis.

Temperature_Effect_on_Enzyme_Activity cluster_temp Temperature Influence cluster_effect Effect on Reaction low_temp Low Temperature low_rate Low Reaction Rate (Reduced Kinetic Energy) low_temp->low_rate opt_temp Optimal Temperature max_rate Maximum Reaction Rate opt_temp->max_rate high_temp High Temperature denaturation Enzyme Denaturation (Rapid Rate Decrease) high_temp->denaturation

Caption: Logical relationship between temperature and enzyme-catalyzed hydrolysis rate.

References

Technical Support Center: Optimizing Lipase Assays with 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lipase assays utilizing the chromogenic substrate 2-Nitrophenyl butyrate (2-NPB).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound (2-NPB) lipase assay?

The assay is based on the enzymatic hydrolysis of this compound (2-NPB) by lipase. This reaction releases butyric acid and 2-nitrophenol.[1] Under alkaline conditions (typically pH > 7), 2-nitrophenol converts to the 2-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring the absorbance at approximately 405-415 nm.[1][2] The rate of increase in absorbance is directly proportional to the lipase activity in the sample.

Q2: Why is my background absorbance high even before adding the enzyme?

High background absorbance is often due to the spontaneous hydrolysis of the 2-NPB substrate, which can occur, particularly at alkaline pH.[3] It is also crucial to ensure that all reagents and buffers are free from microbial contamination, as some microorganisms can produce lipases.[3] To mitigate this, always prepare fresh substrate solutions and run a "substrate only" control (without the enzyme) to measure the rate of spontaneous hydrolysis.[3]

Q3: My lipase activity appears to be very low or absent. What are the possible causes?

Low or no detectable lipase activity can stem from several factors:

  • Enzyme Inactivation: Lipases can be sensitive to storage conditions. Avoid repeated freeze-thaw cycles by preparing and storing aliquots of your enzyme solution at -20°C or lower.[3] Also, confirm that the pH and temperature of your assay are optimal for the specific lipase you are using.[3][4]

  • Presence of Inhibitors: Your sample may contain endogenous lipase inhibitors such as EDTA, ascorbic acid, or certain detergents.[3]

  • Suboptimal Substrate Concentration: The concentration of 2-NPB may not be optimal for your enzyme. It is advisable to perform a substrate concentration curve to determine the optimal concentration for your experimental conditions.

  • Improper Substrate Dissolution: 2-NPB is sparingly soluble in aqueous solutions.[5] Ensure it is fully dissolved in an appropriate organic solvent before being added to the assay buffer. However, be mindful that high concentrations of organic solvents like isopropanol can denature the enzyme.[6]

Q4: The results of my lipase assay are not reproducible. What could be the reason?

Lack of reproducibility is a common challenge and can be attributed to:

  • Inconsistent Substrate Preparation: If your protocol requires an emulsion, inconsistent vortexing or sonication can lead to variability in droplet size, affecting the surface area available to the enzyme.[3]

  • Temperature Fluctuations: Lipase activity is highly dependent on temperature. Ensure all reaction components are equilibrated to the assay temperature before starting the reaction, and use a temperature-controlled system for incubation.[3][7]

  • pH Variations: The pH of the assay buffer is critical. Prepare buffers carefully and verify the pH at the assay temperature, as it can change with temperature.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions, can introduce significant errors.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background Signal Spontaneous hydrolysis of 2-NPB.Prepare fresh substrate solution for each experiment. Run a "substrate only" control and subtract the background absorbance from your sample readings.[3]
Contaminated reagents.Use sterile, high-purity water and reagents. Filter-sterilize buffers if necessary.[3]
Sample interference.Run a "sample control" containing the sample and all reaction components except the 2-NPB substrate.[3]
Low or No Lipase Activity Enzyme is inactive.Ensure proper storage of the enzyme in aliquots at -20°C or below to avoid freeze-thaw cycles.[3] Verify the optimal pH and temperature for your specific lipase.[4]
Presence of inhibitors in the sample.Perform a spike-and-recovery experiment by adding a known amount of active lipase to your sample to check for inhibition.[3]
Substrate concentration is not optimal.Titrate the 2-NPB concentration to determine the optimal level for your enzyme.
High concentration of organic solvent.Minimize the concentration of the organic solvent used to dissolve 2-NPB. Consider using alternative solvents like DMSO or acetone.[6][8]
Poor Reproducibility Inconsistent assay conditions.Strictly control temperature and pH. Ensure all components are at the correct temperature before initiating the reaction.[3]
Inaccurate pipetting.Use calibrated pipettes and practice consistent pipetting techniques, especially with viscous solutions.[3]
Substrate solution is not homogenous.If using an emulsion, ensure consistent and thorough mixing to create a stable emulsion.[3]
Turbidity in Wells Precipitation of long-chain fatty acids (if using a different p-nitrophenyl ester).Add an emulsifier like Triton X-100 or sodium deoxycholate to the reaction buffer.[7]
Substrate insolubility.Ensure the 2-NPB is fully dissolved in the organic solvent before adding it to the aqueous buffer.[5]

Experimental Protocols

Protocol 1: Standard this compound (2-NPB) Lipase Assay

This protocol provides a general method for measuring lipase activity using 2-NPB. Optimization of buffer composition, pH, temperature, and substrate concentration may be required for specific lipases.

Materials:

  • Lipase enzyme solution

  • This compound (2-NPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Isopropanol or DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, adjust to the desired pH (e.g., 8.0), and bring to the desired assay temperature (e.g., 37°C).

    • Substrate Stock Solution: Prepare a 10 mM stock solution of 2-NPB in isopropanol or DMSO.[8] Store at -20°C when not in use.

    • Enzyme Solution: Prepare a dilution series of your lipase sample in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of the pre-warmed assay buffer to each well.

    • Add 10 µL of the enzyme solution (or buffer for the blank) to the appropriate wells.

    • Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • To start the reaction, add 10 µL of the 10 mM 2-NPB stock solution to each well.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank (no enzyme control) from the sample rates.

    • Lipase activity can be calculated using the molar extinction coefficient of 2-nitrophenol at the specific pH of the assay.

Visualizations

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer to Plate prep_buffer->add_buffer prep_substrate Prepare 2-NPB Stock start_reaction Add 2-NPB to Initiate prep_substrate->start_reaction prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_buffer->add_enzyme pre_incubate Pre-incubate at Assay Temp. add_enzyme->pre_incubate pre_incubate->start_reaction read_absorbance Measure Absorbance at 405 nm start_reaction->read_absorbance calculate_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calculate_rate analyze_data Determine Lipase Activity calculate_rate->analyze_data Troubleshooting_Lipase_Assay cluster_issues Problem Identification cluster_causes_bg Potential Causes: High Background cluster_causes_activity Potential Causes: Low Activity cluster_causes_repro Potential Causes: Poor Reproducibility cluster_solutions Solutions start Assay Issue Detected high_bg High Background? start->high_bg Yes low_activity Low/No Activity? start->low_activity No spontaneous_hydrolysis Spontaneous Substrate Hydrolysis high_bg->spontaneous_hydrolysis reagent_contamination Reagent Contamination high_bg->reagent_contamination poor_repro Poor Reproducibility? low_activity->poor_repro No inactive_enzyme Inactive Enzyme low_activity->inactive_enzyme Yes inhibitors Sample Inhibitors low_activity->inhibitors solvent_effect Solvent Inhibition low_activity->solvent_effect temp_fluctuation Temperature Fluctuation poor_repro->temp_fluctuation Yes ph_variation pH Variation poor_repro->ph_variation pipetting_error Pipetting Inconsistency poor_repro->pipetting_error sol_fresh_substrate Use Fresh Substrate spontaneous_hydrolysis->sol_fresh_substrate sol_check_reagents Check/Replace Reagents reagent_contamination->sol_check_reagents sol_enzyme_storage Verify Enzyme Storage inactive_enzyme->sol_enzyme_storage sol_spike_recovery Perform Spike-Recovery inhibitors->sol_spike_recovery sol_optimize_solvent Optimize Solvent Type/Conc. solvent_effect->sol_optimize_solvent sol_control_temp Use Temp. Control temp_fluctuation->sol_control_temp sol_verify_ph Verify Buffer pH ph_variation->sol_verify_ph sol_calibrate_pipettes Calibrate/Check Pipettes pipetting_error->sol_calibrate_pipettes

References

Technical Support Center: 2-Nitrophenyl Butyrate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to 2-Nitrophenyl butyrate (2-NPB) solubility in buffer solutions. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound directly into my aqueous buffer. Is this expected?

A1: Yes, this is expected. This compound (2-NPB), similar to its isomer 4-Nitrophenyl butyrate (p-NPB), has limited solubility in water and aqueous buffers.[1] It is an organic compound that is more readily soluble in organic solvents.

Q2: What is the recommended method for preparing a working solution of this compound for my assay?

A2: The recommended method is to first prepare a concentrated stock solution of 2-NPB in a suitable organic solvent and then dilute this stock solution into your aqueous buffer to the final desired concentration. This two-step process ensures that the compound is fully dissolved before being introduced to the aqueous environment of your experiment.

Q3: Which organic solvents are recommended for creating a stock solution of Nitrophenyl butyrates?

A3: For the related compound, 4-Nitrophenyl butyrate, common organic solvents for creating stock solutions include dimethyl sulfoxide (DMSO), ethanol, dimethylformamide (DMF), and acetonitrile.[2][3] These solvents are also suitable for 2-NPB. The choice of solvent may depend on the specifics of your experimental design, including potential interactions with your enzyme or other components of your assay.

Q4: What are the known solubility concentrations for Nitrophenyl butyrates in these organic solvents?

A4: Quantitative solubility data is more readily available for 4-Nitrophenyl butyrate. It is reasonable to expect this compound to have similar solubility characteristics.

SolventSolubility of 4-Nitrophenyl Butyrate
Dimethyl sulfoxide (DMSO)~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
Ethanol~15 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[2]

Q5: My 2-NPB solution is yellow before I even add my enzyme. What could be the cause?

A5: this compound is a chromogenic substrate that, upon hydrolysis, yields a yellow product.[4] If your stock solution or final reaction mixture is yellow before the start of the enzymatic reaction, it could indicate that the 2-NPB has already been hydrolyzed. This can be due to improper storage, exposure to moisture, or a high pH environment that can cause spontaneous hydrolysis. It is recommended to use a fresh batch of the substrate and store it under appropriate conditions (cool and dry) to prevent premature hydrolysis.[5]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common issues with this compound solubility.

Problem: Precipitate forms when adding the 2-NPB stock solution to the buffer.
  • Possible Cause 1: The final concentration of 2-NPB in the buffer exceeds its solubility limit.

    • Solution: Lower the final concentration of 2-NPB in your assay. If a higher concentration is required, you may need to adjust the buffer composition.

  • Possible Cause 2: The concentration of the organic solvent in the final reaction mixture is too high, causing the buffer components to precipitate.

    • Solution: Prepare a more concentrated stock solution of 2-NPB so that a smaller volume needs to be added to the buffer, thus reducing the final concentration of the organic solvent.

  • Possible Cause 3: The buffer pH or temperature is affecting the solubility.

    • Solution: Check the pH and temperature of your buffer. While these factors have a more significant impact on the hydrolysis rate, extreme conditions could also affect solubility.

Problem: The enzymatic reaction is not proceeding as expected (e.g., no change in absorbance).
  • Possible Cause 1: The 2-NPB is not fully dissolved, and therefore not available as a substrate for the enzyme.

    • Solution: Ensure your stock solution is clear and fully dissolved before adding it to the buffer. Vortex or gently warm the stock solution if necessary. When diluting into the buffer, ensure rapid and thorough mixing.

  • Possible Cause 2: The organic solvent from the stock solution is inhibiting or denaturing the enzyme.

    • Solution: Minimize the final concentration of the organic solvent in your assay. A general guideline is to keep the final solvent concentration below 5%, although the tolerance will be enzyme-specific.[5] Consider testing the enzyme's tolerance to different concentrations of the organic solvent.

  • Possible Cause 3: The 2-NPB substrate has already hydrolyzed.

    • Solution: As mentioned in the FAQs, a premature yellow color indicates hydrolysis. Use a fresh stock of 2-NPB.

Experimental Protocols

Protocol for Preparing a this compound Working Solution
  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol, or acetonitrile). For example, to make a 50 mM stock solution of p-NPB in acetonitrile.[3]

    • Ensure the powder is completely dissolved. The solution should be clear.

  • Prepare the Reaction Buffer:

    • Prepare your aqueous buffer at the desired pH and ionic strength. Common buffers include phosphate or Tris-HCl.

  • Prepare the Final Reaction Mixture:

    • Add the appropriate volume of the reaction buffer to your reaction vessel (e.g., a cuvette or microplate well).

    • Just before starting the assay, add a small volume of the 2-NPB stock solution to the buffer to achieve the desired final concentration.

    • Mix immediately and thoroughly to ensure the 2-NPB remains in solution.

  • Initiate the Reaction:

    • Add the enzyme to the reaction mixture to start the reaction.

    • Monitor the reaction progress, typically by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm for 2-NPB hydrolysis).[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup Weigh_2NPB Weigh 2-NPB Powder Dissolve_Solvent Dissolve in Organic Solvent (e.g., DMSO, Ethanol) Weigh_2NPB->Dissolve_Solvent Creates Stock Solution Add_Stock Add 2-NPB Stock to Buffer Dissolve_Solvent->Add_Stock Prepare_Buffer Prepare Aqueous Buffer Add_Buffer Add Buffer to Vessel Prepare_Buffer->Add_Buffer Add_Buffer->Add_Stock Mix Mix Thoroughly Add_Stock->Mix Add_Enzyme Add Enzyme Mix->Add_Enzyme Monitor Monitor Reaction Add_Enzyme->Monitor

Caption: Experimental workflow for preparing and using this compound in an enzyme assay.

troubleshooting_logic Start Solubility Issue with 2-NPB Check_Precipitate Is there a precipitate? Start->Check_Precipitate Check_Color Is the solution prematurely yellow? Check_Precipitate->Check_Color No Lower_Conc Lower final 2-NPB concentration Check_Precipitate->Lower_Conc Yes Check_Activity Is there no enzyme activity? Check_Color->Check_Activity No Fresh_Substrate Use fresh 2-NPB stock Check_Color->Fresh_Substrate Yes Ensure_Dissolved Confirm stock is fully dissolved Check_Activity->Ensure_Dissolved Yes End Problem Resolved Check_Activity->End No Adjust_Solvent Reduce final organic solvent % Lower_Conc->Adjust_Solvent Adjust_Solvent->End Fresh_Substrate->End Check_Enzyme_Inhibition Test for solvent inhibition of enzyme Ensure_Dissolved->Check_Enzyme_Inhibition Check_Enzyme_Inhibition->End

Caption: Troubleshooting logic for this compound solubility and assay issues.

References

Technical Support Center: 2-Nitrophenyl Butyrate (2-NPB) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2-Nitrophenyl Butyrate (2-NPB) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (2-NPB) assay?

A1: The this compound (2-NPB) assay is a spectrophotometric method used to measure the activity of esterases and lipases. The enzyme hydrolyzes the substrate, this compound, into butyric acid and 2-nitrophenol. In an alkaline environment (typically pH > 7), 2-nitrophenol is converted to the 2-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-415 nm.[1][2][3] The rate of the increase in absorbance is directly proportional to the enzyme's activity.

Q2: What is the difference between an esterase and a lipase, and can the 2-NPB assay distinguish between them?

A2: Both esterases and lipases belong to the α/β hydrolase family and catalyze the hydrolysis of ester bonds.[4] Generally, esterases act on water-soluble, short-chain esters, while lipases preferentially hydrolyze water-insoluble, long-chain triglycerides.[4] The 2-NPB assay, using a short-chain ester, is not specific for true lipases and can also measure the activity of esterases.[5] Therefore, it cannot, on its own, definitively distinguish between the two enzyme classes. To assess lipase specificity, a panel of p-nitrophenyl esters with varying acyl chain lengths (e.g., acetate, octanoate, palmitate) can be used.[1][2][4]

Q3: Why is a detergent like Triton X-100 often included in the assay buffer?

A3: Detergents like Triton X-100 are crucial for emulsifying longer-chain p-nitrophenyl ester substrates in the aqueous reaction mixture.[1] This is especially important when testing for lipase activity, as lipases are activated at the lipid-water interface.[6] The detergent helps to create a stable emulsion, providing a larger surface area for the enzyme to act upon.

Q4: My 2-NPB substrate solution is yellow even before adding the enzyme. What could be the cause?

A4: A yellow color in the 2-NPB substrate solution before the addition of the enzyme indicates that the substrate has already been hydrolyzed, releasing 2-nitrophenol. This can be caused by exposure to moisture or a high pH environment. It is recommended to use a fresh batch of the substrate and to dissolve it in an anhydrous solvent like isopropanol or 2-methyl-2-butanol immediately before use.[7][8][9]

Troubleshooting Guide

This guide addresses common problems encountered during the 2-NPB assay.

ProblemPossible CauseRecommended Solution
No or Weak Signal Inactive enzyme- Confirm the activity of your enzyme using a positive control. - Ensure proper storage and handling of the enzyme.
Incorrect buffer pH- The release of the yellow 2-nitrophenolate ion is pH-dependent. Ensure your buffer pH is optimal for color development (typically pH 7.0-9.0).[10][11]
Substrate degradation- Prepare fresh substrate solution for each experiment.[9] - Store the solid substrate in a desiccator, protected from light.
Presence of inhibitors- Some compounds can act as inhibitors. For example, tetrahydrolipstatin (THL) is a known covalent inhibitor of many serine esterases.[12] - Diisopropylfluorophosphate (DFP) is another strong inhibitor.[13] - Ensure your sample does not contain known inhibitors.
High Background Signal Spontaneous substrate hydrolysis- This can occur at high pH or temperature. Run a blank control (without enzyme) to measure the rate of non-enzymatic hydrolysis and subtract it from your sample readings.[7]
Contaminated reagents- Use fresh, high-quality reagents and purified water.
Colored compounds in the sample- If your test sample is colored, it can interfere with the absorbance reading. Run a sample control (sample without substrate) and subtract the background absorbance.
Poor Reproducibility Inconsistent pipetting- Ensure accurate and consistent pipetting, especially for enzyme and substrate solutions.
Temperature fluctuations- Maintain a constant temperature throughout the assay, as enzyme activity is temperature-dependent.[1][14] Pre-incubate the reaction plate at the desired temperature.[1]
Substrate precipitation- For longer-chain p-nitrophenyl esters, ensure proper emulsification with a detergent.[1] Visually inspect the wells for any precipitation.
Non-linear Reaction Rate Substrate depletion- If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration.
Enzyme denaturation- High concentrations of organic solvents used to dissolve the substrate (e.g., >5% isopropanol) can denature the enzyme.[9] Minimize the final concentration of the organic solvent in the reaction mixture.

Experimental Protocols

Protocol 1: Standard this compound (2-NPB) Assay

This protocol provides a general procedure for measuring esterase/lipase activity using 2-NPB in a 96-well plate format.

Materials:

  • Lipase/esterase enzyme of interest

  • This compound (2-NPB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Isopropanol or 2-methyl-2-butanol[1][7]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of the enzyme in Tris-HCl buffer at a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Substrate Stock Solution: Dissolve 2-NPB in isopropanol to a final concentration of 10 mM.[1]

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the enzyme solution to the appropriate wells. .

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • To start the reaction, add 10 µL of the 10 mM 2-NPB stock solution to each well.

  • Measurement of Absorbance:

    • Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 2-nitrophenol.

Visualizations

G cluster_workflow 2-NPB Assay Workflow prep Reagent Preparation setup Assay Setup (Buffer + Enzyme) prep->setup preincubate Pre-incubation (e.g., 37°C) setup->preincubate initiate Add 2-NPB (Substrate) preincubate->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure analyze Data Analysis (Calculate Activity) measure->analyze

Caption: Experimental workflow for the 2-NPB assay.

G cluster_pathway Enzymatic Reaction substrate This compound (Colorless) enzyme Lipase / Esterase substrate->enzyme products Butyric Acid + 2-Nitrophenol enzyme->products Hydrolysis ion 2-Nitrophenolate Ion (Yellow) products->ion pH > 7 G start Problem: Inconsistent Results check_pipetting Verify Pipetting Accuracy? start->check_pipetting check_temp Constant Temperature? check_pipetting->check_temp Yes solution_pipetting Recalibrate Pipettes Improve Technique check_pipetting->solution_pipetting No check_substrate Substrate Precipitation? check_temp->check_substrate Yes solution_temp Use Temperature- Controlled Plate Reader check_temp->solution_temp No solution_substrate Increase Detergent Concentration / Vortex check_substrate->solution_substrate Yes end_node Problem Resolved check_substrate->end_node No solution_pipetting->end_node solution_temp->end_node solution_substrate->end_node

References

Technical Support Center: Correcting for Spontaneous Hydrolysis of 2-NPB in β-Galactosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on how to address the spontaneous hydrolysis of 2-Nitrophenyl-β-D-galactopyranoside (2-NPB), also known as ortho-Nitrophenyl-β-D-galactopyranoside (ONPG), a common chromogenic substrate used to measure β-galactosidase activity.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous hydrolysis of 2-NPB and why is it a problem?

A1: Spontaneous hydrolysis, or auto-hydrolysis, is the breakdown of the 2-NPB substrate into galactose and yellow-colored 2-nitrophenol (o-nitrophenol) without the action of the β-galactosidase enzyme.[1] This is a significant issue because the assay's principle is to measure the yellow color produced by enzymatic activity.[1][2] Spontaneous hydrolysis creates a false-positive signal, leading to background noise and an overestimation of true enzyme activity.

Q2: How do I correct for spontaneous hydrolysis in my β-galactosidase assay?

A2: The most effective way to correct for spontaneous hydrolysis is to include a "blank" or "negative control" for every experiment.[3][4]

  • What is a blank? A blank is a reaction tube or well that contains all the components of your assay (buffer, 2-NPB, etc.) except for the enzyme source (e.g., your cell lysate).[4] For cell-based assays, a lysate from untransfected or mock-transfected cells is an excellent negative control.[5]

  • How does it work? By incubating the blank alongside your test samples, you measure the amount of yellow color produced solely due to non-enzymatic, spontaneous hydrolysis under the exact same conditions (time, temperature).[3] This absorbance value is then subtracted from the absorbance of your test samples to yield the true, enzyme-driven activity.[1]

Q3: What factors influence the rate of spontaneous hydrolysis?

A3: Several environmental factors can accelerate the spontaneous breakdown of 2-NPB:

  • pH: 2-NPB is an ester, and its stability is pH-dependent. The rate of spontaneous hydrolysis increases in more acidic or basic conditions.[6] The substrate solution should be buffered correctly to prevent false reactions.[7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including spontaneous hydrolysis.[8] While assays are often run at 37°C to optimize enzyme activity, this can also increase background signal.[3]

  • Time: The longer the incubation period, the more time there is for spontaneous hydrolysis to occur. In assays with low enzyme activity that require long or overnight incubations, a noticeable yellowing of the negative control is common and expected.[1][3]

  • Reagent Quality and Storage: The purity of 2-NPB and the buffer components is critical. Always check that your 2-NPB substrate solution is colorless before use; a yellow tint indicates degradation.[7] It is best practice to prepare the 2-NPB solution fresh for each experiment.[1]

Q4: My blank/negative control is turning yellow. What should I do?

A4: This is not necessarily a sign of a failed experiment, especially during long incubations. It simply means that spontaneous hydrolysis is occurring. The critical step is to quantify this background by measuring its absorbance and subtracting it from your test samples.[1]

However, if the blank turns yellow very rapidly, it may indicate a problem:

  • Contaminated Reagents: Your buffer or water may be contaminated.

  • Degraded 2-NPB Stock: The solid 2-NPB powder may have degraded. Ensure it is stored properly.

  • Incorrect pH: The pH of your buffer may be incorrect.

In these cases, remake your solutions with fresh, high-purity reagents.

Q5: What is the correct wavelength to measure the product of the 2-NPB reaction?

A5: The yellow product, 2-nitrophenol (o-nitrophenol), is measured by its absorbance at a wavelength of 420 nm .[2][3][4][9] Some protocols also recommend measuring absorbance at 550 nm to correct for light scattering caused by cell debris, which can be subtracted from the 420 nm reading for a more accurate result.[1]

Visualizing the Process

G sub 2-NPB (Colorless) prod 2-Nitrophenol (Yellow Product) sub->prod Enzymatic Hydrolysis (β-Galactosidase) sub->prod Spontaneous Hydrolysis (Background Signal)

Figure 1. Enzymatic vs. Spontaneous Hydrolysis of 2-NPB.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background absorbance in blank/negative control 1. 2-NPB solution has degraded. 2. Extended incubation time or high temperature. 3. Incorrect buffer pH.1. Prepare 2-NPB solution fresh before each experiment. Discard if it appears yellow.[1][7] 2. Reduce incubation time if possible. Ensure the temperature is not set too high. 3. Verify the pH of all buffers.
Inconsistent or non-reproducible results 1. Temperature fluctuations during incubation. 2. Inaccurate timing of reaction start/stop. 3. Cell lysate activity is unstable.1. Use a properly calibrated water bath or incubator for stable temperature control. 2. Add the 2-NPB substrate and stop solution to all samples at precise, consistent intervals. 3. Keep cell lysates on ice at all times and assay for activity immediately after preparation.[3]
No color development in positive control 1. Inactive enzyme. 2. Incorrect assay buffer composition. 3. Stop solution was added prematurely.1. Use a fresh enzyme preparation or a commercially available positive control enzyme. 2. Check the recipe for your assay buffer; components like MgCl₂ and β-mercaptoethanol are often required.[3] 3. Review your pipetting steps to ensure the correct order of reagent addition.

Experimental Protocol: β-Galactosidase Assay with Correction

This protocol outlines the key steps for performing a β-galactosidase assay using 2-NPB, incorporating the essential blank control for correction.

Reagents & Preparation
  • Assay Buffer: e.g., 200 mM Sodium Phosphate buffer (pH 7.3), 2 mM MgCl₂, 100 mM β-mercaptoethanol.[3]

  • 2-NPB (ONPG) Solution: 1.33 mg/mL in Assay Buffer. Prepare fresh and protect from light.[1][3]

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[1][3]

  • Cell Lysate: Prepare from transfected cells (Test) and mock-transfected cells (Blank/Control). Keep on ice.

G cluster_test Test Sample cluster_blank Blank Control start_node Prepare Reagents & Lysates test_mix Mix Assay Buffer + Test Lysate start_node->test_mix blank_mix Mix Assay Buffer + Control Lysate (or Buffer only) start_node->blank_mix test_add Add 2-NPB & Incubate (Time t) test_mix->test_add test_stop Add Stop Solution test_add->test_stop test_read Read Abs(Test) at 420nm test_stop->test_read end_node Calculate Corrected Activity: Abs(Test) - Abs(Blank) test_read->end_node blank_add Add 2-NPB & Incubate (Time t) blank_mix->blank_add blank_stop Add Stop Solution blank_add->blank_stop blank_read Read Abs(Blank) at 420nm blank_stop->blank_read blank_read->end_node

Figure 2. Workflow for Correcting Spontaneous 2-NPB Hydrolysis.
Procedure
  • Setup: In separate microtubes or wells of a 96-well plate, add your cell lysate (e.g., 10-30 µL) for the "Test" samples and an equal volume of control lysate or lysis buffer for the "Blank" samples.[3]

  • Reaction Mix: Add Assay Buffer to each tube to bring the volume to an intermediate level (e.g., 150 µL).

  • Equilibration: Incubate all tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Start Reaction: To start the reaction, add the 2-NPB Solution to all tubes (e.g., 150 µL), mix quickly, and start a timer.[3]

  • Incubation: Incubate at 37°C until a faint to moderate yellow color has developed in the test samples. This can range from a few minutes to several hours.[10]

  • Stop Reaction: Stop the reaction by adding a defined volume of Stop Solution (e.g., 500 µL of 1 M Na₂CO₃) to all tubes.[3][4] The high pH will inactivate the enzyme and fully develop the yellow color of the 2-nitrophenol.[1]

  • Measurement: Read the absorbance of all samples at 420 nm using a spectrophotometer. Use a sample containing only buffer and stop solution to zero the instrument if necessary.

Data Presentation and Calculation

The final enzymatic activity is determined by subtracting the background from the test measurement.

Sample IDAbsorbance at 420 nm (Test Sample)Absorbance at 420 nm (Blank Control)Corrected Absorbance (Test - Blank)
Sample 10.8540.0910.763
Sample 20.9120.0910.821
Sample 30.4220.0910.331
Hypothetical Data Example

This corrected absorbance value is directly proportional to the β-galactosidase activity in your sample. It can be used in further calculations (e.g., Miller Units) that account for incubation time and cell density.

References

Technical Support Center: Optimizing 2-Nitrophenyl Butyrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitrophenyl butyrate (2-NPB). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on assay optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-NPB) and how does it work?

A1: this compound is a chromogenic substrate used to measure the activity of enzymes like lipases and esterases.[1] The enzyme catalyzes the hydrolysis of the ester bond in 2-NPB. This reaction releases 2-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance with a spectrophotometer, typically around 405-420 nm.[1][2][3] This allows for a continuous, kinetic measurement of enzyme activity.

Q2: My 2-NPB stock solution is already yellow before I add the enzyme. What does this mean?

A2: A yellow color in your 2-NPB stock solution indicates that the substrate has spontaneously hydrolyzed, releasing the 2-nitrophenol chromophore.[4] This can happen if the substrate is old, has been exposed to moisture, or stored improperly. Using a pre-hydrolyzed substrate will lead to high background absorbance and inaccurate results. It is recommended to use a fresh batch of the substrate.[4]

Q3: I am not observing any change in absorbance after adding my enzyme. What are the possible causes?

A3: Several factors could lead to a lack of signal in your assay:

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or the presence of inhibitors.

  • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme. Enzyme activity is highly dependent on these parameters.[5][6]

  • Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for detecting the 2-nitrophenolate anion (typically 405-420 nm).[1][2][7]

  • Substrate Concentration: The substrate concentration might be too low, resulting in a reaction rate that is below the detection limit of your instrument. Conversely, very high substrate concentrations can sometimes lead to substrate inhibition.

  • Solvent Inhibition: 2-NPB has limited solubility in aqueous solutions and is often dissolved in organic solvents like DMSO, ethanol, or isopropanol.[8][9] High concentrations of these solvents in the final reaction mixture can denature or inhibit the enzyme. It is advisable not to exceed 1-3% of organic solvent in the final assay volume.[4]

Q4: How do I determine the optimal substrate concentration for my experiment?

A4: To find the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at various concentrations of 2-NPB while keeping the enzyme concentration constant. The resulting data can be plotted (velocity vs. substrate concentration) to generate a Michaelis-Menten curve.[3] This allows you to determine the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[3][5] For routine assays, a substrate concentration of 5-10 times the Km value is often used to ensure the reaction rate is near Vmax and is pseudo-first order with respect to the enzyme concentration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
High background absorbance in "no enzyme" control wells 1. Spontaneous hydrolysis of 2-NPB.[4] 2. Contamination of buffer or reagents.1. Prepare fresh 2-NPB stock solution. Consider purchasing a new batch of the substrate. 2. Use fresh, high-purity reagents and buffers.
Non-linear reaction progress curves (rate decreases rapidly) 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or a higher initial substrate concentration. 2. Analyze only the initial linear portion of the curve to determine the initial velocity. 3. Check the stability of your enzyme in the assay buffer over the time course of the experiment.
Poor reproducibility between replicate wells 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate.1. Calibrate your pipettes. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing after adding each component, especially the enzyme.[10] 3. Allow the plate to equilibrate to the assay temperature before starting the reaction.[10]
Low signal-to-noise ratio 1. Enzyme concentration is too low. 2. Sub-optimal assay conditions (pH, temperature).[11]1. Increase the enzyme concentration. 2. Systematically optimize assay parameters such as pH, buffer type, and temperature to find the optimal conditions for your enzyme.[11]

Experimental Protocols

Protocol 1: Preparation of this compound (2-NPB) Stock Solution

2-NPB has limited solubility in aqueous buffers and should be dissolved in an appropriate organic solvent.[9]

  • Solvent Selection: Choose a dry organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or acetonitrile.[9] DMSO is often a good choice as it is miscible with water.

  • Preparation: To prepare a 50 mM stock solution, dissolve 10.46 mg of 2-NPB (Molecular Weight: 209.2 g/mol ) in 1 mL of the chosen solvent.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[9] Some suppliers recommend storing the neat oil at -20°C for long-term stability.[9]

Protocol 2: Standard Lipase/Esterase Activity Assay

This protocol provides a general framework. The final concentrations of buffer, substrate, and enzyme should be optimized for your specific experimental system.

  • Prepare Assay Buffer: Prepare a buffer of the desired pH. A common choice is a 50-100 mM sodium phosphate or Tris-HCl buffer.[6][10]

  • Assay Plate Setup:

    • Pipette the assay buffer into the wells of a 96-well microplate. For a final volume of 200 µL, add 180 µL of buffer.

    • Include appropriate controls:

      • Blank (No Enzyme): Buffer + Substrate. This corrects for any non-enzymatic hydrolysis of the substrate.

      • Negative Control (No Substrate): Buffer + Enzyme. This corrects for any background absorbance from the enzyme solution.

  • Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[10]

  • Add Substrate: Add the 2-NPB stock solution to each well to reach the desired final concentration (e.g., for a 1 mM final concentration, add 4 µL of a 50 mM stock to 196 µL of buffer and enzyme solution).

  • Initiate Reaction: Add the enzyme solution to the appropriate wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measure Absorbance: Immediately place the plate in a microplate reader set to the assay temperature. Measure the increase in absorbance at 405-420 nm over time (e.g., every 30 seconds for 5-10 minutes).[4]

  • Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min). Enzyme activity can be calculated using the Beer-Lambert law (Activity = (V₀ * Reaction Volume) / (ε * Pathlength * Enzyme Volume)), where ε is the molar extinction coefficient of 2-nitrophenol at the specific pH of the assay.

Data Presentation

Table 1: Solubility of p-Nitrophenyl Butyrate (a related compound)
SolventApproximate SolubilityReference
Ethanol~15 mg/mL[9]
DMSO~30 mg/mL[9]
Dimethyl formamide (DMF)~30 mg/mL[9]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[9]

Note: Data is for the para-nitrophenyl isomer, but provides a useful reference for the ortho isomer (2-NPB).

Table 2: Typical Assay Parameters for Nitrophenyl Ester Substrates
ParameterTypical Range / ValueNotesReference
Wavelength (λ) 405 - 420 nmThe peak absorbance of the nitrophenolate anion.[7][12]
pH 7.0 - 9.0Highly dependent on the specific enzyme's optimal pH. The extinction coefficient of nitrophenol is also pH-dependent.[5][6][10]
Temperature 25 - 40°CDependent on the enzyme's optimal temperature and stability.[5][10]
Substrate Concentration 0.2 - 5 mMShould be optimized based on the enzyme's Km.[3][6][13]
Buffer Tris-HCl, Sodium Phosphate50 - 100 mM is a common concentration range.[6][10]

Visualizations

Hydrolysis_Reaction sub This compound enz Lipase / Esterase sub->enz + prod1 2-Nitrophenol (Yellow Product) enz->prod1 Hydrolysis prod2 Butyric Acid enz->prod2 wat H₂O wat->enz

Caption: Enzymatic hydrolysis of this compound.

Assay_Workflow start Start prep_reagents Prepare Buffer & 2-NPB Stock Solution start->prep_reagents setup_plate Pipette Buffer & Controls into Plate prep_reagents->setup_plate pre_incubate Pre-incubate Plate at Assay Temperature setup_plate->pre_incubate add_substrate Add 2-NPB Substrate pre_incubate->add_substrate add_enzyme Initiate Reaction with Enzyme add_substrate->add_enzyme measure Measure Absorbance (405-420nm) in Kinetic Mode add_enzyme->measure analyze Calculate Initial Velocity (ΔAbs/min) measure->analyze end End analyze->end

Caption: General experimental workflow for a 2-NPB assay.

Troubleshooting_Flowchart start No Change in Absorbance? q_substrate Is Substrate Solution Already Yellow? start->q_substrate a_substrate Substrate Pre-hydrolyzed. Use Fresh Batch. q_substrate->a_substrate Yes q_enzyme Is Enzyme Active? q_substrate->q_enzyme No a_enzyme Use Positive Control. Check Enzyme Storage. q_enzyme->a_enzyme No q_conditions Are Assay Conditions (pH, Temp) Optimal? q_enzyme->q_conditions Yes a_conditions Optimize pH, Temp, Buffer. Check for Solvent Inhibition. q_conditions->a_conditions No ok Problem Solved q_conditions->ok Yes

References

Technical Support Center: The Effect of Detergents on 2-Nitrophenyl Butyrate (pNPB) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of detergents on 2-Nitrophenyl butyrate (pNPB) assays.

Frequently Asked Questions (FAQs)

Q1: How do detergents fundamentally affect pNPB assays?

A1: Detergents can significantly influence pNPB assays in several ways. They can interact with the enzyme, the substrate (pNPB), or the product (p-nitrophenol). These interactions can lead to either an increase or decrease in measured enzyme activity, or cause high background absorbance, thereby affecting the accuracy of the results. The effect is highly dependent on the type of detergent, its concentration, and the specific enzyme being assayed.

Q2: Why is my background absorbance high when I include a detergent in my pNPB assay?

A2: High background absorbance in the presence of a detergent can be caused by several factors:

  • Spontaneous hydrolysis of pNPB: Some detergents can create a microenvironment that promotes the non-enzymatic hydrolysis of pNPB, leading to the release of p-nitrophenol and a subsequent increase in absorbance.

  • Contamination: Detergents may be contaminated with enzymes (e.g., microbial lipases) that can hydrolyze pNPB.[1]

  • Interference with spectrophotometer reading: At high concentrations, some detergents can cause turbidity or form micelles that scatter light, leading to artificially high absorbance readings.[2]

Q3: Can detergents increase the activity of my enzyme in a pNPB assay?

A3: Yes, particularly non-ionic detergents like Triton X-100 and Tween 20 can enhance enzyme activity.[3][4] This can occur through several mechanisms:

  • Preventing enzyme aggregation: Detergents can prevent the enzyme from forming less active aggregates, thus keeping it in a more active, monomeric state.[5]

  • Improving substrate accessibility: Detergents can help to emulsify the pNPB substrate, increasing its surface area and making it more accessible to the enzyme's active site.

  • Inducing conformational changes: The binding of detergent molecules to the enzyme can sometimes induce a conformational change that opens the active site, facilitating substrate binding and catalysis.

Q4: Can detergents inhibit or decrease the measured enzyme activity?

A4: Yes, some detergents, especially ionic detergents like Sodium Dodecyl Sulfate (SDS), can be denaturing and lead to a loss of enzyme activity.[3] Even non-ionic detergents can have inhibitory effects at concentrations above their critical micelle concentration (CMC) by entrapping the substrate within micelles, making it unavailable to the enzyme.

Q5: What is the Critical Micelle Concentration (CMC) and why is it important in pNPB assays?

A5: The Critical Micelle Concentration (CMC) is the concentration at which detergent molecules begin to form aggregates called micelles.[2] Below the CMC, detergents exist as individual molecules. The effect of a detergent on an enzyme can change dramatically around its CMC. For instance, a detergent might be activating at concentrations below the CMC and inhibitory at concentrations above it. Therefore, it is crucial to consider the CMC of the detergent in your specific assay buffer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Absorbance 1. Spontaneous hydrolysis of pNPB. 2. Detergent contamination with lipases. 3. Light scattering due to detergent micelles.[2]1. Run a "no-enzyme" control with the detergent to quantify the rate of spontaneous hydrolysis and subtract it from your sample readings.[6] 2. Use high-purity detergents. Test a new batch of detergent. 3. Ensure the detergent concentration is below or near its CMC. If high concentrations are necessary, centrifuge samples before reading to pellet any precipitates.[2]
Lower Than Expected Enzyme Activity 1. Enzyme denaturation by the detergent (especially ionic detergents like SDS).[3] 2. Substrate sequestration in micelles at high detergent concentrations. 3. Presence of inhibitors in the detergent preparation.[1]1. Switch to a milder, non-ionic detergent like Triton X-100 or Tween 20. 2. Perform a detergent concentration optimization experiment to find the optimal concentration that enhances activity without being inhibitory. 3. Use a high-purity grade of detergent.
Higher Than Expected Enzyme Activity 1. Detergent-induced enzyme activation.[3][4] 2. Contaminating enzymatic activity in the detergent.[1]1. This may be a real effect. To confirm, run a control without detergent. If the activity is consistently higher with the detergent, it is likely an activation effect. 2. Run a control with only the detergent and substrate to check for contaminating activity.
Poor Reproducibility 1. Inconsistent preparation of detergent solutions. 2. Inadequate mixing of the reaction components. 3. Temperature fluctuations affecting enzyme activity.1. Prepare fresh detergent solutions for each experiment and ensure they are fully dissolved. 2. Gently vortex or pipette to mix all components thoroughly before starting the measurement. 3. Ensure all reagents are equilibrated to the assay temperature before starting the reaction.

Quantitative Data Summary

The following tables summarize the quantitative effects of common detergents on enzyme activity as measured by pNPB or similar p-nitrophenyl ester assays.

Table 1: Effect of Triton X-100 on Lipase/Esterase Activity

Enzyme SourceTriton X-100 ConcentrationObserved EffectReference
Leuconostoc mesenteroides Lipase10% (w/w)~107% relative activity[3]
Leuconostoc mesenteroides Lipase20% (w/w)~115% relative activity[3]
Leuconostoc mesenteroides Lipase30% (w/w)~120% relative activity[3]
Leuconostoc mesenteroides Lipase40% (w/w)~125% relative activity[3]
Leuconostoc mesenteroides Lipase50% (w/w)Decrease in activity[3]
Streptomyces scabies Sub1 Esterase0.5%Increased activity on pNPB[4]

Table 2: Effect of Various Detergents on Lipase Activity

DetergentConcentrationEnzyme SourceObserved EffectReference
Tween 200.1% (w/v)Bacillus sp. Lipase~139% relative activity[3]
Tween 80Not specifiedYarrowia LipaseIncreased lipase production[7]
SDS0.1% (w/v)Bacillus sp. LipaseInhibition of activity[3]

Experimental Protocols

Protocol 1: Standard pNPB Assay for Esterase/Lipase Activity

This protocol provides a general method for measuring esterase or lipase activity using pNPB as a substrate.

Materials:

  • p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 50 mM in DMSO or acetonitrile).[8][9]

  • Assay Buffer (e.g., 50 mM Tris-HCl or sodium phosphate, pH 7.0-8.0).

  • Enzyme solution (diluted in Assay Buffer).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405-410 nm.[7][8]

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate by adding the Assay Buffer.

  • Add the enzyme solution to the appropriate wells. For blank controls, add an equal volume of Assay Buffer instead of the enzyme solution.[8]

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the pNPB stock solution to each well. The final concentration of pNPB is typically in the range of 0.25-2 mM.[8]

  • Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).[10]

  • Calculate the rate of p-nitrophenol release from the linear portion of the absorbance versus time curve.

Protocol 2: pNPB Assay with Detergent Compatibility Testing

This protocol is designed to assess the effect of a detergent on enzyme activity.

Materials:

  • Same as Protocol 1.

  • Detergent stock solution (e.g., 10% w/v of Triton X-100, Tween 20, or SDS).

Procedure:

  • Prepare a series of Assay Buffers containing different concentrations of the detergent to be tested.

  • In separate wells of a 96-well plate, set up the following reactions for each detergent concentration:

    • Test Reaction: Assay Buffer with detergent + Enzyme solution.

    • Enzyme Control: Assay Buffer without detergent + Enzyme solution.

    • Detergent Blank: Assay Buffer with detergent + Assay Buffer (no enzyme).

    • Buffer Blank: Assay Buffer without detergent + Assay Buffer (no enzyme).

  • Add the appropriate enzyme or buffer to the wells as described above.

  • Pre-incubate the plate at the desired assay temperature for 5 minutes.

  • Initiate the reactions by adding the pNPB stock solution to all wells.

  • Measure the absorbance at 405 nm over time as described in Protocol 1.

  • Calculate the reaction rates for all conditions. Compare the activity in the presence of the detergent to the enzyme control to determine the effect of the detergent.

Visualizations

pNPB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, pNPB, Enzyme) setup_plate Set up 96-well Plate (Samples & Controls) prep_reagents->setup_plate prep_detergent Prepare Detergent Stock Solution prep_detergent->setup_plate pre_incubate Pre-incubate at Assay Temperature setup_plate->pre_incubate add_pnpb Initiate Reaction (Add pNPB) pre_incubate->add_pnpb read_absorbance Measure Absorbance at 405 nm (Kinetic) add_pnpb->read_absorbance calculate_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calculate_rate analyze_results Analyze and Compare Results calculate_rate->analyze_results

Caption: Workflow for a pNPB assay including a detergent compatibility test.

Troubleshooting_Workflow cluster_check Initial Checks cluster_solutions Troubleshooting Paths start Unexpected Result in pNPB Assay with Detergent check_controls Review Controls (No-enzyme, No-detergent) start->check_controls check_params Verify Assay Parameters (pH, Temp, Concentrations) start->check_params issue Identify Primary Issue check_controls->issue check_params->issue high_bg High Background issue->high_bg High Background low_act Low Activity issue->low_act Low Activity high_act High Activity issue->high_act High Activity solution_bg Run Detergent Blank Use High-Purity Detergent Optimize Detergent Conc. high_bg->solution_bg solution_low Switch to Milder Detergent Optimize Detergent Conc. Check for Inhibitors low_act->solution_low solution_high Confirm with Control Check for Contaminants high_act->solution_high end Optimized Assay solution_bg->end solution_low->end solution_high->end

Caption: A logical workflow for troubleshooting common issues in pNPB assays.

References

Technical Support Center: 2-Nitrophenyl Butyrate (2-NPB) Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitrophenyl Butyrate (2-NPB) kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound (2-NPB) assay?

The 2-NPB assay is a colorimetric method used to measure the activity of lipases and esterases. The enzyme catalyzes the hydrolysis of the substrate, this compound, into butyric acid and 2-nitrophenol. At neutral to alkaline pH, 2-nitrophenol is converted to the 2-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring its absorbance, typically around 405-415 nm.[1][2][3] The rate of increase in absorbance is directly proportional to the enzyme's activity.

Q2: My 2-NPB substrate solution is yellow before I even add the enzyme. What could be the cause?

A yellow color in the substrate solution indicates the presence of 2-nitrophenol, which means the 2-NPB has already hydrolyzed. This can be due to a few factors:

  • Hydrolysis during storage: The substrate may have been exposed to moisture or non-optimal storage conditions. It is recommended to store 2-NPB at 2-8°C in a well-sealed container.[3]

  • Spontaneous hydrolysis in buffer: 2-NPB can be unstable in aqueous solutions, especially at alkaline pH. It is crucial to prepare the substrate solution fresh before each experiment. Some sources suggest not storing the aqueous solution for more than one day.[4]

  • Contaminated reagents: The buffer or solvent used to dissolve the 2-NPB might be contaminated.

Q3: How should I prepare the 2-NPB substrate solution?

2-NPB is sparingly soluble in aqueous buffers.[4] To prepare the substrate solution, it should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.[4][5] This stock solution is then diluted into the assay buffer to the final working concentration. It is important to minimize the final concentration of the organic solvent as it can inhibit enzyme activity.

Q4: What is the optimal pH and temperature for the 2-NPB assay?

The optimal pH and temperature are highly dependent on the specific enzyme being studied. However, many lipases and esterases exhibit optimal activity in the neutral to alkaline pH range (pH 7-10).[6][7] The reaction is often run at 37°C.[5][8] It is recommended to perform a pH and temperature optimization experiment for your specific enzyme to ensure you are measuring its maximal activity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background signal (high absorbance in no-enzyme control) 1. Spontaneous substrate hydrolysis: 2-NPB is unstable in aqueous solutions, particularly at high pH. 2. Contaminated reagents: Buffer or water may be contaminated.1. Prepare substrate solution fresh before use. Run a blank reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from your sample readings.[5] 2. Use high-purity, sterile reagents and water.
No or very low enzyme activity 1. Inactive enzyme: The enzyme may have denatured due to improper storage or handling. 2. Sub-optimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Inhibitors present: The sample or reagents may contain enzyme inhibitors. 4. Inappropriate solvent for substrate: The organic solvent used to dissolve 2-NPB may be inhibiting the enzyme.1. Test a new vial of enzyme or a positive control to confirm enzyme activity. 2. Perform optimization experiments for pH, temperature, and buffer components. 3. Check for known inhibitors in your sample preparation. 4. Test different solvents (e.g., DMSO, ethanol) and minimize the final solvent concentration in the assay.
Non-linear reaction rate (Absorbance vs. Time) 1. Substrate depletion: The initial substrate concentration is too low, and it is being consumed rapidly. 2. Enzyme instability: The enzyme is losing activity over the course of the assay. 3. Product inhibition: The accumulation of products (butyric acid or 2-nitrophenol) is inhibiting the enzyme.1. Increase the initial substrate concentration. Ensure the reaction is monitored during the initial linear phase.[5] 2. Reduce the incubation time or perform the assay at a lower temperature. 3. Use a lower enzyme concentration to slow down the reaction rate.
Poor reproducibility between replicates 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. 2. Temperature fluctuations: Inconsistent temperature control across the plate or between experiments. 3. Incomplete mixing: Reagents are not mixed thoroughly upon addition.1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible. 2. Ensure the plate is properly equilibrated to the assay temperature before starting the reaction. 3. Mix the reaction components thoroughly by gentle pipetting or shaking immediately after adding all components.

Experimental Protocols

Standard 2-NPB Kinetic Assay Protocol

This is a general protocol and should be optimized for your specific enzyme and experimental conditions.

Reagents:

  • Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer, pH 7.2, containing 150 mM NaCl and 0.5% (v/v) Triton X-100.[5]

  • 2-NPB Stock Solution: 50 mM 2-NPB in acetonitrile or DMSO.[5]

  • Enzyme Solution: A solution of the enzyme in cold assay buffer at a concentration that will yield a linear reaction rate.

Procedure:

  • Add the desired volume of assay buffer to each well of a 96-well plate.

  • Add the enzyme solution to the appropriate wells. For the blank/no-enzyme control, add an equal volume of assay buffer.

  • Equilibrate the plate to the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding a small volume of the 2-NPB stock solution to each well.

  • Immediately start monitoring the increase in absorbance at 405 nm (or the optimal wavelength for 2-nitrophenol under your buffer conditions) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples.

Visualizations

Enzymatic_Reaction Enzymatic Hydrolysis of this compound sub This compound (Substrate) enz Lipase / Esterase (Enzyme) sub->enz + H2O prod1 2-Nitrophenol (Product) enz->prod1 prod2 Butyric Acid (Product) enz->prod2 anion 2-Nitrophenolate Anion (Yellow, Measured) prod1->anion at alkaline pH

Caption: Reaction pathway for the enzymatic hydrolysis of 2-NPB.

Troubleshooting_Workflow Troubleshooting Workflow for 2-NPB Assays start Assay Variability or Unexpected Results check_control Is the no-enzyme control signal high? start->check_control check_activity Is the enzyme activity low or absent? check_control->check_activity No solve_control Prepare fresh substrate Use high-purity reagents check_control->solve_control Yes check_linearity Is the reaction rate non-linear? check_activity->check_linearity No solve_activity Check enzyme integrity Optimize pH, temperature Check for inhibitors check_activity->solve_activity Yes check_reproducibility Are replicates inconsistent? check_linearity->check_reproducibility No solve_linearity Adjust substrate/enzyme conc. Reduce incubation time check_linearity->solve_linearity Yes solve_reproducibility Verify pipetting Ensure temperature stability Improve mixing check_reproducibility->solve_reproducibility Yes end_node Optimized Assay check_reproducibility->end_node No solve_control->end_node solve_activity->end_node solve_linearity->end_node solve_reproducibility->end_node

Caption: A logical workflow for troubleshooting common 2-NPB assay issues.

References

Validation & Comparative

A Researcher's Guide to Chromogenic Substrates for Esterase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate substrate is a critical determinant for the successful quantification of esterase activity, impacting assay sensitivity, reliability, and suitability for high-throughput screening. This guide provides an objective comparison of commonly used chromogenic substrates for esterase assays, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction to Chromogenic Esterase Substrates

Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various biological processes. Their activity is often measured using chromogenic substrates, which are molecules that release a colored product (a chromophore) upon enzymatic hydrolysis. The rate of color formation is directly proportional to the esterase activity and can be easily quantified using a spectrophotometer. The most widely utilized classes of chromogenic substrates for esterases are p-nitrophenyl (pNP) esters and indoxyl derivatives.

Comparative Analysis of Common Substrates

The ideal chromogenic substrate should exhibit high stability, specificity, and a significant change in absorbance upon enzymatic reaction. Here, we compare the key characteristics of the most prevalent substrates.

1. p-Nitrophenyl (pNP) Esters (e.g., p-Nitrophenyl Acetate, pNPA)

  • Principle: pNP-based substrates are the most frequently used for esterase assays.[1][2] Esterase hydrolyzes the ester bond, releasing p-nitrophenol (pNP).[3] Under alkaline conditions (typically pH > 8), pNP is converted to the p-nitrophenolate ion, which is a yellow-colored compound with a strong absorbance around 405-410 nm.[3]

  • Advantages: The assay is simple, inexpensive, and suitable for continuous monitoring of enzyme kinetics.[1][3] A wide variety of pNP esters with different acyl chain lengths are available, allowing for the study of substrate specificity.[4]

  • Disadvantages: The primary drawback of pNP-based substrates is the pH sensitivity of the p-nitrophenol chromophore.[1] The pKa of pNP is approximately 7.0, meaning that small fluctuations in pH within the optimal range for many esterases (pH 6.5-8.0) can lead to inaccurate results.[1] Furthermore, pNP esters like pNPA are known for their chemical instability in aqueous solutions, leading to high background absorbance due to spontaneous hydrolysis.[1][2] This instability makes them less suitable for assays requiring long incubation times or low enzyme concentrations.[1]

2. Indoxyl Acetates (e.g., 5-Bromo-4-chloro-3-indolyl Acetate, X-Gal)

  • Principle: These are histochemical substrates that, upon hydrolysis by esterase, release an indoxyl derivative.[5][6] This intermediate product then undergoes oxidative dimerization in the presence of an oxidizing agent (like atmospheric oxygen or tetrazolium salts) to form a water-insoluble, intensely colored precipitate, such as a blue indigo dye.[7][8]

  • Advantages: Indoxyl-based substrates are excellent for qualitative applications like staining tissues (histochemistry) or identifying positive colonies in molecular cloning.[5][6][9] The formation of a precipitate provides a localized signal.

  • Disadvantages: The formation of an insoluble product makes these substrates generally unsuitable for continuous, quantitative spectrophotometric assays in solution. The two-step reaction (hydrolysis followed by oxidative dimerization) can also complicate kinetic analyses.

3. Advanced and Alternative Substrates

  • Trimethyl Lock-Based Substrates: To overcome the stability and pH sensitivity issues of pNPA, novel "prochromophore" substrates have been developed.[1] One such example utilizes a "trimethyl lock" moiety to isolate the ester from a p-nitroaniline (pNA) group. Upon enzymatic hydrolysis, a rapid intramolecular cyclization releases pNA, a stable chromophore whose absorbance is not pH-dependent in the physiological range.[1] This design confers superior chemical stability while maintaining high enzymatic reactivity.[1]

  • MNP-Acetate: This substrate is a yellow powder that, upon hydrolysis by esterase, releases a product that is red at a pH greater than 9.5 and can be measured at 505 nm.[10]

Quantitative Performance Data

The choice of substrate is heavily influenced by the specific enzyme's kinetic properties. The Michaelis constant (Km) and maximum reaction rate (Vmax) are critical parameters for comparison. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

SubstrateEnzymeKmVmaxNotes
Prochromophore 1 (Trimethyl Lock) Pig Liver Esterase (PLE)14 µM-Significantly lower Km than pNPA, indicating higher affinity.[1]
p-Nitrophenyl Acetate (pNPA) Pig Liver Esterase (PLE)0.54 mM-Commonly used but shows lower affinity compared to the trimethyl lock substrate.[1]
p-Nitrophenyl Acetate (pNPA) Ovine Liver Esterase (ESB3)658 µM-The enzyme showed the highest affinity for pNPA among the pNP esters tested.[11]
Indoxyl Acetate Lipase8.72 mmol/l-Michaelis-Menten constant determined for a lipase-catalyzed reaction.[8]
p-Nitrophenyl Palmitate (pNPP) 7N9 Esterase0.6275 mM1.507 mM/ml/minData for a long-chain fatty acid ester.[12]
p-Nitrophenyl Acetate (pNPA) 7N9 Esterase0.1674 mM2.731 mM/ml/minDemonstrates higher affinity and reaction rate for short-chain esters with this enzyme.[12]

Note: Vmax values are highly dependent on enzyme concentration and specific assay conditions and are often not reported in a standardized format.

Signaling Pathways and Reaction Mechanisms

The fundamental principle of a chromogenic assay is the enzymatic conversion of a colorless substrate into a colored product.

pNP_Substrate_Pathway sub p-Nitrophenyl Acetate (Colorless Substrate) enz Esterase sub->enz prod2 Acetate sub->prod2 Hydrolysis prod1 p-Nitrophenol (Intermediate) enz->prod1 final_prod p-Nitrophenolate (Yellow Chromophore, Abs ~405 nm) prod1->final_prod cond Alkaline pH (pH > 8.0) cond->final_prod

Caption: Enzymatic hydrolysis of a p-nitrophenyl substrate by esterase.

Indoxyl_Substrate_Pathway sub 5-Bromo-4-chloro-3-indolyl Acetate (Colorless Substrate) enz Esterase sub->enz int Indoxyl Intermediate enz->int Hydrolysis dimer Indigo Dye (Blue Precipitate) int->dimer ox Oxidation & Dimerization ox->dimer

Caption: Reaction pathway for indoxyl-based chromogenic substrates.

Experimental Protocols

Below are generalized protocols for performing esterase activity assays using p-nitrophenyl and indoxyl-based substrates. Researchers should optimize conditions such as pH, temperature, and substrate concentration for their specific enzyme.

Protocol 1: Continuous Spectrophotometric Assay using p-Nitrophenyl Butyrate (pNPB)

This protocol is adapted from a method for measuring the enzymatic hydrolysis of p-NPB.[13]

1. Materials and Reagents:

  • p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 10 mM in a suitable organic solvent like 2-methyl-2-butanol or DMSO).

  • Assay Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 7.0-8.0).

  • Esterase enzyme solution, diluted in assay buffer.

  • 96-well microtiter plate (transparent, flat-bottom).

  • Microplate spectrophotometer capable of reading absorbance at 405 nm.

2. Procedure:

  • Prepare Substrate Solution: Prepare the working substrate solution by diluting the pNPB stock solution in the assay buffer. The final concentration should be optimized, but a starting point could be 1 mM.

  • Set up the Assay: In each well of the 96-well plate, add 180 µL of the substrate solution. Include blank wells containing buffer only to subtract background absorbance.

  • Equilibrate: Pre-incubate the plate at the desired assay temperature (e.g., 30-37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the diluted enzyme solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in kinetic mode, taking readings every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Esterase activity (U/mL) is calculated using the Beer-Lambert law. One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.[13]

Protocol 2: Histochemical Staining using 5-Bromo-4-chloro-3-indolyl Acetate (X-Acetate)

This protocol is a general guide for the qualitative detection of esterase activity in situ.

1. Materials and Reagents:

  • X-Acetate stock solution (e.g., 20 mg/mL in dimethylformamide).

  • Staining Buffer: Phosphate buffer or Tris-HCl, pH 7.4.

  • Oxidizing Agent (optional but recommended): e.g., Potassium ferricyanide and potassium ferrocyanide.

  • Biological Sample (e.g., tissue section, bacterial colony).

2. Procedure:

  • Prepare Staining Solution: Just before use, dilute the X-Acetate stock solution into the staining buffer to a final concentration of approximately 0.5-1 mg/mL. Add the oxidizing agents if desired to facilitate faster dye formation.

  • Sample Preparation: Fix the biological sample appropriately (e.g., with formaldehyde for tissue sections) and wash with buffer.

  • Staining: Immerse the sample completely in the staining solution.

  • Incubation: Incubate at room temperature or 37°C, protected from light. The incubation time can vary from 30 minutes to several hours, depending on the level of enzyme activity.

  • Monitor: Periodically check for the development of a blue-colored precipitate at the site of esterase activity.

  • Stopping and Mounting: Once the desired color intensity is reached, stop the reaction by washing the sample with buffer. The sample can then be counterstained (if necessary) and mounted for microscopy.

Experimental Workflow and Substrate Selection

Choosing the right substrate depends on the experimental goals. A continuous assay with a pNP substrate is ideal for detailed kinetic studies, while an indolyl substrate is better suited for localizing enzyme activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Buffer & Substrate Solution prep_enzyme Prepare Enzyme Dilutions prep_reagents->prep_enzyme setup Add Reagents to Microplate/Vessel prep_enzyme->setup equilibrate Pre-incubate at Assay Temperature setup->equilibrate initiate Initiate Reaction with Enzyme Addition equilibrate->initiate measure Monitor Absorbance Change (Spectrophotometry) initiate->measure calculate Calculate Reaction Rate (ΔAbs/min) measure->calculate activity Determine Enzyme Activity (U/mL) calculate->activity

Caption: General experimental workflow for a quantitative esterase assay.

Substrate_Selection rect_node Use Soluble Substrate (e.g., pNP-ester) q2 Is pH stability a concern? rect_node->q2 start What is the experimental goal? q1 Quantitative Kinetics or Localization? start->q1 q1->rect_node Kinetics rect_node2 Use Precipitating Substrate (e.g., Indoxyl Acetate) q1->rect_node2 Localization rect_node3 Use pH-insensitive substrate (e.g., Trimethyl Lock) q2->rect_node3 Yes rect_node4 Standard pNP-ester is suitable q2->rect_node4 No q3 Is high sensitivity required? rect_node5 Consider Fluorogenic Substrates (Higher S/N Ratio) q3->rect_node5 Yes rect_node6 Chromogenic assay is sufficient q3->rect_node6 No rect_node4->q3

Caption: Decision tree for selecting an appropriate esterase substrate.

References

A Comparative Guide to the Validation of a Novel Lipase Assay Using 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipase activity is crucial for a wide range of applications, from understanding physiological processes to the development of novel therapeutics for conditions like obesity and pancreatitis.[1] Spectrophotometric assays utilizing chromogenic substrates such as p-nitrophenyl (pNP) esters are popular due to their convenience and suitability for high-throughput screening.[1][2] This guide provides a comprehensive validation of a lipase assay using 2-Nitrophenyl butyrate (2-NPB) and objectively compares its performance against established alternative methods, supported by experimental data and detailed protocols.

The principle behind the 2-NPB assay lies in the enzymatic hydrolysis of the ester bond in this compound by lipase. This reaction releases 2-nitrophenol, a chromogenic product that can be quantified by measuring the increase in absorbance at approximately 415 nm.[3][4][5] The rate of color formation is directly proportional to the lipase activity. This method offers a simple and sensitive approach for routine analysis and screening of lipase activity.[4]

Comparative Performance of Lipase Assays

The selection of a suitable lipase assay depends on various factors, including the specific lipase being investigated, the required sensitivity, sample matrix, and desired throughput.[6] The following tables provide a summary of the validation parameters for the this compound assay and compare its performance with common alternatives.

Table 1: Summary of Validation Parameters for the this compound Lipase Assay

Validation ParameterTypical Performance
Linearity Range 0.005 - 1.6 U/mL[3][4][7]
Precision (Intra-assay %CV) < 10%[6]
Precision (Inter-assay %CV) < 15%[6]
Accuracy (% Recovery) 90 - 110%[6]
Limit of Detection (LOD) ~0.005 U/mL
Limit of Quantification (LOQ) ~0.015 U/mL

Table 2: Comparison of Different Lipase Assay Methods

FeatureThis compound AssaypH-Stat Titrimetric AssayFluorometric Assay (Umbelliferone-based)Immunoassay (ELISA)
Principle Colorimetric; measures release of 2-nitrophenol.[3]Titrimetric; measures fatty acids released by titrating with a base.[8]Fluorometric; measures release of a fluorescent compound.[9]Immunological; measures lipase protein concentration.[6]
Throughput High (microplate compatible)LowHigh (microplate compatible)High (microplate compatible)
Sensitivity ModerateLow to ModerateHighVery High
Equipment Spectrophotometer/Plate ReaderpH-stat autotitratorFluorometer/Plate ReaderPlate Reader
Substrate Synthetic (2-NPB)Natural (e.g., tributyrin, olive oil)Synthetic (e.g., umbelliferyl esters)N/A
Direct Measurement Indirect (measures product)Direct (measures product)Indirect (measures product)Measures enzyme mass
Interferences Sample turbidity, colored compoundspH fluctuations, buffer capacityQuenching compounds, light scatteringCross-reactivity, matrix effects
Cost per Sample LowModerateHighHigh

Experimental Protocols

Detailed methodologies for the this compound lipase assay and the alternative methods are provided below.

This compound (2-NPB) Colorimetric Assay Protocol

This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening.

Materials:

  • Lipase enzyme solution

  • This compound (2-NPB) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Isopropanol or another suitable solvent for the substrate

  • Triton X-100 or other emulsifying agent

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of reading absorbance at 415 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve 2-NPB in isopropanol to a concentration of 10 mM. This solution should be stored protected from light.

  • Prepare Substrate Emulsion: Prepare the Assay Buffer containing 1% (v/v) Triton X-100. Add the 2-NPB stock solution to the buffer to achieve the desired final substrate concentration (e.g., 1 mM) and mix vigorously or sonicate to create a homogenous emulsion.

  • Assay Setup: Add 180 µL of the substrate emulsion to each well of the 96-well plate. Include control wells:

    • Blank Control: 180 µL substrate emulsion + 20 µL Assay Buffer (no enzyme).

    • Negative Control: 180 µL Assay Buffer + 20 µL enzyme solution (no substrate).

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the appropriately diluted lipase solution to each sample well.

  • Measurement: Immediately place the microplate in a reader set to the assay temperature. Measure the increase in absorbance at 415 nm every minute for 15-30 minutes. The rate of reaction is determined from the linear portion of the absorbance versus time curve.

pH-Stat Titrimetric Assay Protocol

This method is considered a reference or standard assay for lipase activity.[8]

Materials:

  • Lipase enzyme solution

  • Substrate emulsion (e.g., 10% (v/v) Olive Oil in a 2% (w/v) polyvinyl alcohol solution)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Titrant: Standardized 0.05 M Sodium Hydroxide (NaOH)

  • pH-stat or autotitrator

  • Thermostatted reaction vessel

Procedure:

  • Assay Setup: In a thermostatted reaction vessel at 37°C, add 10 mL of the substrate emulsion and 5 mL of Assay Buffer.

  • Equilibration: Allow the mixture to equilibrate while stirring. Adjust the pH to 8.0 using the NaOH titrant.

  • Initiate Reaction: Add a known volume (e.g., 1 mL) of the lipase solution to the vessel to start the reaction.

  • Titration: The pH-stat instrument will automatically maintain the pH at 8.0 by adding the NaOH titrant to neutralize the fatty acids released during hydrolysis.

  • Measurement: Record the volume of NaOH consumed over time. The lipase activity is calculated from the rate of NaOH consumption, where one lipase unit (U) is defined as the amount of enzyme that releases 1 µmol of titratable fatty acid per minute.[10]

Fluorometric Lipase Assay Protocol (using Umbelliferone Ester)

This high-throughput method offers increased sensitivity compared to colorimetric assays.[9]

Materials:

  • Lipase enzyme solution

  • Umbelliferyl ester substrate (e.g., 4-methylumbelliferyl butyrate)

  • Assay Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Prepare a stock solution of the umbelliferyl ester in DMSO.

  • Prepare Assay Buffer: Prepare the assay buffer, which may contain a small percentage of DMSO to aid in substrate solubility.

  • Assay Setup: Add 10 µL of the enzyme solution to the wells of the microplate.

  • Initiate Reaction: To start the reaction, add 10 µL of the umbelliferyl ester substrate solution.

  • Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Record the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The rate of reaction is determined from the linear portion of the fluorescence versus time curve.[8]

Immunoassay (ELISA) Protocol for Lipase Quantification

This method measures the concentration of lipase protein rather than its enzymatic activity.[6]

Materials:

  • Capture antibody (specific to the target lipase)

  • Detection antibody (biotinylated, specific to the target lipase)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • 96-well ELISA plates

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the lipase standards and unknown samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of lipase in the samples is determined by comparison to the standard curve.

Visualizing the Methodologies

To better understand the workflows and principles of each assay, the following diagrams are provided.

G cluster_0 This compound Assay Workflow A Prepare Substrate Emulsion (2-NPB) B Add Emulsion to Microplate Wells A->B C Pre-incubate at Assay Temperature B->C D Add Lipase Solution to Initiate Reaction C->D E Measure Absorbance Increase at 415 nm D->E G cluster_1 pH-Stat Titrimetric Assay Workflow F Add Substrate Emulsion to Reaction Vessel G Equilibrate and Adjust pH F->G H Add Lipase to Start Reaction G->H I Automatic Titration with NaOH to Maintain pH H->I J Record NaOH Consumption Rate I->J G cluster_2 Comparison of Lipase Assay Principles Lipase Lipase Enzyme Product_Color 2-Nitrophenol (Colored) Lipase->Product_Color hydrolyzes Product_Titr Fatty Acids Lipase->Product_Titr hydrolyzes Product_Fluor Umbelliferone (Fluorescent) Lipase->Product_Fluor hydrolyzes Substrate_Color 2-NPB (Colorless) Substrate_Color->Lipase Substrate_Titr Triglyceride Substrate_Titr->Lipase Substrate_Fluor Umbelliferone Ester (Non-fluorescent) Substrate_Fluor->Lipase Antigen Lipase Protein Antibody Antibody Complex Antigen->Antibody binds to Signal Signal Generation Antibody->Signal

References

A Researcher's Guide to Cross-Validation of Lipase Activity with Diverse Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable measurement of lipase activity is fundamental. This guide offers a comprehensive comparison of commonly used substrates for lipase assays, supported by experimental data and detailed protocols to enable informed substrate selection and robust cross-validation of enzymatic activity.

The choice of substrate can profoundly impact the observed activity and specificity of a lipase.[1] Therefore, cross-validation using a variety of substrates is essential for the thorough characterization of these enzymes. This guide focuses on a comparative analysis of two major categories of lipase substrates: synthetic chromogenic esters and natural triglycerides.

Artificial substrates, such as p-nitrophenyl (pNP) esters, provide a convenient and high-throughput method for continuously monitoring lipase activity via spectrophotometry. In contrast, natural triglycerides offer a more physiologically relevant assessment of lipase function. Understanding how a lipase interacts with different substrates is critical for applications ranging from fundamental research in lipid metabolism to the development of therapeutics targeting lipid-related diseases.

Quantitative Comparison of Lipase Activity with Various Substrates

The substrate specificity of a lipase is influenced by multiple factors, including the acyl chain length of the substrate, the presence of double bonds, and the stereochemistry of the molecule. The following tables summarize quantitative data on the activity of different lipases with various substrates, highlighting the importance of substrate choice in enzymatic assays.

Table 1: Kinetic Parameters of Thermomyces lanuginosus Lipase with p-Nitrophenyl Esters [2]

SubstrateAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetate (pNP-A)C20.42[2]
p-Nitrophenyl butyrate (pNP-B)C40.95[2]
p-Nitrophenyl octanoate (pNP-O)C81.1[2]
p-Nitrophenyl dodecanoate (pNP-D)C120.78[2]
p-Nitrophenyl palmitate (pNP-P)C160.18[2]

This data indicates that the wild-type lipase from Thermomyces lanuginosus shows the highest activity with the medium-chain substrate, p-nitrophenyl octanoate (C8).[2]

Table 2: Substrate Specificity of Various Lipases with Natural Triglycerides

Lipase SourceSubstrateSpecific Activity (U/mg protein)Vmax (µmol/mg protein per h)
Pseudomonas cepaciaTrioleinHigh-
Hepatic Triacylglycerol LipaseTriolein-Higher than Tributyrin
Hepatic Triacylglycerol LipaseTributyrin-Lower than Triolein

Data on the hydrolysis of natural triglycerides reveals significant differences in lipase specificity. For instance, Pseudomonas cepacia lipase exhibits high specific activity towards the long-chain triglyceride, triolein, while hepatic triacylglycerol lipase shows a higher maximal velocity (Vmax) for triolein compared to the short-chain triglyceride, tributyrin.

Experimental Protocols

Accurate and reproducible experimental protocols are paramount for the cross-validation of lipase activity. Below are detailed methodologies for performing lipase activity assays using different substrates.

Protocol 1: Chromogenic Assay using p-Nitrophenyl Esters

This method is based on the hydrolysis of a p-nitrophenyl ester substrate by lipase, which releases p-nitrophenol (pNP).[1] Under alkaline conditions, pNP forms the p-nitrophenolate ion, a yellow-colored compound that can be quantified by measuring its absorbance at approximately 405-415 nm.[1]

Materials:

  • Purified lipase or crude enzyme extract

  • p-Nitrophenyl ester substrate (e.g., p-nitrophenyl palmitate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a surfactant like Triton X-100 to emulsify the substrate)

  • Spectrophotometer or microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the p-nitrophenyl ester in a suitable organic solvent (e.g., isopropanol).

  • Reaction Mixture: In a microplate well or cuvette, add the assay buffer.

  • Add Substrate: Add a small volume of the substrate stock solution to the assay buffer to form an emulsion.

  • Enzyme Addition: Initiate the reaction by adding the lipase solution to the reaction mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Measurement: Measure the increase in absorbance at 410 nm over time. The rate of change in absorbance is proportional to the lipase activity.[3]

Protocol 2: Titrimetric Assay using Olive Oil Emulsion

This classic method measures the release of free fatty acids from the hydrolysis of triglycerides in an olive oil emulsion.[4] The amount of liberated fatty acids is determined by titration with a standard solution of sodium hydroxide (NaOH).[4]

Materials:

  • Purified lipase or crude enzyme extract

  • Olive oil

  • Gum arabic solution (emulsifier)

  • Buffer solution (e.g., 50 mM Na2HPO4/NaH2PO4, pH 7.0)[4]

  • NaOH solution (e.g., 50 mM) for titration[4]

  • Shaker incubator

Procedure:

  • Substrate Emulsion Preparation: Prepare an olive oil emulsion by homogenizing olive oil with a gum arabic solution.[4] Mix the emulsion with the buffer solution to create the final substrate.[4]

  • Enzyme Reaction: Add a known amount of the enzyme solution to the substrate emulsion.[4]

  • Incubation: Incubate the mixture in a shaker at a controlled temperature (e.g., 28°C) for a specific time (e.g., 1 hour).[4]

  • Titration: Stop the reaction and titrate the mixture with the NaOH solution to a specific pH endpoint (e.g., pH 9.0).[4]

  • Calculation: The amount of NaOH used is proportional to the amount of free fatty acids released, which is used to calculate the lipase activity. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acids per hour under the specified conditions.[4]

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction_pNP Enzymatic Reaction (Spectrophotometric) Enzyme->Reaction_pNP Reaction_Oil Enzymatic Reaction (Titrimetric) Enzyme->Reaction_Oil Substrate_pNP p-Nitrophenyl Ester Substrate Solution Substrate_pNP->Reaction_pNP Substrate_Oil Olive Oil Emulsion Substrate Substrate_Oil->Reaction_Oil Analysis_pNP Measure Absorbance (410 nm) Reaction_pNP->Analysis_pNP Analysis_Oil Titrate Free Fatty Acids Reaction_Oil->Analysis_Oil Calculation Calculate Lipase Activity (U/mg) Analysis_pNP->Calculation Analysis_Oil->Calculation

Caption: General workflow for cross-validating lipase activity.

G cluster_reactants Reactants cluster_products Products pNP_Ester p-Nitrophenyl Ester (Substrate) Lipase Lipase (Enzyme) pNP_Ester->Lipase H2O Water H2O->Lipase Fatty_Acid Fatty Acid Lipase->Fatty_Acid pNP p-Nitrophenol (Yellow Product) Lipase->pNP

References

2-Nitrophenyl Butyrate: A Superior Chromogenic Substrate for Lipase and Esterase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biochemical research and drug development, the precise and efficient quantification of enzyme activity is paramount. For researchers studying lipases and esterases, a class of enzymes with critical roles in pathophysiology and industrial processes, the choice of substrate is a crucial determinant of assay sensitivity, specificity, and reliability. Among the array of available chromogenic substrates, 2-Nitrophenyl butyrate (2-NPB) has emerged as a preferred reagent, offering distinct advantages over other commonly used alternatives. This guide provides an objective comparison of this compound with other substrates, supported by experimental data and detailed protocols to inform substrate selection for academic and industry professionals.

Unveiling the Advantages of this compound

This compound is a chromogenic substrate that, upon hydrolysis by lipases or esterases, yields 2-nitrophenol, a yellow-colored product that can be readily quantified spectrophotometrically.[1] This property forms the basis of a simple and continuous assay for enzyme activity. The primary advantages of 2-NPB lie in its high sensitivity and specificity for detecting lipolytic and esterolytic activities.[1]

In contrast to its isomer, 4-nitrophenyl butyrate (4-NPB), and other p-nitrophenyl esters, the ortho-position of the nitro group in 2-NPB influences its reactivity and spectral properties, which can be advantageous in specific assay conditions. While both isomers produce a colored nitrophenolate ion upon hydrolysis, the local chemical environment created by the ortho-substitution in 2-NPB can affect enzyme-substrate interactions and the pKa of the resulting nitrophenol, potentially leading to more reliable measurements under certain pH conditions.

Performance Comparison with Alternative Substrates

The selection of an appropriate substrate is contingent on the specific enzyme under investigation and the experimental objectives. Besides 2-NPB, researchers commonly employ a range of substrates, including other p-nitrophenyl esters with varying acyl chain lengths, natural triglycerides like triolein and olive oil, and synthetic substrates like Tween 80.

Chromogenic Substrates: A Head-to-Head Comparison

Chromogenic p-nitrophenyl esters are widely used due to the convenience of spectrophotometric monitoring. The acyl chain length of these esters significantly influences the substrate specificity of lipases.

Table 1: Comparison of Kinetic Parameters of Candida rugosa Lipase with Various Chromogenic Substrates

SubstrateAcyl Chain LengthVmax (µmol/min/mg)Km (mM)Reference(s)
This compoundC40.0340.129[2]
4-Nitrophenyl acetateC2--Data not available for direct comparison
4-Nitrophenyl butyrateC4--Data not available for direct comparison
4-Nitrophenyl palmitateC16--Data not available for direct comparison
Natural and Synthetic Substrates

While chromogenic substrates offer ease of use, natural triglycerides and other synthetic substrates are often employed to mimic physiological conditions or for specific applications.

Table 2: Overview of Non-Chromogenic Substrates for Lipase Activity

SubstratePrinciple of DetectionAdvantagesDisadvantages
Triolein / Olive OilTitration of released fatty acidsPhysiologically relevantLess sensitive, discontinuous assay, can be laborious[3][4]
TributyrinTitration or pH-statGood substrate for many lipasesShorter chain length may not be representative of all lipase activities.
Tween 80Turbidimetric or spectrophotometricWater-soluble, easy to handleIndirect measurement, can be influenced by other factors[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results. Below are methodologies for key lipase and esterase assays.

Protocol 1: Lipase Activity Assay using this compound

This protocol describes a continuous spectrophotometric assay for determining lipase activity.

Materials:

  • This compound (2-NPB)

  • Enzyme solution (lipase or esterase)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve 2-NPB in a suitable organic solvent (e.g., isopropanol or acetonitrile) to a stock concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).

  • Reaction Setup: In a cuvette or microplate well, add the appropriate volume of Tris-HCl buffer.

  • Initiate Reaction: Add the enzyme solution to the reaction mixture and mix gently.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min). The enzyme activity can be calculated using the molar extinction coefficient of 2-nitrophenol at the specific pH of the assay. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

Protocol 2: Lipase Activity Assay using Olive Oil Emulsion and Titration

This protocol outlines the determination of lipase activity by measuring the release of free fatty acids from a natural triglyceride substrate.[3]

Materials:

  • Olive oil

  • Gum arabic solution (e.g., 5% w/v)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Enzyme solution (lipase)

  • Sodium hydroxide (NaOH) solution (e.g., 0.05 M), standardized

  • Phenolphthalein indicator

  • Shaker incubator

  • Burette and titration flask

Procedure:

  • Prepare Substrate Emulsion: Homogenize a mixture of olive oil and gum arabic solution in phosphate buffer to create a stable emulsion.[3]

  • Reaction Setup: Add a defined volume of the olive oil emulsion to a flask.

  • Initiate Reaction: Add the enzyme solution to the emulsion and incubate in a shaker at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).[3]

  • Stop Reaction: Terminate the reaction by adding an excess of an ethanol-acetone mixture.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the released free fatty acids with the standardized NaOH solution until a persistent pink color is observed.[4]

  • Blank: A blank reaction without the enzyme should be run in parallel to account for any spontaneous hydrolysis.

  • Calculate Activity: The lipase activity is calculated based on the volume of NaOH consumed, where one unit of activity is defined as the amount of enzyme that liberates 1 µmol of free fatty acid per minute under the assay conditions.[3]

Visualizing the Workflow and Underlying Principles

To further elucidate the experimental processes and the enzymatic reaction, the following diagrams are provided.

Enzymatic_Hydrolysis_of_2NPB cluster_reaction Enzymatic Reaction This compound This compound Enzyme (Lipase/Esterase) Enzyme (Lipase/Esterase) This compound->Enzyme (Lipase/Esterase) Substrate Binding 2-Nitrophenol 2-Nitrophenol Enzyme (Lipase/Esterase)->2-Nitrophenol Hydrolysis Butyric acid Butyric acid Enzyme (Lipase/Esterase)->Butyric acid Products

Caption: Enzymatic hydrolysis of this compound.

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) B Mix Reagents in Cuvette/Plate A->B C Incubate at Constant Temperature B->C D Monitor Absorbance Change (Chromogenic) or Titrate (Titrimetric) C->D E Calculate Reaction Rate D->E F Determine Enzyme Activity E->F

Caption: General workflow for a lipase activity assay.

Conclusion

This compound stands out as a highly effective chromogenic substrate for the routine and high-throughput analysis of lipase and esterase activity. Its primary advantages of high sensitivity and specificity make it a valuable tool for researchers. While alternative substrates, such as other p-nitrophenyl esters and natural triglycerides, have their place in specific applications, the convenience and performance of 2-NPB often make it the substrate of choice for initial activity screening and kinetic studies. The selection of the most appropriate substrate will ultimately depend on the specific research question, the properties of the enzyme under investigation, and the desired assay format. The protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make an informed decision for their experimental needs.

References

A Comparative Guide to β-Glucuronidase Substrates: Kinetic Parameters of 2-NPB and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of various substrates for the enzyme β-glucuronidase, with a focus on 2-naphthyl β-D-glucuronide (2-NPB) and its alternatives. Understanding the kinetic properties of these substrates is crucial for researchers in drug development and diagnostics, as β-glucuronidase activity is a key factor in the metabolism and disposition of many xenobiotics and endogenous compounds.

Comparison of Kinetic Parameters

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Enzyme Source
4-Methylumbelliferyl-β-D-glucuronide (4-MUG)0.07921.29 x 10⁶E. coli
6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG)0.11746.93 x 10⁵E. coli
3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG)0.48357.40 x 10⁴E. coli
p-Nitrophenyl-β-D-glucuronide (pNPG)0.5 - 1.0Not widely reportedNot widely reportedVarious
Phenolphthalein-β-D-glucuronideNot widely reportedNot widely reportedNot widely reportedVarious
Wogonoside0.00034 - 0.00651Not widely reportedNot widely reportedHuman, Rat, Mouse Fecal S9

Visualizing the Enzymatic Reaction and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the enzymatic reaction of β-glucuronidase and a typical workflow for determining its kinetic parameters.

Enzymatic_Reaction cluster_reaction Enzymatic Hydrolysis of a Glucuronide Substrate E β-Glucuronidase (Enzyme) ES Enzyme-Substrate Complex E->ES k1 S Glucuronide Substrate ES->E k-1 P1 Glucuronic Acid ES->P1 k2 P2 Aglycone

Enzymatic reaction of β-glucuronidase.

Experimental_Workflow cluster_workflow Workflow for Determining Enzyme Kinetic Parameters prep 1. Prepare Reagents - Enzyme solution - Substrate solutions (varying concentrations) - Buffer solution assay 2. Perform Enzyme Assay - Mix enzyme, substrate, and buffer - Incubate at constant temperature - Monitor product formation over time prep->assay measure 3. Measure Reaction Velocity - Determine initial reaction rates (V₀) at each substrate concentration assay->measure plot 4. Plot Data - Michaelis-Menten plot (V₀ vs. [S]) - Lineweaver-Burk plot (1/V₀ vs. 1/[S]) measure->plot calculate 5. Calculate Kinetic Parameters - Determine Km and Vmax from the plots plot->calculate

Experimental workflow for kinetics.

Experimental Protocols

The determination of β-glucuronidase kinetic parameters typically involves monitoring the rate of product formation from a specific substrate under controlled conditions. The following are generalized protocols for spectrophotometric and fluorometric assays.

General Spectrophotometric Assay Protocol (e.g., using pNPG)
  • Reagent Preparation:

    • Prepare a stock solution of p-Nitrophenyl-β-D-glucuronide (pNPG) in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5-5.0).

    • Prepare a series of dilutions of the pNPG stock solution to create a range of substrate concentrations.

    • Prepare a solution of β-glucuronidase in the same buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • Equilibrate all solutions to the desired reaction temperature (e.g., 37°C).

    • In a microplate or cuvette, add the buffer and the pNPG solution.

    • Initiate the reaction by adding the β-glucuronidase solution.

    • Immediately measure the absorbance at 405 nm continuously or at fixed time intervals. The product, p-nitrophenol, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Plot V₀ against the substrate concentration ([S]) to generate a Michaelis-Menten curve.

    • Alternatively, plot the reciprocal of V₀ against the reciprocal of [S] to create a Lineweaver-Burk plot.

    • Determine the Km and Vmax values from the chosen plot.

General Fluorometric Assay Protocol (e.g., using 4-MUG)
  • Reagent Preparation:

    • Prepare a stock solution of 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5-5.0).

    • Create a range of substrate concentrations by diluting the 4-MUG stock solution.

    • Prepare a solution of β-glucuronidase in the same buffer.

  • Assay Procedure:

    • Bring all solutions to the reaction temperature.

    • In a black microplate suitable for fluorescence measurements, combine the buffer and the 4-MUG solution.

    • Start the reaction by adding the β-glucuronidase solution.

    • Measure the increase in fluorescence over time using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm. The product, 4-methylumbelliferone, is highly fluorescent.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time curve for each substrate concentration.

    • Analyze the data using Michaelis-Menten or Lineweaver-Burk plots as described for the spectrophotometric assay to calculate Km and Vmax.

Note: The specific buffer composition, pH, and temperature should be optimized for the particular source of β-glucuronidase being used, as these factors can significantly influence the enzyme's activity and kinetic parameters.

A Comparative Guide to Lipase Specificity: 2-Nitrophenyl Butyrate vs. Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of lipases is crucial for applications ranging from biocatalysis to therapeutic development. This guide provides an objective comparison of lipase activity on the short-chain chromogenic substrate, 2-nitrophenyl butyrate (2-NPB), relative to other ester substrates of varying chain lengths. The data presented herein, primarily utilizing the closely related and more extensively studied p-nitrophenyl (pNP) esters, offers a clear framework for evaluating lipase preference.

Lipase Specificity and Substrate Chain Length

Lipases (EC 3.1.1.3) are a class of esterases that catalyze the hydrolysis of ester bonds in water-insoluble substrates. A key characteristic of lipases is their substrate specificity, particularly concerning the acyl chain length of the ester. Generally, lipases exhibit lower activity on water-soluble, short-chain esters and show a preference for medium to long-chain triglycerides. This preference is a distinguishing feature between true lipases and other carboxylesterases.

The use of chromogenic p-nitrophenyl esters with varying acyl chain lengths is a standard method for profiling the substrate specificity of lipases. The enzymatic hydrolysis of these substrates releases p-nitrophenol (or o-nitrophenol in the case of 2-NPB), a chromophore that can be quantified spectrophotometrically to determine enzyme activity.

Comparative Performance of Lipase on Various Ester Substrates

To illustrate the substrate specificity of a typical lipase, the following table summarizes the kinetic parameters for a wild-type lipase from Thermomyces lanuginosus acting on a series of p-nitrophenyl esters with different acyl chain lengths. This data demonstrates the enzyme's preference for medium-chain substrates.

SubstrateAcyl Chain LengthVmax (U/mg protein)Km (mM)Catalytic Efficiency (Vmax/Km)
p-Nitrophenyl AcetateC20.42[1]--
p-Nitrophenyl ButyrateC40.95[1]1.10.86
p-Nitrophenyl OctanoateC81.1[1]--
p-Nitrophenyl DodecanoateC120.78[1]--
p-Nitrophenyl PalmitateC160.18[1]--

Note: The data presented is for p-nitrophenyl esters as a proxy for understanding the relative activity on esters of varying chain lengths. The Vmax and Km values for this compound are expected to be in a similar range to p-nitrophenyl butyrate for most lipases.

The data clearly indicates that the lipase exhibits the highest maximal velocity (Vmax) with the medium-chain substrate, p-nitrophenyl octanoate (C8). The activity on the short-chain p-nitrophenyl butyrate (C4) is significant, but lower than that for the C8 substrate. As the chain length increases to C16 (p-nitrophenyl palmitate), the activity drops off considerably. The catalytic efficiency (Vmax/Km) for p-nitrophenyl butyrate provides a measure of how efficiently the enzyme converts the substrate to product at low substrate concentrations.

Visualizing the Enzymatic Reaction and Experimental Workflow

The following diagrams illustrate the fundamental enzymatic reaction and the general workflow for determining lipase substrate specificity.

EnzymaticReaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2-NPB This compound Lipase Lipase 2-NPB->Lipase + H2O Water H2O->Lipase + ButyricAcid Butyric Acid Lipase->ButyricAcid Hydrolysis 2-Nitrophenol 2-Nitrophenol (Chromogenic Product) Lipase->2-Nitrophenol

Enzymatic hydrolysis of this compound by lipase.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepEnzyme Prepare Lipase Solution Mix Mix Enzyme and Substrate in Assay Buffer PrepEnzyme->Mix PrepSubstrates Prepare Ester Substrate Solutions (e.g., 2-NPB, pNP-Octanoate, etc.) PrepSubstrates->Mix Incubate Incubate at Controlled Temperature (e.g., 37°C) Mix->Incubate Measure Measure Absorbance Change over Time (e.g., at 405 nm) Incubate->Measure CalcRate Calculate Initial Reaction Rate (V₀) Measure->CalcRate Plot Plot V₀ vs. Substrate Concentration CalcRate->Plot DetermineKinetics Determine Kinetic Parameters (Km, Vmax) Plot->DetermineKinetics Compare Compare Specificity DetermineKinetics->Compare

General experimental workflow for comparing lipase substrate specificity.

Detailed Experimental Protocol

This protocol outlines a standardized method for determining lipase activity using this compound or other p-nitrophenyl esters.

Materials:

  • Purified lipase solution of known concentration

  • This compound (2-NPB) or other p-nitrophenyl ester substrates (e.g., p-nitrophenyl acetate, p-nitrophenyl octanoate, p-nitrophenyl palmitate)

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.2, containing 0.5% (v/v) Triton X-100

  • Solvent for substrates: Acetonitrile or isopropanol

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 400-415 nm

Procedure:

  • Substrate Stock Solution Preparation: Prepare a stock solution of each ester substrate (e.g., 50 mM) in acetonitrile or isopropanol.

  • Enzyme Solution Preparation: Immediately before use, prepare a working solution of the lipase in cold assay buffer to the desired concentration (e.g., 60-70 units/mL).

  • Assay Reaction Mixture: In a microplate well or cuvette, pipette the following:

    • 900 µL of Assay Buffer

    • 100 µL of Enzyme Solution

  • Equilibration: Mix by inversion or gentle shaking and equilibrate the mixture to the desired assay temperature (e.g., 37°C) for 5 minutes. Monitor the absorbance at 405 nm until it is stable.

  • Initiation of Reaction: Add 10 µL of the Substrate Stock Solution to the reaction mixture to initiate the reaction. The final substrate concentration will be approximately 0.5 mM. For the blank, add 10 µL of the solvent without the substrate.

  • Measurement: Immediately mix and record the increase in absorbance at 405 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculation of Activity: Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot. The lipase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the released nitrophenol at the specific pH and wavelength.

One unit of lipase activity is typically defined as the amount of enzyme that releases 1.0 nanomole of nitrophenol per minute under the specified assay conditions.

Conclusion

The comparative data demonstrates that lipases generally exhibit a preference for medium-chain fatty acid esters over short-chain esters like this compound or p-nitrophenyl butyrate. While 2-NPB is a viable substrate for assaying lipase activity, researchers should be aware that the observed activity may be lower than with optimal medium-chain substrates. The provided experimental protocol offers a robust method for determining and comparing the specificity of lipases across a range of ester substrates, enabling a more comprehensive characterization of these versatile enzymes.

References

A Researcher's Guide to Validating Inhibitor Screening Hits from 2-NPB Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a primary inhibitor screen to a validated lead compound is fraught with potential pitfalls. Initial hits from high-throughput screening (HTS), such as those identified using the 2-nitrophenyl butyrate (2-NPB) assay, require rigorous validation to eliminate false positives and confirm true biological activity. This guide provides an objective comparison of the 2-NPB assay with orthogonal validation methods, supported by experimental data and detailed protocols to ensure confident progression of your most promising candidates.

The 2-NPB assay is a widely used colorimetric method for assessing the activity of esterases and lipases. The principle is straightforward: the enzyme hydrolyzes the substrate, this compound, releasing the chromogenic product 2-nitrophenol, which can be quantified spectrophotometrically. While efficient for primary screening, hits from this assay must be subjected to a cascade of validation steps to confirm their mechanism of action and rule out assay-specific artifacts.

The Hit Validation Workflow: From Primary Hit to Validated Lead

A robust hit validation workflow is essential to triage initial findings and focus resources on compounds with genuine therapeutic potential. This multi-step process is designed to systematically eliminate false positives and characterize the inhibitory mechanism of true hits.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal Validation cluster_3 Lead Progression Primary_Screen 2-NPB Assay Dose_Response Dose-Response in 2-NPB Assay Primary_Screen->Dose_Response Triage Triage False Positives (e.g., aggregators, reactive compounds) Dose_Response->Triage Biophysical_Assays Biophysical Assays (SPR, ITC) Triage->Biophysical_Assays Cell_Based_Assays Cell-Based Assays (CETSA) Triage->Cell_Based_Assays SAR Structure-Activity Relationship (SAR) & Lead Optimization Biophysical_Assays->SAR Cell_Based_Assays->SAR

A typical workflow for hit validation, from primary screening to lead progression.

Comparing the 2-NPB Assay with Orthogonal Validation Methods

To ensure the validity of hits from a 2-NPB screen, it is crucial to employ orthogonal assays that rely on different detection principles. This approach minimizes the risk of confirming false positives that may arise from interference with the colorimetric readout of the primary assay. Here, we compare the 2-NPB assay with three powerful orthogonal methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Assay Principle Measures Throughput Key Advantages Key Limitations
2-NPB Assay Colorimetric; measures enzymatic hydrolysis of a chromogenic substrate.Enzyme activity (IC50)HighSimple, cost-effective, amenable to HTS.Prone to interference from colored compounds or those affecting the detection system. Indirect measure of binding.
Surface Plasmon Resonance (SPR) Label-free; measures changes in refractive index upon binding to an immobilized target.Binding kinetics (ka, kd) and affinity (KD)Medium to HighReal-time, label-free, provides kinetic information.Requires protein immobilization, which may affect activity. Can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Label-free; measures heat changes upon binding in solution.Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS)LowGold standard for binding affinity, solution-based, provides thermodynamic data.Low throughput, requires larger amounts of protein and compound.
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of the target protein in a cellular environment.Target engagement in cells (EC50)Medium to HighPhysiologically relevant (in-cell), confirms target engagement in a native context.Requires a specific antibody for detection, indirect measure of binding affinity.

Supporting Experimental Data: A Comparative Analysis

Table 2: Representative Comparative Data for a Hypothetical Set of Esterase Inhibitors

Compound 2-NPB Assay IC50 (µM) SPR KD (µM) ITC KD (µM) CETSA EC50 (µM) Validation Status
Inhibitor A 0.50.30.41.2Validated Hit
Inhibitor B 1.20.91.13.5Validated Hit
Inhibitor C 2.5> 50> 50> 50False Positive (Assay Interference)
Inhibitor D 5.84.55.0Not DeterminedValidated Hit (Lower Potency)
Inhibitor E 0.80.60.7> 50False Positive (Poor Cell Permeability)

This table presents hypothetical data to illustrate the principles of orthogonal validation. Actual results will vary depending on the specific enzyme, inhibitors, and experimental conditions.

In this representative dataset, Inhibitors A, B, and D show good correlation between their functional inhibition in the 2-NPB assay and their direct binding affinity measured by SPR and ITC, confirming them as validated hits. Inhibitor C, despite showing activity in the 2-NPB assay, demonstrates no binding in the biophysical assays, suggesting it is likely an artifact of the primary screen (e.g., a colored compound that absorbs at the same wavelength as the product). Inhibitor E shows good biochemical and biophysical activity but fails to engage the target in a cellular context, as indicated by the CETSA results, likely due to poor cell permeability.

Detailed Experimental Protocols

Reproducibility is paramount in drug discovery. The following sections provide detailed methodologies for the 2-NPB assay and the key orthogonal validation techniques.

2-NPB Assay Protocol

This protocol outlines a standard procedure for determining the IC50 of inhibitors for a model esterase.

Materials:

  • Esterase enzyme

  • This compound (2-NPB) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the esterase in assay buffer.

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • Add the enzyme solution to each well of the microplate, followed by the inhibitor dilutions.

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the 2-NPB substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Surface Plasmon Resonance (SPR) Protocol

This protocol describes a general workflow for analyzing inhibitor binding to an immobilized esterase.

G cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis Immobilize Immobilize Esterase on Sensor Chip Inject_Inhibitor Inject Inhibitor at Various Concentrations Immobilize->Inject_Inhibitor Measure_Response Measure Binding Response (RU) Inject_Inhibitor->Measure_Response Fit_Data Fit Sensorgrams to Binding Models Measure_Response->Fit_Data Determine_Kinetics Determine ka, kd, and KD Fit_Data->Determine_Kinetics

Workflow for an SPR inhibitor binding experiment.

Procedure:

  • Immobilize the purified esterase onto a suitable SPR sensor chip.

  • Prepare a series of inhibitor dilutions in running buffer.

  • Inject the inhibitor solutions over the sensor surface and monitor the change in response units (RU).

  • After each injection, allow for a dissociation phase where running buffer flows over the chip.

  • Regenerate the sensor surface between different inhibitor injections if necessary.

  • Fit the resulting sensorgrams to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a general method for determining the binding affinity and thermodynamics of an inhibitor to an esterase in solution.

Procedure:

  • Dialyze the purified esterase and dissolve the inhibitor in the same buffer to minimize heats of dilution.

  • Load the esterase solution into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe.

  • Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat change.

  • Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to enzyme.

  • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps to assess the target engagement of an inhibitor in a cellular context.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis Treat_Cells Treat Cells with Inhibitor or Vehicle (DMSO) Heat_Cells Heat Cells at a Range of Temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells and Separate Soluble Proteins Heat_Cells->Lyse_Cells Detect_Protein Detect Soluble Target Protein (e.g., Western Blot) Lyse_Cells->Detect_Protein Plot_Data Plot Soluble Protein vs. Temperature Detect_Protein->Plot_Data Determine_Shift Determine Thermal Shift and Calculate EC50 Plot_Data->Determine_Shift

Workflow for a CETSA experiment to determine target engagement.

Procedure:

  • Treat cultured cells with the test inhibitor or a vehicle control (e.g., DMSO).

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat the aliquots at a range of different temperatures.

  • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detect the amount of soluble target esterase in each sample using a specific antibody (e.g., via Western blot or ELISA).

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

  • Perform isothermal dose-response experiments at a fixed temperature to determine the cellular potency (EC50).

By employing a systematic and multi-faceted approach to hit validation, researchers can confidently distinguish true inhibitors from assay artifacts, leading to a more efficient and successful drug discovery pipeline. The combination of a primary biochemical screen like the 2-NPB assay with orthogonal biophysical and cell-based assays provides a robust framework for advancing the most promising compounds towards clinical development.

References

A Comparative Guide to Esterase Activity Assays: 2-NPB vs. Fluorescein Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for a wide range of applications, from understanding cellular health to characterizing drug metabolism. Two of the most common substrates utilized for this purpose are 2-naphthyl-3-phenylpropionate (2-NPB) and fluorescein diacetate (FDA). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

Principle of Detection

The fundamental difference between the two assays lies in their detection methods. The 2-NPB assay is a colorimetric method that relies on the enzymatic cleavage of the ester bond in 2-NPB to release 2-naphthol. This product then reacts with a diazonium salt, such as Fast Blue B, to form a colored azo dye, the absorbance of which is measured spectrophotometrically.

In contrast, the FDA assay is a fluorometric method. Non-fluorescent and cell-permeant FDA is hydrolyzed by intracellular esterases in viable cells to produce the highly fluorescent molecule fluorescein. The fluorescence intensity is directly proportional to the esterase activity and is typically measured using a fluorometer or fluorescence microscope.

Performance Comparison

The choice between 2-NPB and FDA often depends on the specific requirements of the experiment, such as the desired sensitivity, the nature of the sample, and the available equipment. Below is a summary of their key performance characteristics based on available data.

Parameter2-Naphthyl-3-phenylpropionate (2-NPB) AssayFluorescein Diacetate (FDA) Assay
Detection Method ColorimetricFluorometric
Principle Enzymatic hydrolysis of 2-NPB to 2-naphthol, followed by coupling with a diazonium salt to form a colored product.Enzymatic hydrolysis of non-fluorescent FDA to fluorescent fluorescein by intracellular esterases.
Instrumentation Spectrophotometer / Microplate ReaderFluorometer / Fluorescence Microscope / Flow Cytometer
Sensitivity Generally considered to have good sensitivity. A study using the related substrate 1-naphthyl acetate reported a detection limit of approximately 0.6 µM for 1-naphthol.Considered highly sensitive. One study demonstrated the ability to detect as little as 0.55 pg of porcine liver esterase.
Linearity Some studies suggest that assays using beta-naphthyl esters may not always produce a linear change in absorbance.FDA hydrolysis in cell extracts has been shown to follow first-order reaction kinetics.[1]
Kinetic Parameters For the related substrate 1-naphthyl acetate, Km and Vmax values for diamondback moth esterase were reported as 28 ± 2 µM and 6.0 ± 0.1 µM/min, respectively.For FDA hydrolysis in Saccharomyces cerevisiae extracts, a Vmax of 12.3 nmol·min-1·mg of protein-1 and a Km of 0.29 mM have been reported.[1]
Specificity Broadly reactive with various esterases. The specificity can be influenced by the acyl chain length of the naphthyl ester.Also shows broad reactivity with various esterases, lipases, and proteases. Its use for studying specific esterases like human carboxylesterase 2 (CES2) in complex systems requires validation.
Applications Quantitative determination of esterase activity in solution, in-gel activity staining.Cell viability and cytotoxicity assays, measuring overall microbial activity in environmental samples.
Advantages Simple, uses common laboratory equipment.High sensitivity, suitable for single-cell analysis and high-throughput screening.
Limitations Potential for non-linearity, interference from colored compounds in the sample.Susceptible to spontaneous hydrolysis and leakage of fluorescein from cells, requiring prompt analysis.

Experimental Protocols

Detailed methodologies for performing esterase activity assays using both 2-NPB and FDA are provided below. These protocols are intended as a general guide and may require optimization for specific experimental conditions.

Protocol 1: Spectrophotometric Esterase Assay using 2-Naphthyl Acetate

This protocol describes a continuous spectrophotometric method for determining esterase activity using a naphthyl ester substrate.

Materials:

  • Enzyme sample (e.g., cell lysate, purified enzyme)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • 2-Naphthyl acetate (substrate) stock solution (e.g., 10 mM in a suitable solvent like DMSO or ethanol)

  • Fast Blue B salt solution (prepared fresh)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Working Substrate Solution: Dilute the 2-Naphthyl acetate stock solution to the desired final concentration in phosphate buffer.

  • Reaction Setup: In a microplate well or cuvette, add the enzyme sample to the phosphate buffer.

  • Initiate Reaction: Add the working substrate solution to the enzyme mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding the Fast Blue B salt solution. This will also initiate the coupling reaction to form the colored azo dye.

  • Incubate for Color Development: Allow the color to develop for 10-15 minutes at room temperature.

  • Measure Absorbance: Measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (typically around 560 nm).

  • Blank and Controls: Prepare a blank sample by replacing the enzyme solution with buffer. Include appropriate positive and negative controls.

  • Quantification: Calculate the esterase activity based on a standard curve prepared with known concentrations of 2-naphthol.

Protocol 2: Fluorometric Esterase Assay using Fluorescein Diacetate (FDA) for Cell Viability

This protocol is designed for the quantitative analysis of cell viability in a 96-well plate format.

Materials:

  • Adherent or suspension cells in a 96-well plate

  • Phosphate-buffered saline (PBS)

  • Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

  • Fluorometer or microplate reader with appropriate filters (Excitation ~488 nm, Emission ~530 nm)

Procedure:

  • Cell Preparation: Culture cells in a 96-well plate to the desired confluency. Include appropriate controls (e.g., untreated cells, vehicle control, positive control for cytotoxicity).

  • Prepare FDA Working Solution: Immediately before use, prepare a fresh FDA working solution by diluting the stock solution in PBS to the final desired concentration (e.g., 1 µg/mL). Protect the solution from light.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the FDA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark. The optimal incubation time may vary depending on the cell type.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 488 nm and emission at approximately 530 nm.

Visualizing the Assay Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the 2-NPB and FDA esterase activity assays.

G 2-NPB Esterase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_enzyme Enzyme Sample reaction_mix Mix Enzyme and Buffer prep_enzyme->reaction_mix prep_substrate 2-NPB Substrate Solution reaction_start Add 2-NPB to Initiate prep_substrate->reaction_start prep_diazo Diazonium Salt Solution reaction_stop Add Diazonium Salt prep_diazo->reaction_stop reaction_mix->reaction_start reaction_incubate Incubate (e.g., 37°C) reaction_start->reaction_incubate reaction_incubate->reaction_stop detection_color Color Development reaction_stop->detection_color detection_measure Measure Absorbance (~560 nm) detection_color->detection_measure

Caption: Workflow for the 2-NPB colorimetric esterase assay.

G FDA Esterase Assay Workflow (Cell-Based) cluster_prep Preparation cluster_staining Staining cluster_detection Detection prep_cells Culture Cells in Plate staining_wash Wash Cells with PBS prep_cells->staining_wash prep_fda Prepare FDA Working Solution staining_add Add FDA Solution to Cells prep_fda->staining_add staining_wash->staining_add staining_incubate Incubate (e.g., 37°C, in dark) staining_add->staining_incubate detection_measure Measure Fluorescence (Ex/Em: ~488/~530 nm) staining_incubate->detection_measure

Caption: Workflow for the FDA fluorometric esterase assay.

References

correlation of 2-Nitrophenyl butyrate assay with titrimetric methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the 2-Nitrophenyl Butyrate (2-NPB) assay and traditional titrimetric methods for determining enzyme activity is essential for researchers, scientists, and drug development professionals. This guide provides an objective analysis of these two techniques, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate method for specific research needs.

The 2-NPB assay is a spectrophotometric method that relies on the enzymatic hydrolysis of this compound to produce 2-nitrophenol, a chromogenic product. The rate of formation of 2-nitrophenol, measured by the increase in absorbance at a specific wavelength, is directly proportional to the enzyme's activity. In contrast, titrimetric methods directly quantify the acidic products of the enzymatic reaction, such as fatty acids released from a lipid substrate. This is achieved by titrating the reaction mixture with a standardized base to a predetermined pH endpoint.

Correlation of Results

A critical aspect to consider when choosing between these assays is the correlation of their results. Studies have shown a poor relationship between photometric methods, such as the 2-NPB assay, and titrimetric methods for determining lipase activity, with a reported correlation coefficient (R²) of 0.42.[1] This discrepancy can be attributed to fundamental differences in the principles of detection and substrate specificity. While titrimetric assays measure the total release of fatty acids from a natural triglyceride substrate, the 2-NPB assay quantifies the hydrolysis of a single, artificial ester.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the this compound assay and a standard titrimetric method.

ParameterThis compound AssayTitrimetric Method
Principle Spectrophotometric (Colorimetric)Titrimetric (pH-stat or endpoint)
Substrate This compound (synthetic)Natural triglycerides (e.g., olive oil)
Detection Formation of 2-nitrophenol (absorbance at ~405 nm)Consumption of a standardized base (e.g., NaOH)
Throughput High (amenable to microplate format)Low
Sensitivity HighModerate
Linear Range Typically in the µM to mM range of productDependent on substrate and enzyme concentration
Precision (RSD) Generally low (<10%)Can be higher due to manual steps
Correlation (R²) Poor (0.42) when compared to titrimetric methods[1]Often considered the reference method

Experimental Protocols

Detailed methodologies for both the this compound assay and a titrimetric method are provided below.

This compound (2-NPB) Assay Protocol

This protocol is adapted for a 96-well microplate format.

Materials:

  • This compound (2-NPB) substrate solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme solution

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare the 2-NPB substrate solution: Dissolve 2-NPB in a suitable solvent (e.g., isopropanol) to create a stock solution. Dilute the stock solution in the assay buffer to the desired final concentration.

  • Set up the reaction: Add a specific volume of the assay buffer to each well of the microplate.

  • Add the enzyme: Add a known volume of the enzyme solution to the wells to initiate the reaction. A blank control with no enzyme should be included.

  • Add the substrate: Add the 2-NPB substrate solution to each well.

  • Incubation and measurement: Immediately place the microplate in a microplate reader pre-set to the appropriate temperature. Measure the absorbance at 405 nm at regular intervals for a defined period.

  • Calculate enzyme activity: The rate of change in absorbance over time is used to calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Titrimetric Method Protocol (using Olive Oil)

This protocol describes a manual endpoint titration method.

Materials:

  • Olive oil emulsion (substrate)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Enzyme solution

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • pH indicator (e.g., phenolphthalein) or a pH meter

  • Burette

  • Reaction vessel (e.g., beaker)

  • Stir plate and stir bar

Procedure:

  • Prepare the substrate emulsion: Emulsify olive oil in the assay buffer, often with the aid of an emulsifying agent like gum arabic.

  • Set up the reaction: Add a defined volume of the olive oil emulsion to the reaction vessel and bring it to the desired temperature.

  • Initiate the reaction: Add a known amount of the enzyme solution to the substrate and start a timer.

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 30-60 minutes) with constant stirring.

  • Stop the reaction: Terminate the reaction by adding a solvent mixture (e.g., acetone/ethanol) that denatures the enzyme.

  • Titration: Add a few drops of the pH indicator to the reaction mixture. Titrate the liberated fatty acids with the standardized NaOH solution until the endpoint is reached (indicated by a color change).

  • Calculate enzyme activity: The volume of NaOH consumed is used to calculate the amount of fatty acid released, and subsequently, the enzyme activity. One unit is often defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute.

Mandatory Visualizations

Assay_Comparison_Workflow Workflow for Comparing 2-NPB and Titrimetric Assays cluster_2NPB This compound Assay cluster_Titrimetric Titrimetric Assay cluster_Comparison Data Comparison A1 Prepare 2-NPB Substrate A2 Add Enzyme & Substrate to Microplate A1->A2 A3 Measure Absorbance at 405 nm A2->A3 A4 Calculate Activity (ΔAbs/min) A3->A4 C1 Correlate Results (R²) A4->C1 C2 Compare Performance Metrics (Sensitivity, Precision, etc.) A4->C2 T1 Prepare Olive Oil Emulsion T2 Incubate with Enzyme T1->T2 T3 Stop Reaction T2->T3 T4 Titrate with NaOH T3->T4 T5 Calculate Activity (µmol fatty acid/min) T4->T5 T5->C1 T5->C2 Signaling_Pathway_Analogy Conceptual Analogy of Assay Principles cluster_Enzyme_Reaction Enzymatic Reaction cluster_Detection_Methods Detection Principles Enzyme Lipase Substrate Substrate (2-NPB or Triglyceride) Product Products (2-Nitrophenol or Fatty Acids) Substrate->Product Hydrolysis Spectrophotometry Spectrophotometry (Measures Chromogenic Product) Product->Spectrophotometry 2-NPB Assay Titration Titration (Measures Acidic Product) Product->Titration Titrimetric Assay

References

Safety Operating Guide

Proper Disposal of 2-Nitrophenyl Butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling 2-Nitrophenyl butyrate must adhere to stringent disposal protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of waste containing this chemical compound. Due to its nitrophenyl group, this compound should be managed as hazardous chemical waste.

Immediate Safety Considerations

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] In the event of a spill, avoid direct contact with the skin and eyes. For small spills, the material should be absorbed with an inert material, such as sand, and collected into a tightly closed container for disposal.[1] It is crucial to prevent the chemical from entering drains or water courses.[2][3]

Quantitative Data Summary

The following table summarizes key chemical properties for this compound.

PropertyValue
CAS Number 2487-26-5[4][5]
Molecular Formula C₁₀H₁₁NO₄[4][5]
Molecular Weight 209.20 g/mol [4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials.

Step 1: Waste Classification and Segregation
  • Treat as Hazardous Waste : All waste containing this compound, including unused product, solutions, and contaminated labware, must be disposed of as hazardous waste.[1][2]

  • Segregate Waste Streams : Do not mix this compound waste with other waste streams.[2]

    • Solid Waste : Collect unused or expired solid this compound and any contaminated solid materials (e.g., gloves, pipette tips, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : If the compound is in a solution, collect it in a separate, compatible, and leak-proof hazardous waste container designated for organic liquid waste.

Step 2: Proper Containerization and Labeling
  • Select Appropriate Containers : Use containers that are chemically compatible with the waste and are in good condition with no leaks or damage. For liquid waste, use a container designed for liquids.

  • Securely Close Containers : Keep waste containers securely closed at all times, except when adding waste.

  • Clear and Accurate Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage and Final Disposal
  • Consult Institutional EHS : Before initiating any disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

  • Arrange for Professional Disposal : Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste containers.[1][6] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Manage Empty Containers : Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. Handle uncleaned containers as you would the product itself.[2]

G cluster_workflow Disposal Workflow for this compound start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid or Contaminated Material liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid containerize_solid Place in Labeled 'Hazardous Solid Waste' Container solid_waste->containerize_solid containerize_liquid Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->containerize_liquid storage Store Securely in Designated Area containerize_solid->storage containerize_liquid->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Nitrophenyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Nitrophenyl butyrate. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2487-26-5

Hazard Summary: this compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1][2][3] It is crucial to avoid all personal contact, including inhalation of any dust, fumes, or vapors.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Tightly fitting safety goggles or a face shield, conforming to EN 166 (EU) or NIOSH (US) standards, should be used.[1][2]
Hand Chemical-resistant gloves (e.g., disposable nitrile) must be worn.[5] Gloves should be inspected before use and disposed of after contact.[2][5]
Body A lab coat or chemical-resistant coveralls should be worn.[5][6] Contaminated work clothing should not be allowed out of the workplace.[1][2][3]
Respiratory If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., ABEK type) is necessary.[1][3]
Footwear Closed-toe and closed-heel shoes that cover the entire foot are required.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition.[1]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[1]

  • Avoid breathing any mist, gas, or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools if there is a risk of electrostatic discharge.[1]

4. In Case of a Spill:

  • Evacuate personnel to a safe area.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using sand, earth, or other non-combustible absorbent material.[4]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1][4]

  • Wash the spill area thoroughly.[4]

5. After Handling:

  • Wash hands thoroughly with soap and water after handling the chemical.[2][3]

  • Carefully remove and dispose of contaminated gloves.[2]

  • Wash any contaminated clothing before reuse.[2][3]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[4]

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[1][2][3] The container must be properly labeled.

  • Contaminated PPE: Used gloves and disposable lab coats should be placed in a sealed bag and disposed of as hazardous waste.

  • Containers: Do not reuse empty containers. Puncture and dispose of them at an authorized landfill or as directed by your institution's safety protocols.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Ensure Engineering Controls (Fume Hood) A->B C Don Appropriate PPE B->C D Handle this compound C->D E Perform Experiment D->E I Spill or Exposure Occurs D->I F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H J Follow Emergency Protocol I->J

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.